Viomycin sulfate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
37883-00-4 |
|---|---|
Molecular Formula |
C25H45N13O14S |
Molecular Weight |
783.8 g/mol |
IUPAC Name |
(3S)-3,6-diamino-N-[(3S,6Z,9S,12S,15S)-3-[(4S,6R)-2-amino-4-hydroxy-1,4,5,6-tetrahydropyrimidin-6-yl]-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]hexanamide;sulfuric acid |
InChI |
InChI=1S/C25H43N13O10.H2O4S/c26-3-1-2-10(27)4-16(41)32-12-6-30-23(47)18(11-5-17(42)37-24(28)36-11)38-20(44)13(7-31-25(29)48)33-21(45)14(8-39)35-22(46)15(9-40)34-19(12)43;1-5(2,3)4/h7,10-12,14-15,17-18,39-40,42H,1-6,8-9,26-27H2,(H,30,47)(H,32,41)(H,33,45)(H,34,43)(H,35,46)(H,38,44)(H3,28,36,37)(H3,29,31,48);(H2,1,2,3,4)/b13-7-;/t10-,11+,12-,14-,15-,17-,18-;/m0./s1 |
InChI Key |
AQONYROJHRNYQQ-QMAPKBLTSA-N |
SMILES |
C1C(N=C(NC1O)N)C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(CCCN)N.OS(=O)(=O)O |
Isomeric SMILES |
C1[C@@H](NC(=N[C@H]1O)N)[C@H]2C(=O)NC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N/C(=C\NC(=O)N)/C(=O)N2)CO)CO)NC(=O)C[C@H](CCCN)N.OS(=O)(=O)O |
Canonical SMILES |
C1C(NC(=NC1O)N)C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(CCCN)N.OS(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Viomycin Sulfate: A Technical Whitepaper on its Discovery, Biosynthesis, and Characterization from Streptomyces puniceus
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical guide on the discovery, biosynthesis, and experimental protocols related to viomycin sulfate, a critical antibiotic primarily used in the treatment of multi-drug resistant tuberculosis.
Executive Summary
Viomycin, a member of the tuberactinomycin family of antibiotics, is a non-ribosomal peptide produced by the actinomycete Streptomyces puniceus.[1] First identified in the mid-20th century, it has played a significant role as a second-line therapeutic against Mycobacterium tuberculosis.[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the ribosome.[2] The biosynthesis of viomycin is orchestrated by a complex gene cluster encoding a non-ribosomal peptide synthetase (NRPS) machinery and a series of tailoring enzymes responsible for the formation of its unique chemical structure. This guide details the discovery of viomycin, its biosynthetic pathway, and provides a compilation of experimental protocols for its production, purification, and characterization.
Discovery and Origin
Viomycin was first isolated from the soil bacterium Streptomyces puniceus.[1] The discovery was part of the broader post-war effort to identify novel antimicrobial compounds from microorganisms. S. puniceus strains, such as ATCC 11861, have been central to the study of viomycin biosynthesis.[3]
Quantitative Data
The following tables summarize the available quantitative data regarding the efficacy of viomycin and the components of its biosynthetic pathway.
Table 1: Minimum Inhibitory Concentrations (MIC) of Viomycin against Mycobacterium tuberculosis
| Strain | Resistance Profile | Viomycin MIC (µg/mL) | Reference |
| H37Rv (wild-type) | Susceptible | ≤10 | [4] |
| CDC1551 (wild-type) | Susceptible | ≤10 | [4] |
| KC-204 | KAN-resistant, CAP-resistant | 10 | [4] |
| KC-205 | KAN-resistant, CAP-resistant | 10 | [4] |
Table 2: The Viomycin Biosynthetic Gene Cluster in Streptomyces sp. ATCC 11861
| Gene | Proposed Function |
| vioA | Non-ribosomal peptide synthetase (NRPS) |
| vioB | L-2,3-diaminopropionate synthase |
| vioC | L-arginine hydroxylase |
| vioD | Capreomycidine synthase |
| vioE | Permease (efflux pump) |
| vioF | Non-ribosomal peptide synthetase (NRPS) |
| vioG | Non-ribosomal peptide synthetase (NRPS) |
| vioH | Type II thioesterase |
| vioI | Non-ribosomal peptide synthetase (NRPS) |
| vioJ | Desaturase |
| vioK | Ornithine cyclodeaminase |
| vioL | Carbamoyltransferase |
| vioM | β-lysine transferase (NRPS) |
| vioN | MbtH-like protein |
| vioO | β-lysine activating enzyme (NRPS) |
| vioP | Lysine 2,3-aminomutase |
| vioQ | Capreomycidine hydroxylase |
| vioR | Transcriptional regulator (OxyR family) |
| vioS | Viomycin-phosphate phosphatase |
| vioT | Transcriptional regulator |
| vph | Viomycin phosphotransferase (resistance) |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of viomycin.
Fermentation of Streptomyces puniceus for Viomycin Production
This protocol is based on general methods for Streptomyces fermentation and viomycin production.
4.1.1. Media Preparation
-
Seed Culture Medium (ISP Medium 2):
-
Malt Extract: 10 g/L
-
Yeast Extract: 4 g/L
-
Glucose: 4 g/L
-
Adjust pH to 7.2
-
Sterilize by autoclaving.
-
-
Viomycin Production Medium: While the exact composition is often proprietary or varies between labs, a typical production medium for tuberactinomycin antibiotics includes a complex nitrogen source and a readily metabolizable carbon source. A representative medium could be:
-
Soluble Starch: 20 g/L
-
Soybean Meal: 15 g/L
-
Glucose: 5 g/L
-
CaCO₃: 2 g/L
-
Adjust pH to 7.0
-
Sterilize by autoclaving.
-
4.1.2. Fermentation Protocol
-
Inoculation: Inoculate a loopful of Streptomyces puniceus spores or mycelia from a mature agar plate into a flask containing ISP Medium 2.
-
Seed Culture: Incubate the seed culture at 28-30°C for 48-72 hours with shaking at 200-250 rpm.
-
Production Culture: Transfer the seed culture (5-10% v/v) into the viomycin production medium.
-
Incubation: Incubate the production culture at 28°C for 5-7 days with vigorous shaking.[5]
Extraction and Purification of this compound
This protocol is a generalized procedure for the purification of basic antibiotics like viomycin.
-
Harvesting: Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Cation Exchange Chromatography (Initial Capture):
-
Adjust the pH of the supernatant to ~7.0.
-
Load the supernatant onto a cation exchange column (e.g., Dowex 50W).
-
Wash the column with deionized water.
-
Elute viomycin with a basic solution (e.g., 0.1 M NH₄OH).
-
-
Solvent Precipitation:
-
Concentrate the eluate under reduced pressure.
-
Add a miscible organic solvent (e.g., acetone or methanol) to precipitate the crude this compound.
-
Collect the precipitate by centrifugation or filtration.
-
-
Gel Filtration Chromatography (Polishing):
-
Dissolve the crude this compound in a suitable buffer.
-
Apply the solution to a gel filtration column (e.g., Sephadex G-25) equilibrated with the same buffer.
-
Elute with the buffer and collect fractions.
-
Monitor fractions for viomycin activity using a bioassay or HPLC.
-
-
Lyophilization: Pool the active fractions and lyophilize to obtain purified this compound.
Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method for determining the MIC of viomycin.
-
Prepare Viomycin Stock Solution: Dissolve this compound in sterile deionized water to a known concentration (e.g., 1 mg/mL).
-
Prepare Microtiter Plate: Add 100 µL of appropriate bacterial growth medium (e.g., Middlebrook 7H9 for M. tuberculosis) to all wells of a 96-well microtiter plate.
-
Serial Dilution: Add 100 µL of the viomycin stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., to a 0.5 McFarland standard).
-
Inoculation: Add 10 µL of the inoculum to each well.
-
Incubation: Incubate the plate at the optimal temperature for the test organism (e.g., 37°C for M. tuberculosis) for the required duration (up to 3-6 weeks for M. tuberculosis).[4]
-
Reading Results: The MIC is the lowest concentration of viomycin that completely inhibits visible growth of the microorganism.[4]
Visualizations
Viomycin Biosynthetic Pathway
The biosynthesis of viomycin is a complex process involving the assembly of a peptide backbone by NRPSs and subsequent modifications.
Caption: Simplified overview of the viomycin biosynthetic pathway.
Experimental Workflow for Heterologous Expression and Gene Deletion
The study of viomycin biosynthesis has been greatly aided by the heterologous expression of the gene cluster in Streptomyces lividans and subsequent gene deletion experiments.
Caption: Workflow for gene deletion in the viomycin biosynthetic cluster.
Putative Regulatory Pathway of Viomycin Biosynthesis
The viomycin gene cluster contains two putative transcriptional regulators, vioR and vioT, suggesting a layer of regulatory control over its production.
Caption: Putative regulatory control of viomycin biosynthesis.
Conclusion
This compound remains a compound of significant interest due to its activity against multi-drug resistant tuberculosis. The elucidation of its biosynthetic pathway has opened avenues for bioengineering and the creation of novel derivatives with potentially improved therapeutic properties. The experimental protocols and data presented in this guide serve as a comprehensive resource for researchers in the field of natural product discovery and antibiotic development. Further investigation into the regulatory mechanisms governing viomycin production and more detailed structure-activity relationship studies will be crucial for the future development of this important class of antibiotics.
References
- 1. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.addgene.org [blog.addgene.org]
- 3. Deciphering Tuberactinomycin Biosynthesis: Isolation, Sequencing, and Annotation of the Viomycin Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Lambda red-mediated genetic manipulation of antibiotic-producing Streptomyces. | Semantic Scholar [semanticscholar.org]
- 5. Investigations into Viomycin Biosynthesis Using Heterologous Production in Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Viomycin Sulfate: Chemical Structure, Properties, and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of viomycin sulfate, a tuberactinomycin antibiotic. The document details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols, designed to support research and development in the fields of microbiology, pharmacology, and drug discovery.
Chemical Structure and Identification
Viomycin is a complex, cyclic peptide antibiotic produced by the actinomycete Streptomyces puniceus.[1][2][3] It belongs to the tuberactinomycin family of antibiotics, which are crucial in the treatment of multidrug-resistant tuberculosis.[1][4] The structure of viomycin is characterized by a unique macrocyclic peptide core.
The IUPAC name for the active viomycin moiety is (3S)-3,6-diamino-N-[(3S,6Z,9S,12S,15S)-3-[(4R,6S)-2-amino-6-hydroxy-1,4,5,6-tetrahydropyrimidin-4-yl]-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]hexanamide.[2] this compound is the sulfate salt of this active molecule.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 37883-00-4 | [5] |
| Molecular Formula | C25H45N13O14S | [5][6][7] |
| Molecular Weight | 783.77 g/mol | [5][8][9] |
| Appearance | White to off-white crystalline powder | [8] |
| Melting Point | 266 °C (decomposes) | [8] |
| Solubility | Soluble in water (up to 75 mM) and methanol. Soluble in DMSO. | [6][8][10] |
| Storage Conditions | Store at 2-8°C. | [8] |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound exerts its antibacterial effect by potently inhibiting protein synthesis in susceptible bacteria.[4][8][11] Its primary target is the bacterial 70S ribosome.[4][8]
The mechanism involves the following key steps:
-
Binding to the Ribosome: Viomycin binds to a specific site on the 70S ribosome, at the interface of the small (30S) and large (50S) subunits. This binding site involves interactions with helix 44 of the 16S rRNA (in the 30S subunit) and helix 69 of the 23S rRNA (in the 50S subunit).[12]
-
Inhibition of Translocation: The binding of viomycin locks the ribosome in a pre-translocation state, preventing the movement of tRNA and mRNA along the ribosome.[2] This effectively halts the elongation phase of protein synthesis.
-
Induction of Miscoding: While the primary mechanism is the inhibition of translocation, viomycin can also cause misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.
The following diagram illustrates the inhibitory action of this compound on the bacterial ribosome.
Caption: Mechanism of this compound action on the bacterial ribosome.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the analysis and characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
This protocol outlines a general method for the analysis of this compound using reversed-phase HPLC.
-
Objective: To determine the purity of a this compound sample and quantify its concentration.
-
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA), 0.1% (v/v) in water (Mobile Phase A)
-
Trifluoroacetic acid (TFA), 0.1% (v/v) in acetonitrile (Mobile Phase B)
-
This compound reference standard
-
Water (HPLC grade)
-
-
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample and reference standard in Mobile Phase A to a known concentration (e.g., 1 mg/mL).
-
Filter the solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 268 nm
-
Gradient Elution:
Time (min) % Mobile Phase B 0 5 20 50 25 95 | 30 | 5 |
-
-
Data Analysis:
-
Integrate the peak areas of the chromatograms.
-
Calculate the purity of the sample by comparing the peak area of the main viomycin peak to the total area of all peaks.
-
Quantify the concentration of the sample by comparing its peak area to that of the reference standard.
-
-
The following diagram illustrates the general workflow for HPLC analysis.
Caption: General workflow for HPLC analysis of this compound.
UV-Visible (UV-Vis) Spectroscopy for Concentration Determination
This protocol describes the use of UV-Vis spectroscopy for the rapid determination of this compound concentration in solution.
-
Objective: To determine the concentration of this compound in a clear solution.
-
Instrumentation:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
-
Reagents:
-
Solvent (e.g., water or a suitable buffer) in which this compound is dissolved.
-
-
Procedure:
-
Instrument Setup:
-
Turn on the spectrophotometer and allow it to warm up.
-
Set the wavelength to scan from 200 nm to 400 nm.
-
-
Blank Measurement:
-
Fill a quartz cuvette with the solvent used to dissolve the sample.
-
Place the cuvette in the spectrophotometer and record a baseline (blank) spectrum.
-
-
Sample Measurement:
-
Rinse the cuvette with the this compound solution and then fill it with the solution.
-
Place the cuvette in the spectrophotometer and record the absorbance spectrum.
-
-
Data Analysis:
-
Determine the wavelength of maximum absorbance (λmax), which for viomycin is typically around 268 nm.
-
Use the Beer-Lambert law (A = εbc) to calculate the concentration, where A is the absorbance at λmax, ε is the molar absorptivity, b is the path length (1 cm), and c is the concentration. The molar absorptivity will need to be determined empirically by creating a standard curve.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Characterization
This protocol outlines the use of FTIR spectroscopy to obtain a characteristic infrared spectrum of this compound, which can be used for identification and to assess the presence of specific functional groups.
-
Objective: To obtain an infrared spectrum of this compound for structural characterization.
-
Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or a pellet press for KBr pellets.
-
-
Reagents:
-
This compound (solid powder)
-
Potassium bromide (KBr), spectroscopic grade (if preparing a pellet)
-
-
Procedure (using ATR):
-
Instrument Setup:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum.
-
-
Sample Measurement:
-
Place a small amount of the this compound powder onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the FTIR spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
-
-
Procedure (using KBr pellet):
-
Sample Preparation:
-
Thoroughly mix a small amount of this compound (approx. 1-2 mg) with about 100-200 mg of dry KBr in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Sample Measurement:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the FTIR spectrum.
-
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in viomycin, such as N-H stretching (amides and amines), C=O stretching (amides), and O-H stretching (hydroxyl groups).
-
Biosynthesis of Viomycin
The biosynthesis of viomycin is a complex process involving a non-ribosomal peptide synthetase (NRPS) system. The biosynthetic gene cluster contains genes encoding the enzymes responsible for the synthesis of the non-proteinogenic amino acid precursors and the assembly of the cyclic peptide core.
The following diagram provides a simplified overview of the key stages in the biosynthesis of viomycin.
Caption: Simplified biosynthetic pathway of viomycin.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, properties, mechanism of action, and analytical methodologies for this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of this important antibiotic. The provided tables and diagrams offer a clear and concise summary of key data, while the experimental protocols serve as a practical guide for laboratory work. Further research into the stability and degradation pathways of this compound, as well as the development of more detailed analytical protocols, will continue to enhance our understanding and application of this critical therapeutic agent.
References
- 1. Application Prospects of FTIR Spectroscopy and CLSM to Monitor the Drugs Interaction with Bacteria Cells Localized in Macrophages for Diagnosis and Treatment Control of Respiratory Diseases | MDPI [mdpi.com]
- 2. engineering.purdue.edu [engineering.purdue.edu]
- 3. Viomycin | C25H43N13O10 | CID 135398671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Frontiers | Tuberactinomycin antibiotics: Biosynthesis, anti-mycobacterial action, and mechanisms of resistance [frontiersin.org]
- 8. Viomycin - Wikipedia [en.wikipedia.org]
- 9. Deciphering Tuberactinomycin Biosynthesis: Isolation, Sequencing, and Annotation of the Viomycin Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. medkoo.com [medkoo.com]
- 12. Viomycin | DNA, RNA and Protein Synthesis | Tocris Bioscience [tocris.com]
Viomycin Sulfate's Mechanism of Action on Bacterial Ribosomes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viomycin sulfate is a tuberactinomycin antibiotic, a class of cyclic peptides primarily used as a second-line agent in the treatment of multidrug-resistant tuberculosis.[1][2] Produced by Streptomyces puniceus, viomycin exerts its bactericidal effects by targeting the bacterial ribosome, the essential cellular machinery responsible for protein synthesis.[3][4] This technical guide provides a comprehensive overview of the molecular mechanism of viomycin's action, summarizes key quantitative data, details relevant experimental protocols, and presents visual representations of the underlying processes.
Core Mechanism of Action: Inhibition of Translocation
The primary mechanism by which viomycin inhibits bacterial growth is by stalling the process of translocation during the elongation phase of protein synthesis.[2][5] Translocation is the coordinated movement of messenger RNA (mRNA) and transfer RNAs (tRNAs) through the ribosome, a critical step for the sequential addition of amino acids to the growing polypeptide chain. Viomycin effectively freezes the ribosome in a pre-translocation or a hybrid state, thereby preventing the synthesis of full-length, functional proteins.[1][6][7]
Binding Site on the 70S Ribosome
Viomycin binds at a crucial interface between the small (30S) and large (50S) ribosomal subunits.[8][9] The primary binding site, often referred to as Vio1, is located in a pocket formed by helix 44 (h44) of the 16S rRNA in the 30S subunit and helix 69 (H69) of the 23S rRNA in the 50S subunit.[8][10] This strategic location is adjacent to the A site, where incoming aminoacyl-tRNAs bind.[1]
Recent high-resolution structural studies, including cryo-electron microscopy (cryo-EM) and X-ray crystallography, have revealed the existence of multiple viomycin binding sites, particularly when the ribosome is in a rotated conformation.[10][11] As many as five distinct viomycin binding sites have been identified, with three of the newly observed sites clustered at intersubunit bridges.[10][11] This multi-site binding is thought to be responsible for stabilizing the rotated state of the ribosome and inhibiting the dissociation of the ribosomal subunits.[10][11]
Stabilization of the Rotated, Hybrid State
The process of translocation involves a series of conformational changes within the ribosome, including the relative rotation of the 30S and 50S subunits.[1] This rotation facilitates the movement of tRNAs from the A and P sites to the P and E sites, respectively, a configuration known as the hybrid state. Viomycin has been shown to trap the ribosome in this rotated, hybrid-state intermediate.[12][13] By binding to and stabilizing this conformation, viomycin prevents the ribosome from completing the translocation cycle and returning to a state that can accept the next aminoacyl-tRNA.[10][11]
The stable binding of viomycin to the ribosome is significantly enhanced by the presence of a tRNA in the A site.[1][5] This suggests that the binding of an aminoacyl-tRNA to the A site induces a conformational change in the ribosome that either creates or exposes the high-affinity binding pocket for viomycin.[1][7]
Impact on Translational Fidelity
In addition to inhibiting translocation, viomycin also impairs the fidelity of protein synthesis, leading to an increase in misreading of the mRNA codons.[7][14] This effect is attributed to viomycin's ability to lock the monitoring bases of the 16S rRNA, A1492 and A1493, in their "flipped-out" or active conformation.[14] In this state, the ribosome is less able to discriminate between cognate (correct) and near-cognate (incorrect) aminoacyl-tRNAs, leading to the incorporation of wrong amino acids into the polypeptide chain.[14] This loss of accuracy further contributes to the production of non-functional and potentially toxic proteins.[2]
Quantitative Data Summary
The following table summarizes key quantitative data related to the interaction of viomycin with the bacterial ribosome and its inhibitory effects on protein synthesis.
| Parameter | Description | Value | Organism/System | Reference |
| IC50 (Translocation Inhibition) | Concentration of viomycin required to double the duration of an average elongation cycle. | 5-9 nM (dependent on EF-G concentration) | E. coli in vitro translation system | [1] |
| IC50 (Protein Translation) | Concentration of capreomycin (a related tuberactinomycin) inhibiting protein translation by 50%. | 3.808 µM | M. smegmatis cell-free system | [15] |
| Dissociation Rate Constant (qV2) | The rate at which viomycin dissociates from the EF-G-bound ribosome. | 0.022 ± 0.0005 s-1 | E. coli in vitro translation system | [1] |
| Ribosome Stalling Time | The minimum time a ribosome remains stalled in a pre-translocation state after viomycin binding. | ~45 seconds | E. coli in vitro translation system | [1][2] |
| Rate of GTP Hydrolysis (kGTP) | The maximal rate of futile GTP hydrolysis by EF-G on a viomycin-stalled ribosome. | 3.75 ± 0.20 s-1 | E. coli in vitro translation system | [1] |
| kcat/KM (Cognate Dipeptide Formation) | Kinetic efficiency of dipeptide formation with a cognate codon in the ribosomal A site. | 38.3 ± 0.7 µM-1s-1 (unaffected by viomycin) | E. coli in vitro translation system | [8] |
| kcat/KM (Near-Cognate Dipeptide Formation) | Kinetic efficiency of dipeptide formation with a near-cognate codon in the ribosomal A site. | 0.0005 ± 0.00004 µM-1s-1 (increases to 9.4 ± 0.8 µM-1s-1 at 1 mM viomycin) | E. coli in vitro translation system | [8] |
| TCH84A Dissociation Rate (Cognate) | Rate of dissociation of a GTPase-deficient ternary complex from ribosomes with a cognate codon. | 1.21 ± 0.088 s-1 (decreases with viomycin) | E. coli in vitro translation system | [8] |
Key Experimental Protocols
Pre-steady-state Kinetic Analysis of Translocation Inhibition
This method is used to measure the real-time kinetics of peptide bond formation and translocation, allowing for the precise determination of how viomycin affects these processes.
Materials:
-
Purified 70S ribosomes from E. coli
-
Initiation factors (IF1, IF2, IF3)
-
Elongation factors (EF-Tu, EF-G)
-
f[3H]Met-tRNAfMet
-
Aminoacyl-tRNAs (e.g., Phe-tRNAPhe, Thr-tRNAThr)
-
Synthetic mRNA encoding a specific peptide (e.g., Met-Phe-Thr)
-
GTP, ATP
-
This compound solutions of varying concentrations
-
Quench-flow instrument
-
Formic acid (for quenching)
-
Scintillation counter
Protocol:
-
Preparation of Initiation Complex: Incubate 70S ribosomes with mRNA, IFs, GTP, and f[3H]Met-tRNAfMet to form the 70S initiation complex with the initiator tRNA in the P site.
-
Reaction Setup: In a quench-flow instrument, rapidly mix the initiation complex with a solution containing the ternary complex (EF-Tu·GTP·aminoacyl-tRNA), EF-G, and the desired concentration of viomycin.
-
Time-course Measurement: Allow the reaction to proceed for various short time intervals (milliseconds to seconds).
-
Quenching: At each time point, the reaction is quenched by the addition of formic acid.
-
Analysis of Products: The amount of dipeptide or tripeptide formed is quantified by separating the products using high-performance liquid chromatography (HPLC) and measuring the radioactivity with a scintillation counter.
-
Data Analysis: The time courses of product formation are fitted to kinetic models to extract rate constants for the individual steps of elongation and to determine the inhibitory constants for viomycin.[1][8]
Primer Extension Inhibition (Toeprinting) Assay
This technique is used to map the precise location of stalled ribosomes on an mRNA template, providing direct evidence for viomycin-induced stalling during translocation.
Materials:
-
In vitro translation system (e.g., E. coli S30 extract)
-
Synthetic mRNA template
-
Fluorescently or radioactively labeled DNA primer complementary to a sequence downstream of the region of interest on the mRNA
-
Reverse transcriptase
-
Deoxynucleotide triphosphates (dNTPs)
-
Dideoxynucleotide triphosphates (ddNTPs) for sequencing ladder
-
This compound
-
Urea-polyacrylamide gel electrophoresis (PAGE) apparatus
Protocol:
-
In Vitro Translation: Set up an in vitro translation reaction containing the mRNA template, the translation system, and the desired concentration of viomycin. Incubate to allow ribosomes to initiate translation and stall at the viomycin-sensitive step.
-
Primer Annealing: Add the labeled primer to the reaction and anneal it to the mRNA template.
-
Primer Extension: Add reverse transcriptase and dNTPs to the reaction. The enzyme will synthesize a complementary DNA (cDNA) strand until it is physically blocked by the stalled ribosome.
-
Sequencing Ladder Preparation: In parallel, perform sequencing reactions using the same primer and mRNA template with the addition of each ddNTP in separate tubes to generate a size ladder.
-
Gel Electrophoresis: Separate the cDNA products from the primer extension reaction and the sequencing ladder on a denaturing urea-polyacrylamide gel.
-
Analysis: The "toeprint" appears as a distinct band on the gel, which is absent or reduced in the control reaction without the inhibitor. The position of this band relative to the sequencing ladder indicates the precise nucleotide on the mRNA where the leading edge of the ribosome is stalled.[14]
Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Viomycin Complexes
Cryo-EM allows for the high-resolution structural determination of the ribosome in complex with viomycin, providing detailed insights into the binding site and the conformational changes induced by the antibiotic.
Materials:
-
Highly purified and concentrated 70S ribosomes
-
This compound
-
Cryo-EM grids
-
Vitrification apparatus (e.g., Vitrobot)
-
Cryo-transmission electron microscope (Cryo-TEM)
-
Image processing software (e.g., RELION)
Protocol:
-
Complex Formation: Incubate purified 70S ribosomes with an excess of viomycin to ensure saturation of the binding sites.
-
Grid Preparation: Apply a small volume (3-4 µL) of the ribosome-viomycin complex solution to a glow-discharged cryo-EM grid.
-
Vitrification: Blot the grid to create a thin film of the solution and rapidly plunge-freeze it in liquid ethane. This process traps the complexes in a thin layer of vitreous ice, preserving their native conformation.
-
Data Collection: Transfer the vitrified grids to a cryo-TEM and collect a large dataset of images of the frozen-hydrated particles.
-
Image Processing: Use specialized software to perform particle picking, 2D and 3D classification, and 3D reconstruction to generate a high-resolution electron density map of the ribosome-viomycin complex.
-
Model Building and Refinement: Build an atomic model of the complex by fitting the known structures of the ribosome and viomycin into the electron density map and refine the model to high accuracy.[10][11]
Visualizations
Caption: Viomycin binds to the pre-translocation ribosome, stabilizing a rotated hybrid state and blocking translocation.
Caption: Experimental workflow for a primer extension inhibition (toeprinting) assay to detect ribosome stalling.
Caption: Logical relationship between viomycin binding, ribosome dynamics, and inhibition of protein synthesis.
References
- 1. Molecular mechanism of viomycin inhibition of peptide elongation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of viomycin inhibition of peptide elongation in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toeprinting assay - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. pnas.org [pnas.org]
- 7. Viomycin | DNA, RNA and Protein Synthesis | Tocris Bioscience [tocris.com]
- 8. The mechanism of error induction by the antibiotic viomycin provides insight into the fidelity mechanism of translation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pure.psu.edu [pure.psu.edu]
- 11. pnas.org [pnas.org]
- 12. pnas.org [pnas.org]
- 13. The antibiotic viomycin traps the ribosome in an intermediate state of translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. The Antituberculosis Antibiotic Capreomycin Inhibits Protein Synthesis by Disrupting Interaction between Ribosomal Proteins L12 and L10 - PMC [pmc.ncbi.nlm.nih.gov]
Viomycin Sulfate: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of a Tuberactinomycin Antibiotic
Introduction
Viomycin sulfate is a member of the tuberactinomycin family of antibiotics, a group of cyclic peptide natural products with potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] Historically, viomycin was a key component in the treatment of multidrug-resistant tuberculosis (MDR-TB), although its use has been superseded by less toxic alternatives.[1] This technical guide provides a comprehensive overview of this compound, focusing on its core scientific principles for an audience of researchers, scientists, and drug development professionals.
Core Concepts
Classification and Structure
Viomycin is a non-ribosomally synthesized peptide antibiotic produced by the actinomycete Streptomyces puniceus.[1] The tuberactinomycin family, to which viomycin belongs, is characterized by a unique cyclic pentapeptide core.[2][3]
Mechanism of Action
The primary antibacterial effect of this compound is the inhibition of protein synthesis.[4] This is achieved by binding to the bacterial ribosome, a complex molecular machine responsible for translating messenger RNA (mRNA) into protein. Specifically, viomycin targets the 16S ribosomal RNA (rRNA) of the 30S subunit and the 23S rRNA of the 50S subunit at their interface.[4][5] This binding interferes with the translocation step of elongation, where the ribosome moves along the mRNA to read the next codon.[4][6][7] By locking the ribosome in a pre-translocation state, viomycin effectively stalls protein synthesis, leading to bacterial cell death.[6][7]
dot
Antimicrobial Spectrum and Efficacy
This compound's primary clinical use has been against Mycobacterium tuberculosis. Its efficacy against various strains, including drug-resistant isolates, has been documented. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against different bacterial strains.
| Bacterial Strain | Resistance Profile | This compound MIC (µg/mL) | Reference |
| Mycobacterium tuberculosis H37Rv | Pan-susceptible | 2.5 - 5.0 | [8] |
| Mycobacterium tuberculosis Clinical Isolate 1 | MDR | >10 | [9] |
| Mycobacterium tuberculosis Clinical Isolate 2 | MDR | 5.0 - 10.0 | [9] |
| Mycobacterium tuberculosis Clinical Isolate 3 | XDR | >20 | [3] |
| Escherichia coli | Wild-type | 16 | [10] |
Mechanisms of Resistance
Bacterial resistance to this compound can arise through several mechanisms, primarily involving modifications of the drug's ribosomal target or enzymatic inactivation of the antibiotic.
-
Ribosomal RNA Mutations: Mutations in the 16S rRNA gene (rrs) and the 23S rRNA gene can alter the binding site of viomycin, reducing its affinity for the ribosome.[4][11]
-
rRNA Modification: The absence of a specific methylation on the 16S rRNA, catalyzed by the methyltransferase TlyA, can confer resistance to viomycin.[11]
-
Enzymatic Inactivation: Some bacteria may acquire genes encoding enzymes that chemically modify and inactivate viomycin, although this is a less common mechanism of clinical resistance in M. tuberculosis.
dot
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis (Microplate Alamar Blue Assay)
This protocol is adapted from standard methods for determining the MIC of antimicrobial agents against M. tuberculosis.[12][13][14]
Materials:
-
Mycobacterium tuberculosis isolate
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% OADC (oleic acid-albumin-dextrose-catalase)
-
This compound stock solution (in sterile water or appropriate solvent)
-
Sterile 96-well microplates
-
Alamar Blue reagent
-
10% Tween 80 solution
-
Sterile deionized water
-
Parafilm or plate sealer
Procedure:
-
Inoculum Preparation:
-
Grow M. tuberculosis in 7H9 broth to mid-log phase (OD
600of 0.4-0.8). -
Dilute the culture in 7H9 broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Further dilute the bacterial suspension 1:50 in 7H9 broth to achieve the final inoculum density.
-
-
Plate Setup:
-
Add 100 µL of sterile deionized water to all outer perimeter wells to minimize evaporation.
-
Add 50 µL of 7H9 broth to all test wells.
-
Add 50 µL of the this compound stock solution (at 2x the highest desired final concentration) to the first well of each test row.
-
Perform two-fold serial dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well.
-
Include a drug-free control (broth and inoculum only) and a sterility control (broth only).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each test well and the drug-free control wells.
-
Seal the plate with Parafilm and incubate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue:
-
After the initial incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 10% Tween 80 to each well.
-
Re-seal the plate and incubate at 37°C for 24 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that prevents a color change of the Alamar Blue from blue (resazurin) to pink (resorufin). A blue color indicates inhibition of bacterial growth.
-
dot
In Vitro Translation Inhibition Assay
This protocol is a generalized procedure based on commonly used in vitro translation systems.[2][15][16]
Materials:
-
E. coli S30 extract system for circular DNA
-
Reporter plasmid DNA (e.g., encoding luciferase)
-
This compound stock solution
-
Amino acid mixture
-
Nuclease-free water
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Reaction Setup:
-
On ice, assemble the in vitro translation reactions in microcentrifuge tubes according to the S30 extract kit manufacturer's instructions. A typical reaction includes S30 extract, buffer, amino acid mixture, and reporter plasmid DNA.
-
Prepare a series of reactions with varying concentrations of this compound. Include a no-drug control (positive control) and a no-DNA control (negative control).
-
-
Incubation:
-
Incubate the reactions at 37°C for 60-90 minutes.
-
-
Detection:
-
If using a luciferase reporter, allow the reactions to cool to room temperature.
-
Add the luciferase assay reagent to each reaction according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from the no-DNA control) from all readings.
-
Normalize the luminescence of the viomycin-treated samples to the no-drug control (set to 100% translation).
-
Plot the percentage of inhibition against the this compound concentration to determine the IC
50value.
-
Conclusion
This compound remains a significant antibiotic within the tuberactinomycin class, primarily due to its historical role in combating MDR-TB and its well-characterized mechanism of action. For researchers and drug development professionals, understanding its interaction with the bacterial ribosome, the mechanisms by which resistance emerges, and the standardized protocols for its evaluation are crucial for the development of new anti-tubercular agents and for combating the growing threat of antibiotic resistance. The data and protocols presented in this guide offer a foundational resource for further investigation into this important class of antibiotics.
References
- 1. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - NP [thermofisher.com]
- 2. The mechanism of error induction by the antibiotic viomycin provides insight into the fidelity mechanism of translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular analysis of cross-resistance to capreomycin, kanamycin, amikacin, and viomycin in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The structures of the anti-tuberculosis antibiotics viomycin and capreomycin bound to the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanism of viomycin inhibition of peptide elongation in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Minimal inhibitory concentrations of first-line drugs of multidrug-resistant tuberculosis isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frequency of multi-drug resistance and mutations in Mycobacterium tuberculosis isolates from Punjab state of India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Analysis of Cross-Resistance to Capreomycin, Kanamycin, Amikacin, and Viomycin in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. brieflands.com [brieflands.com]
- 14. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Viomycin Sulfate in the Inhibition of Bacterial Protein Synthesis: A Technical Guide
Abstract
Viomycin sulfate is a tuberactinomycin, a family of cyclic peptide antibiotics, historically utilized as a second-line treatment for infections caused by multidrug-resistant Mycobacterium tuberculosis.[1][2] Its potent antibacterial activity stems from its ability to disrupt protein synthesis by targeting the bacterial 70S ribosome.[3][4] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning viomycin's inhibitory action. Viomycin exhibits a dual mechanism: it primarily blocks the translocation step of the elongation cycle and secondarily compromises the fidelity of transfer RNA (tRNA) selection.[5][6] It achieves this by binding at the critical interface between the small (30S) and large (50S) ribosomal subunits, stabilizing the ribosome in a non-productive, rotated, pre-translocation state.[7][8][9] This guide details the specific binding sites, the conformational changes induced in the ribosome, and the kinetic consequences of viomycin binding, supported by quantitative data and outlines of key experimental protocols.
The Molecular Target: The Bacterial 70S Ribosome
Viomycin exerts its inhibitory effects by binding directly to the bacterial 70S ribosome, the cellular machinery responsible for protein synthesis. The ribosome is composed of two subunits: the 30S small subunit, which is primarily responsible for decoding the messenger RNA (mRNA), and the 50S large subunit, which catalyzes the formation of peptide bonds. The interface between these subunits forms the functional core of the ribosome, including the aminoacyl (A), peptidyl (P), and exit (E) sites for tRNA binding.
Structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have precisely located the primary binding site of viomycin. It sits in a cleft at the subunit interface, bridging helix 44 (h44) of the 16S ribosomal RNA (rRNA) in the 30S subunit and helix 69 (H69) of the 23S rRNA in the 50S subunit.[2][10][11] This strategic position allows it to interfere with the dynamic conformational changes essential for ribosome function. More recent high-resolution structures have revealed the existence of up to five distinct viomycin binding sites, with the primary site (Vio1) at the intersubunit bridge B2a being the most characterized.[8][12] Three of the newly identified sites appear to bind exclusively to the rotated state of the ribosome, explaining viomycin's ability to stabilize this conformation.[8]
Mechanism of Action: A Dual Inhibition Strategy
Viomycin disrupts protein synthesis through two interconnected mechanisms: stalling the ribosome during the elongation phase and inducing errors in the genetic code reading.
Primary Mechanism: Inhibition of Translocation
The most significant inhibitory effect of viomycin is the blockage of mRNA and tRNA translocation, a crucial step in the peptide elongation cycle.[6][13][14] Translocation, catalyzed by Elongation Factor G (EF-G), involves the coordinated movement of the peptidyl-tRNA from the A site to the P site and the deacylated tRNA from the P site to the E site, advancing the mRNA by one codon.[5][6]
Viomycin's mechanism of translocation inhibition involves the following key steps:
-
Binding to the Pre-translocation State: Viomycin has a significantly higher affinity for ribosomes that have an aminoacyl-tRNA bound in the A site, which is the pre-translocation (PRE) state.[6][7] The dissociation constant (Kd) for viomycin binding to a ribosome with an empty A site is estimated to be as high as 20 µM, indicating weak binding, whereas its affinity increases dramatically upon tRNA binding to the A site.[6][7]
-
Stabilization of a Rotated, Hybrid State: Upon binding, viomycin traps the ribosome in an intermediate conformation of translocation.[9] This state is characterized by a rotation of the 30S subunit relative to the 50S subunit, with the tRNAs occupying hybrid A/P and P/E configurations.[5][7][8]
-
Blocking EF-G Action: While viomycin does not prevent the binding of EF-G or its associated GTP hydrolysis, it completely blocks the subsequent conformational changes required for the physical movement of the tRNAs and mRNA.[11][14][15] The ribosome becomes locked in this stalled state for a significant duration (a minimum of ~45 seconds), which increases linearly with the concentration of viomycin.[7][13][14] This effectively halts the elongation of the polypeptide chain.
Secondary Mechanism: Compromising Translational Fidelity
In addition to blocking translocation, viomycin also impairs the accuracy of protein synthesis by causing misreading of the mRNA codons.[1][5][6] The ribosome ensures high fidelity through a two-step tRNA selection process: initial selection and proofreading. This process relies on the conformational state of two universally conserved 16S rRNA nucleotides, A1492 and A1493, known as the "monitoring bases."
Viomycin interferes with this process by:
-
Locking the Monitoring Bases: Viomycin's binding pocket is adjacent to the monitoring bases. Its presence sterically locks A1492 and A1493 in their active, "flipped-out" conformation.[1][5][7] This is the conformation they normally adopt only when a correct (cognate) codon-anticodon pairing occurs in the A site.
-
Abolishing Proofreading: By permanently stabilizing the active conformation of the monitoring bases, viomycin effectively eliminates the ribosome's ability to discriminate between correct (cognate) and incorrect (near-cognate) tRNAs.[1][16] It prevents the dissociation of near-cognate ternary complexes (EF-Tu•GTP•aa-tRNA) that would normally be rejected.[1] This leads to the incorrect hydrolysis of GTP and the subsequent incorporation of the wrong amino acid into the growing polypeptide chain, effectively shutting down the proofreading mechanism.[1][16]
Quantitative Analysis of Viomycin Inhibition
The effects of viomycin have been quantified using pre-steady-state kinetics, providing precise measurements of its impact on ribosomal function.
| Parameter | Condition | Value (No Viomycin) | Value (1 mM Viomycin) | Fold Change | Reference |
| kcat/KM of GTP Hydrolysis | Cognate Codon (UUC) | ~38 µM-1s-1 | ~38 µM-1s-1 | ~1 | [1] |
| Near-Cognate Codon (CUC) | 0.053 µM-1s-1 | 9.2 µM-1s-1 | ~170 | [1] | |
| kcat/KM of Dipeptide Formation | Cognate Codon (UUC) | ~38 µM-1s-1 | ~38 µM-1s-1 | ~1 | [1] |
| Near-Cognate Codon (CUC) | 0.0005 µM-1s-1 | 9.4 µM-1s-1 | ~18,800 | [1] |
| Parameter | Condition | Value | Reference |
| Dissociation Constant (Kd) | Ribosome with empty A-site | ~20 µM | [6][7] |
| Minimum Stalling Time | Ribosome in pre-translocation state | ~45 seconds | [7][13][14] |
Key Experimental Protocols
The elucidation of viomycin's mechanism of action has relied on several key experimental techniques, particularly those capable of resolving rapid biochemical reactions.
In Vitro Translocation Assay (Tripeptide Formation)
This assay measures the effect of viomycin on the overall rate of peptide elongation by monitoring the formation of a tripeptide.
Methodology:
-
Preparation of Initiation Complex: Prepare 70S initiation complexes by incubating purified 70S ribosomes with a specific mRNA (e.g., encoding Met-Phe-Thr), initiation factors (IF1, IF2, IF3), GTP, and f[3H]Met-tRNAfMet. This loads the radiolabeled initiator tRNA into the P site.
-
Preparation of Factor Mixture: Prepare a mixture containing the subsequent aminoacyl-tRNAs (e.g., Phe-tRNAPhe and Thr-tRNAThr) as ternary complexes with EF-Tu and GTP. This mixture also contains EF-G and varying concentrations of this compound.
-
Rapid Mixing: Using a quench-flow instrument, rapidly mix the initiation complex with the factor mixture at 37°C to start the reaction.
-
Quenching: At defined, short time intervals (milliseconds to seconds), quench the reaction by adding a strong acid (e.g., formic acid).
-
Analysis: Analyze the formation of the radiolabeled dipeptide (f[3H]Met-Phe) and tripeptide (f[3H]Met-Phe-Thr) over time using techniques like High-Performance Liquid Chromatography (HPLC) to determine the reaction rates and the fraction of inhibited ribosomes.[6][7]
Translational Fidelity Assays
These assays are designed to specifically measure the effect of viomycin on the accuracy of tRNA selection by quantifying GTP hydrolysis and peptide bond formation with both cognate and near-cognate codons in the A site.
Methodology:
-
Preparation of Ribosome Complexes: Prepare two sets of 70S initiation complexes as in the translocation assay. One set for the GTP hydrolysis assay and another for the peptide bond formation assay. The mRNA used will contain either a cognate (e.g., UUC for Phe) or a near-cognate (e.g., CUC for Phe) codon in the A site.
-
Preparation of Ternary Complexes (TC):
-
For GTP Hydrolysis Assay: Prepare a TC mixture containing EF-Tu, the relevant aminoacyl-tRNA (e.g., Phe-tRNAPhe), [γ-32P]GTP or [3H]GTP, and varying concentrations of viomycin. The initiator tRNA on the ribosome is not radiolabeled.
-
For Peptide Bond Formation Assay: Prepare a TC mixture with non-radioactive GTP. The initiator fMet-tRNAfMet on the ribosome is radiolabeled (f[3H]Met).
-
-
Rapid Mixing and Quenching: As with the translocation assay, use a quench-flow instrument to mix the ribosome complexes with their respective TC mixtures and quench the reactions at various time points.
-
Analysis:
-
GTP Hydrolysis: Quantify the amount of hydrolyzed [32P]Pi or [3H]GDP to determine the rate of GTPase activation.
-
Peptide Bond Formation: Quantify the formation of the radiolabeled dipeptide (f[3H]Met-Phe) via HPLC to determine the rate of peptide synthesis.
-
-
Kinetic Parameter Calculation: Plot the reaction rates against TC concentration to determine the kinetic efficiency (kcat/KM) for both cognate and near-cognate interactions in the presence and absence of viomycin.[1]
Conclusion
This compound inhibits bacterial protein synthesis through a sophisticated dual mechanism that both stalls the ribosome and reduces its accuracy. Its primary mode of action is the inhibition of translocation by binding to a key pivot point at the ribosomal subunit interface and locking the complex in a non-productive, rotated conformation.[7][9] Concurrently, it compromises translational fidelity by forcing the ribosome's decoding center into a permanently active state, thereby preventing the rejection of incorrect tRNAs.[1] The detailed molecular and kinetic understanding of viomycin's interaction with the ribosome provides a critical framework for the development of new tuberactinomycin derivatives and for combating the emergence of drug-resistant pathogens.
References
- 1. The mechanism of error induction by the antibiotic viomycin provides insight into the fidelity mechanism of translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Tuberactinomycin antibiotics: Biosynthesis, anti-mycobacterial action, and mechanisms of resistance [frontiersin.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. Molecular mechanism of viomycin inhibition of peptide elongation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The structural basis for inhibition of ribosomal translocation by viomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The antibiotic viomycin traps the ribosome in an intermediate state of translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The structures of the anti-tuberculosis antibiotics viomycin and capreomycin bound to the 70S ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. pnas.org [pnas.org]
- 13. pnas.org [pnas.org]
- 14. Molecular mechanism of viomycin inhibition of peptide elongation in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The structures of the anti-tuberculosis antibiotics viomycin and capreomycin bound to the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The mechanism of error induction by the antibiotic viomycin provides insight into the fidelity mechanism of translation | eLife [elifesciences.org]
Viomycin Sulfate's Dual Engagement with the Ribosome: A Technical Guide to the 16S and 23S rRNA Binding Sites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the binding sites of the tuberactinomycin antibiotic, viomycin sulfate, on the bacterial ribosome. A comprehensive understanding of these interactions is critical for the development of novel antimicrobial agents to combat multidrug-resistant pathogens. Viomycin exerts its bacteriostatic effect by primarily inhibiting the translocation step of protein synthesis, a mechanism rooted in its precise interaction with both the 16S and 23S ribosomal RNA (rRNA).
The Primary Viomycin Binding Pocket: A Bridge Between Subunits
The principal binding site for viomycin is located at the strategically important interface of the 30S (small) and 50S (large) ribosomal subunits. This cleft is formed by helix 44 (h44) of the 16S rRNA in the 30S subunit and helix 69 (H69) of the 23S rRNA in the 50S subunit.[1][2][3][4][5][6] This interaction effectively bridges the two subunits, stabilizing a conformation that is non-permissive for the translocation of tRNA and mRNA.
Structural studies, primarily X-ray crystallography and cryo-electron microscopy (cryo-EM), have revealed the specific nucleotide contacts that anchor viomycin in this pocket. The cyclic peptide core of the antibiotic interacts with the ribose-phosphate backbone of both rRNA helices.[1]
Key Nucleotide Interactions
The binding of viomycin involves a network of hydrogen bonds and electrostatic interactions with conserved nucleotides within h44 and H69. The capreomycidine side chain of viomycin plays a crucial role, with its guanidinium group forming a salt bridge with the phosphate of nucleotide A1493 in the 16S rRNA.[1] This interaction is pivotal for the high-affinity binding of the drug.
Table 1: Key Nucleotide Contacts for Viomycin at the Primary Binding Site (Vio1)
| Ribosomal RNA | Helix | Interacting Nucleotides | Type of Interaction | Reference |
| 16S rRNA | h44 | A1492, A1493, G1494 | Hydrogen bonding, Salt bridge with A1493 phosphate | [1] |
| 23S rRNA | H69 | A1913, C1914 | Hydrogen bonding with ribose-phosphate backbone | [1] |
The binding of viomycin is significantly enhanced by the presence of a tRNA molecule in the ribosomal A-site.[7][8][9] This is because the A-site tRNA induces a conformational change in the "monitoring bases," A1492 and A1493 of the 16S rRNA, causing them to flip out from helix 44.[7][10] This movement vacates the space that viomycin then occupies, suggesting a "conformational selection" mechanism for drug binding.[10]
Multiple Binding Sites and the Inhibition of Translocation
Recent high-resolution cryo-EM studies have unveiled a more complex picture, identifying up to five distinct binding sites for viomycin on the ribosome, particularly in its rotated state, which is an intermediate in the translocation process.[11][12][13] The primary site described above is designated as Vio1. The additional sites, Vio2 through Vio5, are predominantly observed in the rotated conformation of the ribosome and are believed to be instrumental in locking the ribosome in this translocation-incompetent state.[11][12][13]
-
Vio1: The primary site at the h44-H69 interface.
-
Vio2: Located exclusively on the 30S subunit, interacting with helices h1, h18, and h44 of the 16S rRNA.[11]
-
Vio3 & Vio4: These sites are also at the subunit interface and are thought to further stabilize the rotated state.[11][13]
This multi-site binding model explains how viomycin can so effectively trap the ribosome in a conformation that prevents the coordinated movements of the subunits required for translocation.
Mechanism of Action: Beyond Steric Hindrance
Viomycin's inhibitory action is multifaceted. By binding to the h44-H69 intersubunit bridge, it not only physically obstructs the movement of the tRNAs but also allosterically affects the conformation of the ribosome.
Stabilization of the Pre-Translocation State
The binding of viomycin stabilizes the ribosome in a pre-translocation state, often with tRNAs occupying hybrid A/P and P/E sites.[3][7] This state is characterized by a rotation of the 30S subunit relative to the 50S subunit. Viomycin essentially "locks" the ribosome in this intermediate conformation, preventing the forward movement of the mRNA-tRNA complex.[3]
Impact on Translational Fidelity
Viomycin also compromises the accuracy of protein synthesis. It achieves this by locking the monitoring bases A1492 and A1493 of the 16S rRNA in their "flipped-out," active conformation.[10][14] This conformation is normally adopted to proofread the codon-anticodon interaction. By permanently inducing this state, viomycin reduces the ribosome's ability to discriminate between correct (cognate) and incorrect (near- or non-cognate) aminoacyl-tRNAs, leading to an increase in missense errors.[10][14]
Quantitative Analysis of Viomycin-Ribosome Interaction
The affinity of viomycin for the ribosome is highly dependent on the translational state of the ribosome.
Table 2: Quantitative Data on Viomycin-Ribosome Binding and Inhibition
| Parameter | Condition | Value | Reference |
| Dissociation Constant (Kd) | 70S ribosome with empty A-site | ~20 µM | [7] |
| 70S ribosome with peptidyl-tRNA in A-site | << 1 µM (saturated at 1 µM) | [7] | |
| Ribosome Stalling Time | Minimum time in pre-translocation state | ~45 seconds | [7][8][9] |
| Dependence on viomycin concentration | Increases linearly | [7][8][9] | |
| Effect on GTP Hydrolysis (near-cognate tRNA) | kcat/KM | 170-fold increase with 1 mM viomycin | [10] |
These data highlight the dynamic nature of viomycin's interaction with the ribosome, with a dramatic increase in affinity upon the binding of an A-site tRNA. The prolonged stalling of the ribosome provides a kinetic basis for the potent inhibitory effect of the antibiotic.
Experimental Protocols
The elucidation of the viomycin binding site has been made possible through a combination of structural biology and biochemical techniques.
X-ray Crystallography of the Viomycin-Ribosome Complex
-
Objective: To determine the three-dimensional structure of viomycin bound to the 70S ribosome at atomic resolution.
-
Methodology:
-
Complex Formation: Purified 70S ribosomes from a suitable bacterial source (e.g., Thermus thermophilus) are incubated with a saturating concentration of this compound, along with mRNA and tRNAs to stabilize a specific conformational state.
-
Crystallization: The viomycin-ribosome complex is crystallized using vapor diffusion methods, screening a wide range of buffer conditions, precipitants, and temperatures.
-
Data Collection: Crystals are cryo-cooled and subjected to a high-intensity X-ray beam at a synchrotron source. Diffraction data are collected on a sensitive detector.
-
Structure Determination and Refinement: The diffraction data are processed to determine the electron density map. The structure of the ribosome is solved using molecular replacement, and the viomycin molecule is fitted into the difference density map. The final model is refined to obtain accurate atomic coordinates.[1][2]
-
Cryo-Electron Microscopy (Cryo-EM) of the Viomycin-Ribosome Complex
-
Objective: To visualize the structure of viomycin bound to the ribosome in different conformational states, particularly the rotated state.
-
Methodology:
-
Sample Preparation: A solution of the viomycin-ribosome complex is applied to an EM grid, blotted, and rapidly plunge-frozen in liquid ethane to vitrify the sample.
-
Data Acquisition: The frozen-hydrated sample is imaged in a transmission electron microscope equipped with a direct electron detector. A large number of images of individual ribosome particles in different orientations are collected.
-
Image Processing and 3D Reconstruction: The individual particle images are aligned and classified to separate different conformational states. A high-resolution three-dimensional map of each state is then reconstructed.
-
Model Building and Analysis: An atomic model of the ribosome and the bound viomycin molecules is built into the cryo-EM density map.[11][12][13]
-
Pre-Steady-State Kinetic Analysis
-
Objective: To measure the kinetic parameters of viomycin binding and its effect on the individual steps of the elongation cycle.
-
Methodology:
-
Reconstituted Translation System: A highly purified in vitro translation system is prepared using components from Escherichia coli.
-
Rapid Kinetic Measurements: Quench-flow or stopped-flow techniques are used to measure reactions on the millisecond timescale. For example, the rate of peptide bond formation or GTP hydrolysis can be measured in the presence and absence of viomycin.
-
Data Analysis: The kinetic data are fitted to specific models of the elongation cycle to extract rate constants for individual steps and to determine the mechanism of inhibition by viomycin.[7][8][9][10]
-
Visualizing the Molecular Interactions and Pathways
The following diagrams illustrate the key concepts of viomycin's interaction with the ribosome.
Caption: Viomycin binding at the interface of the 30S and 50S ribosomal subunits.
Caption: Mechanism of viomycin-induced inhibition of protein synthesis.
Caption: Experimental workflow for studying viomycin-ribosome interactions.
Conclusion and Future Directions
This compound's intricate interaction with both the 16S and 23S rRNA at multiple sites provides a compelling example of how a natural product can effectively shut down the essential process of protein synthesis. The primary binding site at the h44-H69 interface, coupled with additional sites that stabilize a rotated, translocation-incompetent state, underscores the sophisticated mechanism of this antibiotic. A thorough understanding of these binding sites and the conformational changes they induce is paramount for the rational design of new tuberactinomycin derivatives that can overcome existing resistance mechanisms and provide novel therapeutic options against challenging bacterial infections. Future research should focus on obtaining even higher resolution structures of viomycin bound to the ribosomes of pathogenic bacteria and on exploring the potential for synergistic interactions with other ribosome-targeting antibiotics.
References
- 1. The structures of the anti-tuberculosis antibiotics viomycin and capreomycin bound to the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The structures of the anti-tuberculosis antibiotics viomycin and capreomycin bound to the 70S ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Tuberactinomycin antibiotics: Biosynthesis, anti-mycobacterial action, and mechanisms of resistance [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Viomycin | C25H43N13O10 | CID 135398671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Molecular mechanism of viomycin inhibition of peptide elongation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanism of viomycin inhibition of peptide elongation in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. The mechanism of error induction by the antibiotic viomycin provides insight into the fidelity mechanism of translation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. The structural basis for inhibition of ribosomal translocation by viomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The structural basis for inhibition of ribosomal translocation by viomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The mechanism of error induction by the antibiotic viomycin provides insight into the fidelity mechanism of translation | eLife [elifesciences.org]
The Rise and Fall of Viomycin Sulfate: A Technical History in Tuberculosis Treatment
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Viomycin sulfate, a tuberactinomycin antibiotic, emerged in the mid-20th century as a critical second-line agent in the fight against Mycobacterium tuberculosis, particularly in cases of emerging drug resistance. Its novel mechanism of action, targeting ribosomal protein synthesis, offered a new therapeutic avenue against a devastating disease. However, significant oto- and nephrotoxicity ultimately led to its decline in favor of safer alternatives. This technical guide provides an in-depth historical perspective on the use of this compound in tuberculosis treatment, presenting key quantitative data, detailed experimental protocols that were instrumental in its characterization, and a visual representation of its mechanism of action.
Introduction
Discovered in 1951 from the actinomycete Streptomyces puniceus, Viomycin was one of the early antibiotics to show potent activity against Mycobacterium tuberculosis.[1][2] It became an essential component of treatment regimens for multi-drug resistant tuberculosis (MDR-TB) when first-line therapies failed.[3] Viomycin is a member of the tuberactinomycin family of nonribosomal peptide antibiotics, which also includes capreomycin.[3] While initially promising, its clinical utility was hampered by significant adverse effects, primarily damage to the kidneys (nephrotoxicity) and the auditory nerve (ototoxicity).[4][5] This toxicity profile eventually led to its replacement by the structurally related and less toxic capreomycin.[3] This document serves as a comprehensive technical resource on the history of this compound, detailing its mechanism of action, clinical efficacy, toxicity profile, and the experimental methodologies used to elucidate these characteristics.
Mechanism of Action: Inhibition of Protein Synthesis
Viomycin exerts its bactericidal effect by inhibiting protein synthesis in prokaryotes.[6] It binds to the ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein.
Ribosomal Binding and Inhibition of Translocation
Viomycin binds at the interface of the small (30S) and large (50S) ribosomal subunits, a critical region for the translocation step of protein synthesis.[2][7] This binding traps the ribosome in a pre-translocation state, preventing the movement of transfer RNA (tRNA) and mRNA, which effectively stalls protein elongation.[7][8] Specifically, Viomycin stabilizes the ribosome in a conformation that prevents the elongation factor G (EF-G) from catalyzing the translocation of the peptidyl-tRNA from the A-site to the P-site.[8] Once bound, Viomycin can stall the ribosome for a significant period, estimated to be a minimum of approximately 45 seconds, with this duration increasing with higher concentrations of the drug.[8]
Signaling Pathway of Viomycin's Action
The following diagram illustrates the inhibitory effect of Viomycin on the bacterial protein synthesis pathway.
References
- 1. Viomycin with oxytetracycline in the treatment of pulmonary tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tuberactinomycin antibiotics: Biosynthesis, anti-mycobacterial action, and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Viomycin - Wikipedia [en.wikipedia.org]
- 4. scilit.com [scilit.com]
- 5. Viomycin-induced electrolyte abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The structures of the anti-tuberculosis antibiotics viomycin and capreomycin bound to the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanism of viomycin inhibition of peptide elongation in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biosynthesis of Viomycin in Streptomyces Species
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Viomycin is a tuberactinomycin antibiotic with potent activity against Mycobacterium tuberculosis. Its complex cyclic peptide structure, featuring several non-proteinogenic amino acids, is assembled through a fascinating and intricate biosynthetic pathway in Streptomyces species, most notably Streptomyces vinaceus. This technical guide provides a comprehensive overview of the viomycin biosynthesis pathway, detailing the genetic and enzymatic machinery involved. It is designed to serve as a resource for researchers in natural product biosynthesis, antibiotic drug discovery, and metabolic engineering. This document outlines the key biosynthetic steps, presents available data in a structured format, describes relevant experimental methodologies, and provides visual representations of the core pathways and workflows.
The Viomycin Biosynthetic Gene Cluster
The biosynthesis of viomycin is orchestrated by a dedicated gene cluster, which has been identified and characterized in Streptomyces vinaceus ATCC 11861.[1] The cluster spans approximately 36.3 kb and contains 20 open reading frames (ORFs) that encode the enzymes responsible for precursor synthesis, peptide assembly, modification, regulation, and self-resistance.
Table 1: Genes of the Viomycin Biosynthetic Cluster and Their Proposed Functions
| Gene | Proposed Function |
| vioA | Non-ribosomal peptide synthetase (NRPS) core enzyme |
| vioB | L-2,3-diaminopropionate biosynthesis |
| vioC | L-arginine hydroxylase, involved in capreomycidine biosynthesis |
| vioD | Aminotransferase, involved in capreomycidine biosynthesis |
| vioE | Putative transporter (efflux pump) |
| vioF | Non-ribosomal peptide synthetase (NRPS) core enzyme |
| vioG | Non-ribosomal peptide synthetase (NRPS) core enzyme, specific for L-capreomycidine |
| vioH | Putative thioesterase |
| vioI | Non-ribosomal peptide synthetase (NRPS) core enzyme |
| vioJ | Desaturase, involved in the formation of the β-ureidodehydroalanine residue |
| vioK | L-2,3-diaminopropionate biosynthesis |
| vioL | Carbamoyltransferase, responsible for the carbamoylation of a precursor to β-ureidodehydroalanine |
| vioM | NRPS-associated enzyme, involved in the attachment of the β-lysine side chain |
| vioN | MbtH-like protein, likely involved in NRPS stability or function |
| vioO | Monomodular NRPS, activates and tethers β-lysine |
| vioP | Lysine-2,3-aminomutase, synthesizes β-lysine from α-lysine |
| vioQ | Hydroxylase, responsible for the hydroxylation of the capreomycidine residue to form tuberactidine |
| vioS | Putative phosphatase, may be involved in the activation of viomycin outside the cell |
| vioT | Putative regulatory protein |
| vph | Viomycin phosphotransferase, confers self-resistance to the producing organism by inactivating viomycin |
The Biosynthetic Pathway of Viomycin
The biosynthesis of viomycin can be conceptually divided into three main stages:
-
Formation of Non-proteinogenic Amino Acid Precursors: The unique building blocks of viomycin are synthesized by dedicated enzymes encoded within the gene cluster.
-
Assembly of the Pentapeptide Core: A multi-modular non-ribosomal peptide synthetase (NRPS) complex assembles the cyclic pentapeptide backbone.
-
Post-assembly Modifications: The cyclic pentapeptide undergoes a series of enzymatic modifications to yield the final, active viomycin molecule.
Biosynthesis of Precursors
-
L-2,3-diaminopropionate (L-Dap): This precursor is derived from L-serine through the action of VioB and VioK.[2]
-
L-capreomycidine (L-Cam): L-arginine is converted to L-capreomycidine by the sequential action of VioC, an L-arginine hydroxylase, and VioD, an aminotransferase.[2]
-
β-ureidodehydroalanine (β-Uda): Evidence suggests that the carbamoyl group is added to the β-amino group of L-2,3-diaminopropionate by the carbamoyltransferase VioL prior to its incorporation into the peptide chain.[3] The desaturation to form the dehydroalanine is catalyzed by VioJ.[4]
-
β-lysine: The lysine-2,3-aminomutase, VioP, catalyzes the conversion of L-lysine to β-lysine.[2]
References
- 1. Deciphering Tuberactinomycin Biosynthesis: Isolation, Sequencing, and Annotation of the Viomycin Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigations into Viomycin Biosynthesis Using Heterologous Production in Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scocyc.streptomyces.org.uk [scocyc.streptomyces.org.uk]
Viomycin Sulfate's Spectrum of Activity Against Mycobacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viomycin sulfate is a tuberactinomycin antibiotic, a class of nonribosomal cyclic peptides that have historically played a significant role in the treatment of multidrug-resistant tuberculosis (MDR-TB). Produced by Streptomyces puniceus, viomycin exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. This technical guide provides an in-depth overview of the spectrum of activity of this compound against various mycobacterial species, with a focus on quantitative data, detailed experimental methodologies for susceptibility testing, and the underlying mechanism of action.
Spectrum of Activity: Quantitative Data
The in vitro activity of this compound is primarily documented against Mycobacterium tuberculosis. While it is known to have activity against some non-tuberculous mycobacteria (NTM), comprehensive quantitative data across a wide range of NTM species is limited in publicly available literature. The following table summarizes the Minimum Inhibitory Concentration (MIC) data for viomycin against M. tuberculosis.
| Mycobacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Mycobacterium tuberculosis | 16 (drug-resistant) | ≤10 - 80 | - | - | [1] |
| Mycobacterium tuberculosis | - | 10 - 80 | - | - | [1] |
Note: MIC50 and MIC90 represent the MIC required to inhibit the growth of 50% and 90% of isolates, respectively. A dash (-) indicates that the data was not provided in the cited source.
The available data underscores the primary application of viomycin in treating infections caused by M. tuberculosis, particularly strains resistant to first-line drugs. Further research is needed to systematically evaluate and quantify the activity of this compound against a broader spectrum of clinically relevant NTMs.
Mechanism of Action
This compound targets the bacterial ribosome, a critical cellular machine responsible for protein synthesis. Specifically, it binds to the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit. This binding event interferes with the translocation step of protein synthesis, where the ribosome moves along the messenger RNA (mRNA) to read the next codon. By locking the ribosome in a pre-translocation state, viomycin effectively halts the elongation of the polypeptide chain, leading to the cessation of protein production and ultimately, bacterial cell death.
Mechanism of Action of this compound.
Experimental Protocols for Susceptibility Testing
The determination of the Minimum Inhibitory Concentration (MIC) of this compound against mycobacteria is crucial for guiding therapeutic decisions and for drug development research. The standard methods employed are the agar proportion method for M. tuberculosis and the broth microdilution method for non-tuberculous mycobacteria, as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Agar Proportion Method for Mycobacterium tuberculosis
The agar proportion method is considered the gold standard for susceptibility testing of M. tuberculosis. It determines the proportion of bacilli in a population that are resistant to a specific concentration of an antimicrobial agent.
1. Media Preparation:
-
Middlebrook 7H10 or 7H11 agar is prepared according to the manufacturer's instructions, supplemented with 10% oleic acid-albumin-dextrose-catalase (OADC).
-
This compound is incorporated into the molten agar at various concentrations (e.g., 10, 20, 40, 80 µg/mL) after the agar has cooled to 45-50°C.
-
A drug-free control plate is also prepared for each isolate tested.
2. Inoculum Preparation:
-
A suspension of the M. tuberculosis isolate is prepared in a suitable liquid medium (e.g., Middlebrook 7H9 broth with Tween 80) and adjusted to match the turbidity of a 0.5 McFarland standard.
-
Two dilutions of the standardized inoculum are prepared: a 10-2 and a 10-4 dilution.
3. Inoculation and Incubation:
-
A standardized volume (e.g., 0.1 mL) of both the 10-2 and 10-4 dilutions is inoculated onto the drug-containing and drug-free agar plates.
-
Plates are incubated at 37°C in a 5-10% CO2 atmosphere for 3 to 6 weeks.
4. Interpretation of Results:
-
The number of colony-forming units (CFUs) on the drug-free control plate from the higher dilution (10-4) should be between 50 and 150 for a valid test.
-
The percentage of resistant colonies is calculated by dividing the number of CFUs on the drug-containing plate by the number of CFUs on the drug-free control plate (from the lower dilution, 10-2) and multiplying by 100.
-
The MIC is defined as the lowest concentration of viomycin that inhibits more than 99% of the bacterial population.
Broth Microdilution Method for Non-Tuberculous Mycobacteria (NTM)
The broth microdilution method is the recommended standard for susceptibility testing of NTM. This method determines the MIC in a liquid medium.
1. Media and Reagents:
-
Cation-adjusted Mueller-Hinton broth is the recommended medium.
-
This compound stock solution is prepared and serially diluted to achieve the desired final concentrations in the microtiter plate.
2. Inoculum Preparation:
-
A suspension of the NTM isolate is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
3. Plate Preparation and Inoculation:
-
A 96-well microtiter plate is used. Each well in a row contains a different concentration of this compound in broth.
-
A growth control well (no drug) and a sterility control well (no bacteria) are included.
-
The prepared NTM inoculum is added to each well (except the sterility control).
4. Incubation:
-
The microtiter plate is sealed and incubated at the appropriate temperature for the specific NTM species (e.g., 30°C for M. marinum, 37°C for most others) for a specified period (typically 3-5 days for rapidly growing mycobacteria and 7-14 days for slow-growing mycobacteria).
5. Reading and Interpretation:
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the NTM isolate. This can be assessed visually or with the aid of a plate reader.
Experimental Workflow for MIC Determination.
Conclusion
This compound remains a noteworthy antibiotic with established efficacy against Mycobacterium tuberculosis, particularly in the context of drug resistance. Its mechanism of action, involving the inhibition of ribosomal translocation, provides a clear rationale for its antimycobacterial activity. The standardized protocols for susceptibility testing, namely the agar proportion and broth microdilution methods, are essential for the accurate determination of its in vitro potency. However, a significant gap exists in the literature regarding a comprehensive quantitative assessment of this compound's activity against a wide array of non-tuberculous mycobacteria. Future research should focus on generating this crucial data to better define the potential role of this compound in the treatment of NTM infections and to aid in the development of novel antimycobacterial agents.
References
Molecular Basis of Viomycin Sulfate's Bactericidal Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viomycin sulfate is a tuberactinomycin antibiotic, a class of cyclic peptides that exhibit potent bactericidal activity, particularly against Mycobacterium tuberculosis.[1] Its efficacy against multidrug-resistant strains has made it a critical second-line treatment option.[2][3] This guide provides a comprehensive technical overview of the molecular mechanisms underpinning viomycin's bactericidal action, detailing its interaction with the bacterial ribosome, the functional consequences of this interaction, and the experimental methodologies used to elucidate these processes.
Mechanism of Action: Inhibition of Ribosomal Translocation
The primary bactericidal activity of this compound stems from its ability to bind to the bacterial 70S ribosome and inhibit protein synthesis.[3][4] Specifically, viomycin targets and stalls the process of translocation , a critical step in the elongation phase of translation where the ribosome moves along the mRNA template.[2][5]
Viomycin binding stabilizes the ribosome in a pre-translocation state, effectively locking the A-site tRNA in place and preventing its movement to the P-site.[6][7] This steric hindrance blocks the progression of the ribosome, leading to a cessation of polypeptide chain elongation and ultimately, bacterial cell death.[2] Kinetic studies have shown that once bound, viomycin can stall the ribosome for a significant duration, with a minimum stalling time of approximately 45 seconds, which increases with higher concentrations of the antibiotic.[8]
The Viomycin Binding Site
High-resolution structural studies using X-ray crystallography and cryo-electron microscopy have precisely mapped the viomycin binding site on the bacterial ribosome.[6][9] It is located at the interface of the small (30S) and large (50S) ribosomal subunits, in a cleft formed by helix 44 (h44) of the 16S rRNA and helix 69 (H69) of the 23S rRNA.[6] This strategic location allows viomycin to interact with key ribosomal components involved in translocation. More recent studies have identified additional viomycin binding sites, particularly in the rotated state of the ribosome, which may further contribute to its inhibitory activity by stabilizing this translocation-intermediate state.[10]
The binding of viomycin influences the conformation of universally conserved nucleotides A1492 and A1493 in the 16S rRNA, which are crucial for decoding and tRNA accommodation in the A-site.[7] By stabilizing these bases in a "flipped-out" conformation, viomycin enhances the affinity of tRNA for the A-site, further contributing to the stall in translocation.[6]
Quantitative Data on Viomycin Activity
The efficacy of viomycin can be quantified through various parameters, including its minimum inhibitory concentration (MIC) against different bacterial species and its binding affinity to the ribosome.
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. MIC values for viomycin vary depending on the bacterial species and the presence of resistance mechanisms.
| Bacterial Species | Strain Type | MIC Range (µg/mL) | Reference(s) |
| Mycobacterium tuberculosis | Susceptible | 1.25 - 10 | [11] |
| Mycobacterium tuberculosis | Resistant | >10 | [11] |
| Escherichia coli | Wild-type | 5 - 20 | [2] |
| Gram-positive bacteria (e.g., Staphylococcus aureus) | Susceptible | Generally higher than for M. tuberculosis | [12][13] |
| Gram-negative bacteria (e.g., Pseudomonas aeruginosa) | Susceptible | Generally higher than for M. tuberculosis | [12][13] |
Binding Affinity and Kinetic Parameters
The interaction between viomycin and the ribosome can be characterized by its dissociation constant (Kd) and kinetic parameters of inhibition.
| Parameter | Value | Conditions | Reference(s) |
| Dissociation Constant (Kd) | Much smaller than 1 µM | E. coli 70S ribosomes with peptidyl-tRNA in the A-site | [2] |
| IC50 (Translocation Inhibition) | 5 - 9 nM | In vitro translation system with varying EF-G concentrations | [2][14] |
| koff (Viomycin dissociation rate) | 0.022 s⁻¹ | From EF-G-bound ribosome | [2] |
| Residence Time | ~45 seconds | On EF-G-bound ribosome | [2][8] |
Molecular Interactions and Signaling Pathway
The binding of viomycin to the ribosome initiates a cascade of events that disrupts the normal translation elongation cycle. This can be visualized as a signaling pathway.
Caption: Viomycin binds to the pre-translocation ribosome, stalling it and preventing EF-G mediated translocation, leading to cell death.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to study the bactericidal activity of this compound.
Ribosome Purification
Objective: To isolate pure and active 70S ribosomes from bacteria (e.g., E. coli) for use in binding and functional assays.
Materials:
-
Bacterial cell paste (e.g., E. coli MRE600)
-
Lysis Buffer (20 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10.5 mM Mg-acetate, 0.5 mM EDTA, 6 mM β-mercaptoethanol)
-
High-Salt Wash Buffer (20 mM Tris-HCl pH 7.5, 1 M NH4Cl, 10.5 mM Mg-acetate, 0.5 mM EDTA, 6 mM β-mercaptoethanol)
-
Ribosome Storage Buffer (20 mM Tris-HCl pH 7.5, 60 mM NH4Cl, 6 mM Mg-acetate, 0.5 mM EDTA, 6 mM β-mercaptoethanol)
-
Sucrose solutions (10% and 40% w/v in storage buffer)
-
Lysozyme, DNase I
-
Ultracentrifuge and appropriate rotors
Procedure:
-
Cell Lysis: Resuspend bacterial cell paste in ice-cold Lysis Buffer. Add lysozyme and DNase I and incubate on ice. Lyse cells using a French press or sonication.
-
Clarification: Centrifuge the lysate to remove cell debris.
-
Crude Ribosome Pelleting: Layer the supernatant onto a sucrose cushion (e.g., 1.1 M sucrose in Lysis Buffer) and ultracentrifuge to pellet the ribosomes.
-
High-Salt Wash: Resuspend the crude ribosome pellet in High-Salt Wash Buffer and incubate to remove associated proteins. Pellet the ribosomes again by ultracentrifugation.
-
Sucrose Gradient Purification: Resuspend the washed ribosome pellet in Ribosome Storage Buffer. Layer the suspension onto a 10-40% sucrose density gradient.
-
Fractionation: Separate the 70S ribosomes from the 30S and 50S subunits by ultracentrifugation. Collect fractions and identify those containing 70S ribosomes by monitoring absorbance at 260 nm.
-
Concentration and Storage: Pool the 70S fractions and pellet the ribosomes by ultracentrifugation. Resuspend the final pellet in Ribosome Storage Buffer, determine the concentration (A260), and store at -80°C.
References
- 1. Viomycin - Wikipedia [en.wikipedia.org]
- 2. Molecular mechanism of viomycin inhibition of peptide elongation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Viomycin | C25H43N13O10 | CID 135398671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The inhibition of ribosomal translocation by viomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The structures of the anti-tuberculosis antibiotics viomycin and capreomycin bound to the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tuberactinomycin antibiotics: Biosynthesis, anti-mycobacterial action, and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanism of viomycin inhibition of peptide elongation in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Tuberactinomycin antibiotics: Biosynthesis, anti-mycobacterial action, and mechanisms of resistance [frontiersin.org]
- 10. The structural basis for inhibition of ribosomal translocation by viomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Correlations of Minimal Inhibitory Concentration Values of Anti-TB Drugs with Treatment Outcomes and Clinical Profiles in Patients with Multidrug-Resistant Tuberculosis (MDR-TB) in China - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel antibiotics effective against gram-positive and -negative multi-resistant bacteria with limited resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
Methodological & Application
Protocol for Viomycin sulfate stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the preparation and storage of Viomycin sulfate stock solutions for research and development applications.
Introduction
This compound is a tuberactinomycin antibiotic derived from Streptomyces puniceus. It is primarily used in the treatment of multidrug-resistant tuberculosis (MDR-TB)[1]. Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, which disrupts the translation process[1][]. In a laboratory setting, this compound is a valuable tool for studying bacterial protein synthesis, antibiotic resistance mechanisms, and as a selection agent in microbiology[].
Mechanism of Action
This compound exerts its bactericidal effect by binding to the bacterial ribosome, leading to the inhibition of protein synthesis. This action effectively halts bacterial growth and proliferation[1][].
Quantitative Data Summary
The following table summarizes the key quantitative data for the preparation and storage of this compound stock solutions.
| Parameter | Value | Source |
| Molecular Weight | 881.85 g/mol (may vary by batch) | |
| Solubility in Water | Up to 75 mM | |
| Recommended Stock Concentration | 10-50 mg/mL | General laboratory practice |
| Storage of Powder | -20°C, dry and dark | [3] |
| Storage of Stock Solution | -20°C for long-term (months to years) or 0-4°C for short-term (days to weeks) | [3] |
Experimental Protocol: this compound Stock Solution Preparation
This protocol details the steps for preparing a sterile 10 mg/mL stock solution of this compound.
Materials:
-
This compound powder
-
Sterile, deionized, or distilled water
-
Sterile 15 mL or 50 mL conical tubes
-
Sterile serological pipettes
-
Sterile 0.22 µm syringe filter
-
Sterile syringes (appropriate size for the volume of solution)
-
Vortex mixer
-
Sterile microcentrifuge tubes for aliquots
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-dissolution Steps:
-
Bring the this compound powder to room temperature before opening the container to prevent condensation.
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder. For a 10 mg/mL solution, weigh 100 mg of this compound for a final volume of 10 mL.
-
-
Dissolution:
-
Transfer the weighed this compound powder into a sterile conical tube.
-
Add a portion of the sterile water to the tube (e.g., 8 mL for a final volume of 10 mL).
-
Vortex the solution until the powder is completely dissolved. The solution should be clear and free of particulates.
-
Bring the solution to the final volume with sterile water (e.g., add 2 mL to reach 10 mL).
-
-
Sterilization:
-
Draw the this compound solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the solution into a new sterile conical tube. This step is crucial as autoclaving can degrade the antibiotic.
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, sterile microcentrifuge tubes. Aliquoting prevents repeated freeze-thaw cycles of the main stock.
-
Clearly label each aliquot with the name of the antibiotic, concentration, and the date of preparation.
-
Store the aliquots at -20°C for long-term storage. For short-term use, aliquots can be stored at 4°C for a few days.
-
Quality Control:
A simple quality control check can be performed by testing the prepared stock solution on a known susceptible bacterial strain. A zone of inhibition assay (Kirby-Bauer test) can confirm the bioactivity of the this compound solution.
Signaling Pathways and Workflows
Workflow for this compound Stock Solution Preparation and Storage
Caption: Workflow for preparing and storing this compound stock solution.
Safety Precautions
This compound may be allergenic and toxic to the kidneys and the labyrinth[3]. Therefore, appropriate safety precautions must be taken.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling this compound powder and solutions.
-
Handling: Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. If inhaled, move to fresh air. Seek medical attention if symptoms persist[4].
-
Disposal: Dispose of this compound waste according to local regulations for chemical waste. Do not let the product enter drains[5].
By following this detailed protocol and adhering to the safety guidelines, researchers can confidently prepare and use this compound stock solutions in their experiments.
References
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Viomycin Sulfate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Viomycin is a tuberactinomycin antibiotic that demonstrates activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[1] It functions by inhibiting protein synthesis through binding to the bacterial ribosome.[1] Determining the Minimum Inhibitory Concentration (MIC) of Viomycin sulfate is a critical step in assessing its efficacy against specific bacterial isolates and is essential for both clinical diagnostics and drug development research. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2] This document provides detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods, primarily focusing on Mycobacterium species.
Data Presentation: this compound MIC Values
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various Mycobacterium species, as reported in the literature. These values can vary depending on the specific strain and the testing methodology used.
| Organism | Strain(s) | Method | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Mycobacterium tuberculosis | Clinical Isolates | 7H10 Agar Dilution | 10 - >80 | - | - |
| Mycobacterium tuberculosis | Wild-Type Strains | 7H10 Agar Dilution | ≤2 | - | - |
| Mycobacterium tuberculosis | H37Rv | 7H10 Agar Dilution | 10 | - | - |
| Mycobacterium tuberculosis | CDC1551 | 7H10 Agar Dilution | 10 | - | - |
| Mycobacterium tuberculosis | rrs A1401G mutants | 7H10 Agar Dilution | ≤10 - 40 | - | - |
| Mycobacterium tuberculosis | rrs C1402T mutants | 7H10 Agar Dilution | 40 - 80 | - | - |
| Mycobacterium avium complex | Clinical Isolates | Broth Microdilution | >64 | - | - |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. A hyphen (-) indicates that the data was not provided in the cited sources.
Experimental Protocols
Broth Microdilution Method for Mycobacterium tuberculosis
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for Mycobacterium tuberculosis.
Materials:
-
This compound powder
-
Sterile distilled water or other appropriate solvent
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)
-
Sterile 96-well U-bottom microtiter plates
-
Mycobacterium tuberculosis isolates
-
Sterile glass beads (3-5 mm)
-
McFarland 0.5 turbidity standard
-
Sterile saline or water for inoculum preparation
-
Incubator at 35-37°C
-
Biosafety cabinet (Class II or higher)
Protocol:
-
Preparation of this compound Stock Solution:
-
Aseptically prepare a stock solution of this compound at a concentration of 1280 µg/mL in sterile distilled water.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Prepare serial twofold dilutions of the stock solution to create working solutions for the desired final concentration range (e.g., 64 µg/mL to 0.125 µg/mL).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture of M. tuberculosis on Löwenstein-Jensen or 7H10/7H11 agar, transfer several colonies to a sterile tube containing 3-5 mL of sterile saline and glass beads.
-
Vortex for 1-2 minutes to create a homogeneous suspension and break up clumps.
-
Allow the larger particles to settle for 30 minutes.
-
Adjust the turbidity of the supernatant to match a 0.5 McFarland standard by adding sterile saline. This corresponds to approximately 1 x 10⁷ to 1 x 10⁸ CFU/mL.
-
Prepare a 1:100 dilution of the adjusted inoculum in Middlebrook 7H9 broth to achieve a final concentration of approximately 1 x 10⁵ CFU/mL.
-
-
Plate Preparation and Inoculation:
-
In a 96-well microtiter plate, add 100 µL of supplemented Middlebrook 7H9 broth to all wells.
-
Add 100 µL of the highest concentration Viomycin working solution to the first column of wells.
-
Perform serial twofold dilutions by transferring 100 µL from the first column to the second, and so on, down to the desired lowest concentration. Discard 100 µL from the last dilution column.
-
The final volume in each well should be 100 µL.
-
Add 100 µL of the standardized bacterial inoculum (1 x 10⁵ CFU/mL) to each well, resulting in a final volume of 200 µL and a final bacterial concentration of 5 x 10⁴ CFU/mL.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Seal the plates with an adhesive seal or place them in a plastic bag to prevent evaporation.
-
Incubate the plates at 35-37°C for 14-21 days.
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of this compound that shows no visible growth (no turbidity or pellet formation) compared to the growth control well.
-
Agar Dilution Method for Mycobacterium tuberculosis
Materials:
-
This compound powder
-
Sterile distilled water or other appropriate solvent
-
Middlebrook 7H10 or 7H11 agar base, supplemented with 10% OADC
-
Sterile petri dishes (100 mm)
-
Mycobacterium tuberculosis isolates
-
McFarland 0.5 turbidity standard
-
Sterile saline or water for inoculum preparation
-
Incubator at 35-37°C in a 5-10% CO₂ atmosphere
-
Biosafety cabinet (Class II or higher)
Protocol:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a stock solution of this compound at a concentration 10 times the highest desired final concentration in the agar.
-
Prepare serial twofold dilutions of the stock solution.
-
Melt the Middlebrook agar base and cool to 45-50°C in a water bath.
-
For each desired concentration, add 1 part of the Viomycin working solution to 9 parts of the molten agar (e.g., 2 mL of drug solution to 18 mL of agar). Mix gently but thoroughly.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Prepare a drug-free control plate.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Further dilute the suspension to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
-
-
Inoculation:
-
Spot 10 µL of the standardized inoculum onto the surface of each agar plate, including the control plate. Allow the spots to dry completely before inverting the plates.
-
-
Incubation:
-
Incubate the plates at 35-37°C in a 5-10% CO₂ atmosphere for 14-21 days.
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth, or that results in a significant reduction (>99%) in growth compared to the drug-free control plate.[3]
-
Visualizations
Caption: Workflow for Broth Microdilution MIC Determination.
Caption: Mechanism of Action of this compound.
References
- 1. Viomycin - Wikipedia [en.wikipedia.org]
- 2. MIC as a quantitative measurement of the susceptibility of Mycobacterium avium strains to seven antituberculosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Analysis of Cross-Resistance to Capreomycin, Kanamycin, Amikacin, and Viomycin in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Ribosome Binding Assay for Viomycin Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viomycin sulfate is a tuberactinomycin antibiotic primarily used in the treatment of multidrug-resistant tuberculosis.[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the ribosome.[1][3] Specifically, Viomycin targets both the 16S rRNA of the 30S subunit and helix 69 of the 23S rRNA on the 50S subunit, effectively blocking the translocation of tRNA and mRNA and sometimes causing misreading of the genetic code.[3][4] Understanding the binding affinity and kinetics of Viomycin to the ribosome is crucial for the development of new antitubercular agents and for combating antibiotic resistance.
This application note provides a detailed protocol for an in vitro ribosome binding assay using this compound, employing the nitrocellulose filter binding technique. This method allows for the quantitative determination of the binding affinity of Viomycin to the 70S ribosome.
Principle of the Assay
The nitrocellulose filter binding assay is a rapid and effective method for studying the interaction between macromolecules, such as the ribosome, and smaller ligands like antibiotics.[5][6][7] The principle lies in the differential retention of molecules on a nitrocellulose membrane. Proteins and large complexes like the ribosome are retained by the filter, while small, unbound molecules pass through.[5][6][7]
In this competitive binding assay, a constant amount of radiolabeled ligand that binds to the ribosome (e.g., [³²P]-labeled tRNA) is incubated with ribosomes in the presence of varying concentrations of unlabeled this compound. The amount of radioactivity retained on the filter is inversely proportional to the concentration of Viomycin, allowing for the determination of its binding affinity, often expressed as the half-maximal inhibitory concentration (IC₅₀) or the dissociation constant (Kd).
Quantitative Data Summary
The following tables summarize key quantitative data regarding the interaction of Viomycin with the bacterial ribosome, compiled from kinetic studies.
Table 1: Inhibition Constants of Viomycin in an In Vitro Translation System
| Parameter | Value | Description |
| Kᵢ₁ | 0.55 ± 0.03 | Inhibition constant reflecting the ratio of the binding rate of Viomycin versus EF-G to the pre-translocation ribosome. |
| Kᵢ₂ | 66 ± 5 µM | Viomycin concentration required to double the stalling time of a ribosome due to successive rebinding events. |
Data derived from pre-steady-state kinetic analysis of Viomycin's effect on the elongation cycle.
Table 2: IC₅₀ Values of Viomycin for Translocation Inhibition
| EF-G Concentration | IC₅₀ of Viomycin |
| 2.5 µM | 5 nM |
| 5 µM | 6 nM |
| 10 µM | 9 nM |
IC₅₀ values represent the Viomycin concentration required to double the duration of an average elongation cycle at different concentrations of Elongation Factor G (EF-G).
Table 3: Dissociation Constants (Kd) of Viomycin for the 70S Ribosome
| Ribosomal State | Dissociation Constant (Kd) |
| 70S with empty A site | ~20 µM |
| 70S with peptidyl-tRNA in A site | << 1 µM |
These values highlight the increased affinity of Viomycin for ribosomes actively engaged in translation.
Experimental Protocols
Preparation of 70S Ribosomes
Bacterial 70S ribosomes can be isolated from strains such as E. coli MRE600. The general workflow involves cell lysis, clarification of the lysate, and purification of ribosomes through sucrose density gradient centrifugation.
Materials:
-
E. coli MRE600 cell paste
-
Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH₄Cl, 10.5 mM Mg(OAc)₂, 0.5 mM EDTA, 6 mM β-mercaptoethanol)
-
High Salt Wash Buffer (e.g., 20 mM Tris-HCl pH 7.5, 1 M NH₄Cl, 10.5 mM Mg(OAc)₂, 0.5 mM EDTA, 6 mM β-mercaptoethanol)
-
Ribosome Storage Buffer (e.g., 20 mM Tris-HCl pH 7.5, 60 mM NH₄Cl, 10.5 mM Mg(OAc)₂, 0.5 mM EDTA, 6 mM β-mercaptoethanol)
-
Sucrose solutions (10% and 40% w/v) in an appropriate buffer
Protocol:
-
Resuspend E. coli cell paste in Lysis Buffer.
-
Lyse the cells using a French press or sonication.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Pellet the crude ribosomes from the supernatant by ultracentrifugation.
-
Wash the ribosome pellet with High Salt Wash Buffer to remove associated factors.
-
Resuspend the washed pellet and layer it onto a 10-40% sucrose density gradient.
-
Perform ultracentrifugation to separate the 70S ribosomes from the 30S and 50S subunits.
-
Collect the 70S fraction and pellet the ribosomes by ultracentrifugation.
-
Resuspend the purified 70S ribosomes in Ribosome Storage Buffer.
-
Determine the concentration by measuring the absorbance at 260 nm (1 A₂₆₀ unit = 24 pmol of 70S ribosomes).
-
Aliquot and store at -80°C.
Radiolabeling of tRNA
A suitable tRNA, such as tRNAPhe, can be radiolabeled at its 3' end with [α-³²P]ATP using tRNA nucleotidyltransferase.
Materials:
-
Purified tRNA (e.g., tRNAPhe)
-
tRNA nucleotidyltransferase
-
[α-³²P]ATP
-
Reaction buffer (e.g., 50 mM Glycine-NaOH pH 9.0, 10 mM MgCl₂, 1 mM DTT)
Protocol:
-
Set up the labeling reaction by combining the reaction buffer, tRNA, [α-³²P]ATP, and tRNA nucleotidyltransferase.
-
Incubate at 37°C for 30-60 minutes.
-
Purify the [³²P]-labeled tRNA using phenol-chloroform extraction and ethanol precipitation or a suitable size-exclusion chromatography column.
-
Resuspend the labeled tRNA in nuclease-free water and determine its specific activity using a scintillation counter.
Nitrocellulose Filter Binding Assay
Materials:
-
Purified 70S ribosomes
-
[³²P]-labeled tRNA
-
This compound stock solution
-
Binding Buffer (e.g., 50 mM Tris-HCl pH 7.5, 70 mM NH₄Cl, 30 mM KCl, 7 mM MgCl₂)
-
Wash Buffer (same as Binding Buffer)
-
Nitrocellulose filters (0.45 µm pore size)
-
Vacuum filtration apparatus
-
Scintillation vials and fluid
-
Scintillation counter
Protocol:
-
Preparation:
-
Prepare serial dilutions of this compound in Binding Buffer.
-
Dilute the [³²P]-labeled tRNA in Binding Buffer to a fixed concentration (e.g., a concentration that gives a measurable signal, typically in the low nanomolar range).
-
Dilute the 70S ribosomes in Binding Buffer to a fixed concentration (e.g., 20-50 nM).
-
Soak the nitrocellulose filters in ice-cold Binding Buffer for at least 30 minutes before use.
-
-
Binding Reaction:
-
In microcentrifuge tubes, set up the binding reactions by adding:
-
Binding Buffer
-
70S ribosomes
-
Varying concentrations of this compound (or buffer for the 'no inhibitor' control)
-
[³²P]-labeled tRNA (add last to initiate the reaction)
-
-
Include a 'no ribosome' control to determine background binding to the filter.
-
Incubate the reactions at 37°C for 30 minutes to allow binding to reach equilibrium.
-
-
Filtration and Washing:
-
Assemble the vacuum filtration apparatus with the pre-soaked nitrocellulose filters.
-
Apply the reaction mixtures to the filters under a gentle vacuum.
-
Wash each filter rapidly with two aliquots of ice-cold Wash Buffer to remove unbound radiolabeled tRNA.
-
-
Quantification:
-
Carefully remove the filters and place them in scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity retained on each filter using a scintillation counter.
-
-
Data Analysis:
-
Subtract the background counts (from the 'no ribosome' control) from all other measurements.
-
Plot the percentage of bound [³²P]-labeled tRNA against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value, which is the concentration of this compound that displaces 50% of the bound radiolabeled tRNA.
-
Visualizations
Caption: Mechanism of Viomycin action on the bacterial ribosome.
Caption: Workflow for the in vitro ribosome binding assay.
References
- 1. Molecular mechanism of viomycin inhibition of peptide elongation in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. 3’-32P Labeling tRNA with Nucleotidyltransferase for Assaying Aminoacylation and Peptide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]
- 5. Protocol to measure protein-RNA binding using double filter-binding assays followed by phosphorimaging or high-throughput sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and Characterization of Ribosomes and Translation Initiation Factors from the Gram-Positive Soil Bacterium Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Viomycin Sulfate for Studying Ribosomal Translocation Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viomycin sulfate is a tuberactinomycin antibiotic that potently inhibits bacterial protein synthesis. Its unique mechanism of action involves binding to the bacterial ribosome and locking it in a pre-translocation state, thereby preventing the movement of tRNA and mRNA. This property makes this compound an invaluable tool for researchers studying the intricate process of ribosomal translocation, a fundamental step in protein synthesis and a key target for novel antibiotic development. These application notes provide a comprehensive overview of this compound's mechanism, quantitative data on its inhibitory activity, and detailed protocols for its use in key experimental assays.
Mechanism of Action
This compound exerts its inhibitory effect by binding to a complex site at the interface of the 30S and 50S ribosomal subunits. This binding stabilizes a "hybrid state" of the ribosome, where tRNAs occupy intermediate positions (A/P and P/E hybrid sites). This conformation mimics a transient state that occurs during normal translocation but is trapped by viomycin, effectively stalling the ribosome and preventing the elongation factor G (EF-G) from catalyzing the movement of the mRNA-tRNA complex. Cryo-electron microscopy and X-ray crystallography have revealed that viomycin has multiple binding sites on the ribosome, with key interactions involving the 16S rRNA and 23S rRNA.
Data Presentation
Table 1: Inhibitory Concentrations of this compound
| Bacterial Strain | Assay Type | IC50 / MIC (µg/mL) | Reference |
| Escherichia coli (in vitro translation) | Tripeptide Formation | ~0.005 - 0.009 (nM) | [1][2] |
| Mycobacterium tuberculosis H37Rv | MIC | 2.5 - 10 | [3] |
| Vancomycin-Resistant Enterococci | MIC | Effective | [3] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | MIC | Effective | [3] |
Note: IC50 values from in vitro translation assays are significantly lower than whole-cell MIC values due to factors such as cell wall permeability and efflux pumps.
Table 2: Kinetic Parameters of this compound Inhibition
| Parameter | Value | Description | Reference |
| Ribosome Stalling Time | ≥ 45 seconds | Minimum time a ribosome is stalled in the pre-translocation state after viomycin binding. This time increases with higher viomycin concentrations. | [1][2] |
Experimental Protocols
In Vitro Translation Inhibition Assay (Tripeptide Formation)
This assay measures the effect of this compound on the synthesis of a short peptide, providing a quantitative measure of its inhibitory activity.
Materials:
-
Purified 70S ribosomes from E. coli
-
Initiation factors (IF1, IF2, IF3)
-
Elongation factors (EF-Tu, EF-G)
-
tRNAs and aminoacyl-tRNA synthetases
-
mRNA template encoding a short peptide (e.g., Met-Phe-Thr)
-
[³H]-labeled methionine
-
GTP, ATP, and an energy regenerating system
-
This compound stock solution
-
Reaction buffer (e.g., Tris-HCl pH 7.5, MgCl₂, NH₄Cl, DTT)
-
Quench solution (e.g., formic acid)
-
HPLC system with a radiodetector
Protocol:
-
Prepare the Initiation Complex:
-
In a reaction tube, combine 70S ribosomes, IF1, IF2, IF3, the mRNA template, and f[³H]Met-tRNAfMet in the reaction buffer.
-
Incubate at 37°C for 15 minutes to allow the formation of the 70S initiation complex.
-
-
Prepare the Elongation Mix:
-
In a separate tube, prepare the elongation mix containing the other required aminoacyl-tRNAs, EF-Tu, EF-G, GTP, and varying concentrations of this compound.
-
-
Initiate and Monitor the Reaction:
-
Combine the initiation complex with the elongation mix to start the reaction.
-
At various time points, withdraw aliquots of the reaction and stop them by adding the quench solution.
-
-
Analyze the Products:
-
Separate the reaction products (f[³H]Met, f[³H]Met-Phe, f[³H]Met-Phe-Thr) using reverse-phase HPLC.
-
Quantify the amount of each product using a radiodetector.
-
-
Data Analysis:
-
Plot the formation of the di- and tri-peptide products over time for each this compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Primer Extension Inhibition (Toeprinting) Assay
This assay identifies the precise location of ribosome stalling on an mRNA template induced by an inhibitor like this compound.
Materials:
-
In vitro transcription/translation system (e.g., PURE system)
-
Linearized DNA template with a T7 promoter for the mRNA of interest
-
Fluorescently labeled DNA primer complementary to a region downstream of the start codon
-
Reverse transcriptase
-
dNTPs
-
This compound stock solution
-
Sequencing ladder for the mRNA of interest
-
Capillary electrophoresis or polyacrylamide gel electrophoresis system
Protocol:
-
In Vitro Translation:
-
Set up an in vitro transcription/translation reaction containing the DNA template, the necessary transcription and translation components, and the desired concentration of this compound.
-
Incubate at 37°C for 15-30 minutes to allow for translation and ribosome stalling.
-
-
Primer Annealing:
-
Add the fluorescently labeled primer to the reaction mixture.
-
Heat to 65°C for 5 minutes to denature the mRNA, then cool to an appropriate annealing temperature for the primer.
-
-
Reverse Transcription:
-
Add reverse transcriptase and dNTPs to the reaction.
-
Incubate at the optimal temperature for the reverse transcriptase to synthesize cDNA. The enzyme will stop when it encounters the stalled ribosome.
-
-
Analysis of cDNA Products:
-
Purify the cDNA products.
-
Analyze the size of the cDNA products by capillary electrophoresis or on a sequencing gel alongside a sequencing ladder of the mRNA.
-
-
Data Interpretation:
Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Viomycin Complexes
Cryo-EM allows for the high-resolution structural determination of the ribosome in complex with viomycin, providing detailed insights into its binding and mechanism of action.
Materials:
-
Highly purified 70S ribosomes
-
This compound
-
Cryo-EM grids (e.g., copper grids with a holey carbon film)
-
Plunge-freezing apparatus (e.g., Vitrobot)
-
Cryo-electron microscope
Protocol:
-
Complex Formation:
-
Incubate purified 70S ribosomes with a molar excess of this compound in a suitable buffer to ensure complex formation.
-
-
Grid Preparation:
-
Apply a small volume (3-4 µL) of the ribosome-viomycin complex solution to a glow-discharged cryo-EM grid.
-
Blot the grid to create a thin film of the solution.
-
Plunge-freeze the grid in liquid ethane cooled by liquid nitrogen to vitrify the sample.
-
-
Data Collection:
-
Transfer the vitrified grid to a cryo-electron microscope.
-
Collect a large dataset of images of the ribosome-viomycin particles.
-
-
Image Processing and 3D Reconstruction:
-
Use specialized software (e.g., RELION, CryoSPARC) to perform particle picking, 2D classification, 3D classification, and 3D reconstruction to obtain a high-resolution map of the ribosome-viomycin complex.
-
-
Model Building and Analysis:
-
Build an atomic model into the cryo-EM density map to visualize the interactions between viomycin and the ribosome at the atomic level.
-
Conclusion
This compound is a powerful research tool for elucidating the mechanisms of ribosomal translocation. The protocols and data presented here provide a foundation for researchers to utilize this compound in their studies of protein synthesis and for the development of novel antibiotics targeting the ribosome. Careful experimental design and data interpretation are crucial for obtaining reliable and insightful results.
References
- 1. benchchem.com [benchchem.com]
- 2. Toeprinting Assays | Springer Nature Experiments [experiments.springernature.com]
- 3. Frontiers | Tuberactinomycin antibiotics: Biosynthesis, anti-mycobacterial action, and mechanisms of resistance [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. youtube.com [youtube.com]
Viomycin Sulfate: A Specialized Selection Agent in Molecular Biology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Viomycin sulfate, a tuberactinomycin antibiotic, is a potent inhibitor of bacterial protein synthesis. This property, coupled with the existence of a specific resistance gene, allows for its use as a selection agent in molecular biology, particularly for specific host organisms like Streptomyces and certain applications in E. coli. This document provides detailed application notes and protocols for the effective use of this compound as a selection marker.
Introduction
This compound exerts its antibacterial effect by binding to the bacterial ribosome, interfering with the translocation step of protein synthesis.[1][2][3][4] Resistance to viomycin is conferred by the viomycin phosphotransferase (vph) gene, which encodes an enzyme that inactivates the antibiotic through phosphorylation.[5][6] This specific mechanism of action and resistance makes this compound a useful tool for selecting genetically modified bacteria carrying a plasmid with the vph gene.
Mechanism of Action
Viomycin targets the bacterial ribosome, binding at the interface of the 16S and 23S rRNA. This interaction stalls the ribosome in a pre-translocation state, thereby inhibiting peptide elongation and ultimately leading to cell death.[1][2][3][4]
Resistance Mechanism
The vph gene provides a clear mechanism for positive selection. The gene product, viomycin phosphotransferase, catalyzes the transfer of a phosphate group to the viomycin molecule. This modification renders the antibiotic unable to bind to its ribosomal target, allowing the host cell to survive and proliferate in the presence of viomycin.[5][6]
Quantitative Data
The effective working concentration of this compound is critical for successful selection. The following table summarizes recommended concentrations for different applications. It is always recommended to perform a kill curve for your specific bacterial strain and experimental conditions to determine the optimal concentration.
| Parameter | Value | Reference |
| Molecular Weight (Sulfate) | ~783.77 g/mol (anhydrous) | [7] |
| Solubility (in water) | Up to 75 mM | |
| Storage of Stock Solution | -20°C |
Working Concentrations for Selection:
| Organism | Medium | Working Concentration | Notes |
| Escherichia coli | LB Agar/Broth | 20-50 µg/mL | Determine optimal concentration via a kill curve. |
| Streptomyces lividans | ISP2 or other suitable media | 25-50 µg/mL | Used for selecting cosmids containing the vph gene. |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, nuclease-free water
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile container.
-
Add sterile, nuclease-free water to achieve a final concentration of 25 mg/mL.
-
Vortex until the powder is completely dissolved.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes.
-
Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Preparation of Selective Media
Materials:
-
Autoclaved growth medium (e.g., LB agar, ISP2) cooled to ~50-55°C
-
This compound stock solution (25 mg/mL)
Procedure:
-
Thaw an aliquot of the this compound stock solution.
-
Add the appropriate volume of the stock solution to the cooled molten agar to achieve the desired final concentration (e.g., for a final concentration of 25 µg/mL, add 1 mL of a 25 mg/mL stock solution to 1 L of medium).
-
Mix thoroughly by swirling the flask.
-
Pour the plates and allow them to solidify.
-
Store the selective plates at 4°C, protected from light. Plates should be used within 2-4 weeks for optimal performance.
Bacterial Transformation and Selection Protocol (E. coli)
This protocol provides a general guideline for the transformation of chemically competent E. coli and selection of transformants using this compound.
Materials:
-
Chemically competent E. coli cells
-
Plasmid DNA containing the vph resistance gene
-
SOC or LB medium (without antibiotics)
-
LB agar plates containing this compound
-
Water bath at 42°C
-
Shaking incubator at 37°C
Procedure:
-
Thaw a tube of chemically competent E. coli cells on ice.
-
Add 1-5 µL of plasmid DNA to the cells. Gently mix by flicking the tube.
-
Incubate the mixture on ice for 30 minutes.
-
Heat-shock the cells by placing the tube in a 42°C water bath for 45-60 seconds.
-
Immediately transfer the tube back to ice for 2 minutes.
-
Add 250-500 µL of SOC or LB medium (pre-warmed to room temperature) to the cells.
-
Incubate the cells at 37°C for 1 hour with shaking (200-250 rpm) to allow for the expression of the resistance gene.
-
Plate 50-200 µL of the cell suspension onto pre-warmed LB agar plates containing the appropriate concentration of this compound.
-
Incubate the plates overnight (16-18 hours) at 37°C.
-
The following day, colonies of transformed bacteria should be visible.
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of Viomycin Inhibition.
Viomycin Resistance Mechanism
Caption: Viomycin Resistance via vph Gene.
Experimental Workflow for Bacterial Selection
Caption: Bacterial Selection Workflow.
Troubleshooting
| Problem | Possible Cause | Solution |
| No colonies after transformation | - Ineffective transformation | - Use a control plasmid to check transformation efficiency. |
| - Viomycin concentration too high | - Perform a kill curve to determine the optimal concentration. | |
| - Insufficient recovery time | - Ensure at least 1 hour of recovery after heat shock. | |
| Satellite colonies | - Viomycin degradation | - Use freshly prepared plates. Ensure proper storage of stock solution and plates. |
| Growth of non-transformed cells | - Viomycin concentration too low | - Increase the concentration of this compound. |
| - Inactive viomycin | - Prepare fresh stock solution and plates. |
Cross-Resistance
There is evidence of complete cross-resistance between viomycin and capreomycin.[2] Variable cross-resistance has been observed with kanamycin.[2] When designing experiments with multiple selection markers, it is advisable to avoid combinations where cross-resistance is known to occur.
Stability
This compound stock solutions, when prepared in sterile water and stored at -20°C, are stable for several months. The stability of viomycin in culture media at 37°C may be limited, so it is recommended to use freshly prepared selective plates for optimal results.
Conclusion
This compound, in conjunction with the vph resistance gene, serves as a specialized selection agent in molecular biology. Its use is particularly noted in studies involving Streptomyces, the natural producers of many antibiotics. While not as commonly employed as other selection agents like ampicillin or kanamycin in routine E. coli cloning, it offers an alternative for specific applications where other markers may not be suitable. Adherence to proper protocols for stock solution preparation, media formulation, and selection is crucial for achieving reliable and reproducible results.
References
- 1. Molecular Analysis of Cross-Resistance to Capreomycin, Kanamycin, Amikacin, and Viomycin in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-resistance in M. tuberculosis to kanamycin, capreomycin and viomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of viomycin inhibition of peptide elongation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of viomycin inhibition of peptide elongation in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Viomycin - Wikipedia [en.wikipedia.org]
- 6. Characterization of suppressible mutations in the viomycin phosphotransferase gene of the Streptomyces enteric plasmid pVE138 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
Application Notes and Protocols for the Purification of Viomycin Sulfate using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viomycin is a tuberactinomycin antibiotic effective against Mycobacterium tuberculosis. As with many antimicrobial agents, ensuring high purity is critical for its safety and efficacy in therapeutic applications and research. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of viomycin sulfate from fermentation broths, synthetic reaction mixtures, and commercial preparations. This document provides detailed application notes and protocols for the purification of this compound using ion-pair reversed-phase HPLC.
Viomycin is a highly polar, basic peptide, making its retention on traditional reversed-phase columns challenging. The use of an anionic ion-pairing reagent in the mobile phase is crucial. This reagent forms a neutral complex with the positively charged viomycin molecule, increasing its hydrophobicity and allowing for its retention and separation on a C18 stationary phase. Trifluoroacetic acid (TFA) is a common and effective ion-pairing agent for this purpose due to its volatility, which simplifies the removal from collected fractions.
Analytical Method Development
Prior to preparative purification, an analytical method is developed to determine the optimal separation conditions. The primary goal is to achieve good resolution between viomycin and its impurities.
Analytical HPLC Parameters
A summary of typical analytical HPLC conditions for this compound analysis is presented in Table 1. These parameters serve as the foundation for scaling up to a preparative method.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |
| Gradient | 5% to 50% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 268 nm[1] |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or 30°C |
Preparative HPLC Purification
The analytical method is scaled up for preparative purification to isolate larger quantities of this compound. The key is to maintain the separation quality while increasing the sample load.
Scaling Up from Analytical to Preparative HPLC
The transition from an analytical to a preparative scale involves adjusting the flow rate and injection volume to accommodate the larger column dimensions. The scaling factor is calculated based on the ratio of the column cross-sectional areas.
Flow Rate Scaling: New Flow Rate = Old Flow Rate × (New Column Diameter / Old Column Diameter)²
Injection Volume Scaling: New Injection Volume = Old Injection Volume × (New Column Diameter / Old Column Diameter)² × (New Column Length / Old Column Length)
Preparative HPLC Parameters
Table 2 outlines the parameters for a preparative HPLC purification of this compound.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 21.2 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |
| Gradient | 5% to 50% B over 10 minutes |
| Flow Rate | 21.2 mL/min (Scaled from 1.0 mL/min on a 4.6 mm ID column) |
| Detection | UV at 268 nm |
| Sample Preparation | Dissolve crude this compound in Mobile Phase A to a concentration of 10-50 mg/mL. Filter through a 0.45 µm filter. |
| Injection Volume | Up to 1 mL (loading capacity to be determined by a loading study) |
| Fraction Collection | Peak-based, triggered by UV signal threshold |
Experimental Protocols
Protocol 1: Sample Preparation
-
Weigh the crude this compound sample.
-
Dissolve the sample in Mobile Phase A (0.1% TFA in water) to achieve a concentration between 10 and 50 mg/mL.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
Protocol 2: HPLC System Setup and Operation
-
Equilibrate the preparative HPLC system with the C18 column at the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Set up the UV detector to monitor the effluent at 268 nm.
-
Configure the fraction collector to collect fractions based on the UV signal of the eluting peaks. Set an appropriate threshold to trigger collection and define the collection window around the expected retention time of viomycin.
-
Inject the prepared this compound sample.
-
Monitor the chromatogram in real-time.
-
After the run is complete, combine the fractions containing the purified viomycin peak.
-
Analyze a small aliquot of the pooled fractions using the analytical HPLC method to confirm purity.
-
Lyophilize the pooled fractions to remove the mobile phase and obtain the purified this compound as a solid.
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the purification of this compound.
Logical Relationship of Ion-Pair Chromatography
Caption: Principle of ion-pair reversed-phase chromatography.
Data Presentation
Quantitative Summary of Purification Process
The following table summarizes the expected quantitative data from the analytical method development and preparative scale-up.
| Parameter | Analytical Scale | Preparative Scale |
| Column Dimensions | 4.6 x 150 mm | 21.2 x 150 mm |
| Typical Sample Load | 10-50 µg | 10-50 mg |
| Flow Rate | 1.0 mL/min | 21.2 mL/min |
| Expected Retention Time | ~5-8 minutes | ~5-8 minutes |
| Initial Purity (Crude) | Variable (e.g., 70-85%) | Variable (e.g., 70-85%) |
| Final Purity (Post-HPLC) | >98% | >98% |
| Expected Recovery | N/A | >85% |
Concluding Remarks
The described ion-pair reversed-phase HPLC method provides a robust and scalable approach for the purification of this compound. Careful optimization of the analytical method is paramount for a successful transition to the preparative scale. The provided protocols and parameters should serve as a comprehensive guide for researchers and professionals in the pharmaceutical field to obtain high-purity viomycin for their applications. For compounds like viomycin that lack a strong chromophore, alternative detection methods such as Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) can be considered for more universal detection of impurities.
References
Application Notes and Protocols for Inducing Viomycin Resistance in Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental framework for inducing and characterizing viomycin resistance in Mycobacterium tuberculosis. The protocols outlined below cover the generation of spontaneous viomycin-resistant mutants, determination of minimum inhibitory concentrations (MICs), and an overview of the molecular mechanisms of resistance.
Introduction
Viomycin is a tuberactinomycin antibiotic that inhibits protein synthesis in bacteria and has been used as a second-line drug for the treatment of multidrug-resistant tuberculosis (MDR-TB).[1] Understanding the mechanisms and kinetics of viomycin resistance development is crucial for the development of new anti-tubercular agents and for optimizing existing treatment regimens. These protocols provide a standardized methodology for generating and evaluating viomycin-resistant M. tuberculosis in a laboratory setting.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of Viomycin for M. tuberculosis
| Strain Type | M. tuberculosis Strain | Viomycin MIC (µg/mL) | Key Mutations |
| Wild-Type (Susceptible) | H37Rv | 1.25 - 5.0 | None |
| CDC1551 | 2.5 - 5.0 | None | |
| Resistant | Laboratory-generated Mutant 1 | >40 | rrs A1401G |
| Laboratory-generated Mutant 2 | 40 | tlyA mutation | |
| Clinical Isolate 1 | 80 | tlyA mutation | |
| Clinical Isolate 2 | >160 | rrs A1401G and tlyA mutation |
Experimental Protocols
Protocol 1: In Vitro Induction of Spontaneous Viomycin-Resistant M. tuberculosis Mutants
This protocol describes the selection of spontaneous viomycin-resistant mutants of M. tuberculosis by plating a large population of susceptible bacteria on solid medium containing viomycin.
Materials:
-
M. tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H10 agar, supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)
-
Middlebrook 7H9 broth, supplemented with 10% ADC (albumin-dextrose-catalase) and 0.05% Tween 80
-
Viomycin sulfate (potency-tested)
-
Sterile saline with 0.05% Tween 80 (SST)
-
Sterile glass beads
-
Incubator at 37°C with 5% CO2
-
Biosafety cabinet (Class II or III)
Procedure:
-
Preparation of Inoculum:
-
Inoculate 10 mL of Middlebrook 7H9 broth with a loopful of M. tuberculosis from a fresh culture grown on 7H10 agar.
-
Incubate the broth culture at 37°C with gentle agitation until it reaches late-log phase (OD600 of 0.8-1.0). This may take 2-3 weeks.
-
Aseptically add sterile glass beads to the culture and vortex for 1-2 minutes to break up clumps.
-
Let the culture stand for 30 minutes to allow larger clumps to settle.
-
Carefully transfer the upper portion of the supernatant to a new sterile tube. This will be your inoculum.
-
-
Plating for Resistant Mutants:
-
Prepare Middlebrook 7H10 agar plates containing viomycin at a concentration of 4-8 times the MIC of the susceptible parent strain (e.g., 20 µg/mL for H37Rv). Also prepare drug-free control plates.
-
Spread 100-200 µL of the undiluted inoculum onto the viomycin-containing plates. A large number of cells (10^8 to 10^9 CFUs) should be plated to increase the probability of isolating resistant mutants.
-
Prepare serial dilutions of the inoculum in SST and plate onto the drug-free control plates to determine the total viable count.
-
Seal the plates with gas-permeable tape and incubate at 37°C in a 5% CO2 atmosphere.
-
-
Isolation of Resistant Colonies:
-
Incubate the plates for 3-6 weeks, examining them for colony growth weekly.
-
Colonies that appear on the viomycin-containing plates are potential resistant mutants.
-
Pick individual colonies and subculture them onto fresh viomycin-containing 7H10 agar to confirm resistance and obtain a pure culture.
-
Protocol 2: Determination of Viomycin Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol details the determination of the MIC of viomycin for wild-type and potentially resistant M. tuberculosis strains using a 96-well microtiter plate format.[2]
Materials:
-
M. tuberculosis strains (wild-type and putative resistant mutants)
-
Middlebrook 7H9 broth supplemented with 10% ADC and 0.05% Tween 80
-
This compound
-
Sterile 96-well microtiter plates (U-bottom)
-
Sterile saline with 0.05% Tween 80 (SST)
-
Sterile water
-
Multichannel pipette
-
Plate sealer
-
Incubator at 37°C
Procedure:
-
Preparation of Viomycin Stock and Dilutions:
-
Prepare a stock solution of viomycin in sterile water at a concentration of 1 mg/mL. Filter-sterilize the solution.
-
In a 96-well plate, add 100 µL of 7H9 broth to all wells from columns 2 to 12.
-
Add 200 µL of the viomycin stock solution to the wells in column 1.
-
Perform serial two-fold dilutions by transferring 100 µL from column 1 to column 2, mixing well, and then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10. Column 11 will serve as a drug-free growth control, and column 12 as a sterility control (no bacteria added).
-
-
Preparation of Bacterial Inoculum:
-
Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
-
Adjust the turbidity of the culture with sterile 7H9 broth to match a 0.5 McFarland standard (approximately 1-5 x 10^7 CFU/mL).
-
Dilute the adjusted bacterial suspension 1:100 in 7H9 broth to obtain a final inoculum of approximately 1-5 x 10^5 CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final bacterial inoculum to all wells from columns 1 to 11. Do not add bacteria to column 12.
-
Seal the plate with a sterile, breathable plate sealer.
-
Incubate the plate at 37°C for 7-14 days.
-
-
Reading and Interpretation of Results:
-
The MIC is defined as the lowest concentration of viomycin that completely inhibits visible growth of M. tuberculosis.
-
Growth can be assessed visually or by using a plate reader to measure the optical density at 600 nm. The addition of a growth indicator like resazurin can also facilitate reading.
-
Visualizations
Viomycin Mechanism of Action and Resistance
Experimental Workflow for Inducing Viomycin Resistance
References
Application Notes and Protocols for Studying Viomycin Sulfate Effects Using Cell-free Translation Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viomycin sulfate is a tuberactinomycin antibiotic known for its activity against mycobacteria, including drug-resistant strains of Mycobacterium tuberculosis. Its primary mechanism of action is the inhibition of protein synthesis.[1] Cell-free translation systems (CFTS) provide a powerful and controlled in vitro environment to dissect the molecular mechanisms of antibiotics like this compound. These systems, devoid of cell walls and other complex cellular processes, offer a direct window into the effects of compounds on the core machinery of protein synthesis.[2]
These application notes provide detailed protocols for utilizing prokaryotic and eukaryotic cell-free translation systems to characterize the inhibitory effects of this compound. The included methodologies describe how to determine key quantitative metrics such as the half-maximal inhibitory concentration (IC50) and provide a framework for investigating the antibiotic's mechanism of action.
Mechanism of Action of this compound
This compound targets the bacterial ribosome, binding at the interface of the small (30S) and large (50S) subunits.[3] This binding event interferes with the translocation step of protein synthesis, a crucial process where tRNA and mRNA are moved through the ribosome.[3][4][5] Viomycin effectively locks the ribosome in a pre-translocational state, preventing the elongation of the polypeptide chain.[4][5] This stalling of the ribosome is a key aspect of its antibacterial activity. While it potently inhibits prokaryotic translation, this compound is significantly less effective against eukaryotic ribosomes, highlighting its selectivity.[6][7]
Data Presentation: Quantitative Analysis of this compound Inhibition
The inhibitory activity of this compound can be quantified by determining its IC50 value in different cell-free translation systems. The following table summarizes the available data.
| Cell-Free System | Organism | IC50 of this compound | Reference |
| Coupled Transcription-Translation | Escherichia coli | 0.6 µM | [6][7] |
| Coupled Transcription-Translation | Saccharomyces cerevisiae | Ineffective | [6][7] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using a Luciferase-Based E. coli Cell-Free Translation System
This protocol outlines the determination of the IC50 value of this compound in an E. coli-based cell-free translation system using a luciferase reporter.
Materials:
-
E. coli S30 cell-free extract
-
Premix solution (containing amino acids, buffers, salts, and an energy source)
-
DNA template: Plasmid encoding firefly luciferase under the control of a T7 promoter
-
T7 RNA Polymerase
-
This compound stock solution (e.g., 10 mM in nuclease-free water)
-
Nuclease-free water
-
Luciferase assay reagent
-
Luminometer
-
Microcentrifuge tubes or 96-well plates
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of the this compound stock solution in nuclease-free water to achieve a range of final concentrations in the assay (e.g., 0.01 µM to 100 µM). Include a vehicle control (nuclease-free water).
-
Set up Translation Reactions: On ice, prepare the following reaction mixture in microcentrifuge tubes or wells of a 96-well plate. The volumes can be scaled as needed.
| Component | Volume (for a 25 µL reaction) | Final Concentration |
| E. coli S30 Extract | 7.5 µL | 30% (v/v) |
| Premix Solution | 10 µL | 1X |
| T7 RNA Polymerase | 1 µL | 40 units |
| Luciferase DNA Template | 1 µL | 10-15 nM |
| This compound Dilution or Vehicle | 2.5 µL | Variable |
| Nuclease-free Water | Up to 25 µL | - |
-
Incubation: Mix the components gently and incubate the reactions at 37°C for 1-2 hours.
-
Luciferase Assay: After incubation, allow the reactions to cool to room temperature. Add the luciferase assay reagent according to the manufacturer's instructions (typically an equal volume to the translation reaction).
-
Measure Luminescence: Immediately measure the luminescence using a luminometer.
-
Data Analysis:
-
Subtract the background luminescence from a no-template control.
-
Normalize the luminescence signal of the this compound-treated samples to the vehicle-only control (representing 100% translation).
-
Plot the percentage of translation inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Preparation of E. coli S30 Cell-Free Extract
This protocol provides a general method for preparing a translationally active S30 extract from E. coli.
Materials:
-
E. coli strain (e.g., BL21)
-
2xYT medium
-
S30 Buffer (10 mM Tris-acetate pH 8.2, 14 mM Magnesium acetate, 60 mM Potassium acetate, 1 mM DTT)
-
Bead beater or sonicator
-
Centrifuge
-
Dialysis tubing
Procedure:
-
Cell Culture: Inoculate a single colony of E. coli into 5 mL of 2xYT medium and grow overnight at 37°C with shaking. The next day, inoculate 1 L of 2xYT medium with the overnight culture and grow at 37°C with shaking to an OD600 of 0.8-1.0.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Washing: Wash the cell pellet three times with cold S30 Buffer.
-
Cell Lysis: Resuspend the cell pellet in a minimal volume of S30 Buffer. Lyse the cells using a bead beater or sonicator while keeping the sample on ice.
-
Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C. Collect the supernatant (this is the S30 extract).
-
Pre-incubation: Incubate the S30 extract at 37°C for 80 minutes to degrade endogenous mRNA and nucleic acids.
-
Dialysis: Dialyze the extract against S30 Buffer overnight at 4°C.
-
Storage: Aliquot the S30 extract and store at -80°C.
Protocol 3: Preparation of DNA Template for In Vitro Translation
This protocol describes the preparation of a linear DNA template encoding a reporter protein (e.g., luciferase) with a T7 promoter for use in the cell-free translation assay.
Materials:
-
Plasmid DNA containing the gene of interest downstream of a T7 promoter
-
High-fidelity DNA polymerase for PCR
-
Forward and reverse primers flanking the T7 promoter and the gene of interest
-
PCR purification kit
-
Nuclease-free water
Procedure:
-
PCR Amplification: Set up a PCR reaction to amplify the DNA template from the plasmid. The forward primer should anneal upstream of the T7 promoter, and the reverse primer should anneal downstream of the stop codon of the reporter gene.
-
PCR Program: Use a standard PCR program with an annealing temperature appropriate for the primers and an extension time sufficient for the length of the amplicon.
-
Purification: Purify the PCR product using a PCR purification kit to remove primers, dNTPs, and polymerase.
-
Quantification and Storage: Quantify the concentration of the purified DNA template using a spectrophotometer. Store the template at -20°C.
Visualizations
Caption: Mechanism of this compound inhibition of bacterial translation.
Caption: Experimental workflow for IC50 determination of this compound.
References
- 1. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 2. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The structures of the anti-tuberculosis antibiotics viomycin and capreomycin bound to the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antibiotic viomycin traps the ribosome in an intermediate state of translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanism of viomycin inhibition of peptide elongation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific, efficient, and selective inhibition of prokaryotic translation initiation by a novel peptide antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Assaying Viomycin Sulfate Activity in Different Mycobacterial Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viomycin sulfate is a tuberactinomycin antibiotic known for its activity against Mycobacterium species, particularly in cases of multidrug-resistant tuberculosis (MDR-TB). It functions by inhibiting protein synthesis through binding to the bacterial ribosome.[1][2][3] Accurate determination of its in vitro activity against various mycobacterial strains is crucial for susceptibility testing, drug discovery, and research purposes. These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against different mycobacterial species using the broth microdilution method. The provided protocols are based on established guidelines for mycobacterial susceptibility testing.
Data Presentation: this compound Activity
The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound against various mycobacterial strains. It is important to note that specific MIC ranges can vary depending on the specific isolate, testing methodology, and laboratory conditions.
| Mycobacterial Species | Strain Type | This compound MIC Range (µg/mL) |
| Mycobacterium tuberculosis | Drug-Susceptible (e.g., H37Rv) | 1.25 - 10[1][4] |
| Mycobacterium tuberculosis | Multidrug-Resistant (MDR) | 2.5 - >80 (variable depending on resistance mechanisms)[1] |
| Mycobacterium smegmatis | Wild-Type | 1.25 - 5.0 |
| Mycobacterium avium complex | Clinical Isolates | 8 - >64 |
| Mycobacterium kansasii | Clinical Isolates | 5 - 20 |
Experimental Protocols
Principle of the Broth Microdilution Assay
The broth microdilution assay is a quantitative method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent that inhibits the visible growth of a microorganism. This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent that prevents visible growth.
Materials
-
This compound (analytical grade)
-
Mycobacterial strains (M. tuberculosis, M. smegmatis, M. avium, M. kansasii)
-
Middlebrook 7H9 broth base
-
Oleic acid-albumin-dextrose-catalase (OADC) enrichment or Albumin-dextrose-catalase (ADC) enrichment
-
Glycerol (for M. tuberculosis and M. smegmatis)
-
Tween 80
-
Sterile distilled water
-
Sterile 96-well U-bottom microtiter plates with lids
-
Sterile reservoirs
-
Multichannel pipette
-
Spectrophotometer
-
McFarland turbidity standards (0.5)
-
Incubator (37°C, with or without 5% CO₂ for M. tuberculosis)
-
Biosafety cabinet (appropriate for the biosafety level of the mycobacterial species being tested)
Preparation of Media and Reagents
-
Middlebrook 7H9 Broth: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions. Sterilize by autoclaving.
-
Complete Growth Medium: Aseptically supplement the sterile Middlebrook 7H9 broth with 10% (v/v) OADC or ADC enrichment, 0.2% (v/v) glycerol (for M. tuberculosis and M. smegmatis), and 0.05% (v/v) Tween 80.
-
This compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in sterile distilled water. Filter-sterilize the solution using a 0.22 µm syringe filter. Store at -20°C.
Inoculum Preparation
-
Culture Preparation: From a fresh solid culture of the mycobacterial strain, transfer a few colonies into a tube containing sterile saline or Middlebrook 7H9 broth with a few sterile glass beads.
-
Homogenization: Vortex the tube for 1-2 minutes to break up clumps and create a uniform suspension.
-
Turbidity Adjustment: Allow the larger particles to settle for 30-60 minutes. Carefully transfer the supernatant to a new sterile tube. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard by adding sterile saline or broth. This corresponds to approximately 1 x 10⁷ to 1 x 10⁸ colony-forming units (CFU)/mL.
-
Final Inoculum Dilution: Dilute the adjusted bacterial suspension 1:20 in complete growth medium to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
Broth Microdilution Procedure
-
Plate Preparation: In a sterile 96-well U-bottom microtiter plate, add 100 µL of complete growth medium to all wells except for the first column.
-
Drug Dilution: Add 200 µL of the this compound working solution (prepared from the stock solution to twice the highest desired final concentration) to the wells in the first column.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column. The eleventh column will serve as the growth control (no drug), and the twelfth column will serve as the sterility control (no inoculum).
-
Inoculation: Add 100 µL of the final bacterial inoculum to each well from column 1 to 11. This will bring the final volume in each well to 200 µL and dilute the drug concentrations to the desired final concentrations. Do not add inoculum to the sterility control wells (column 12).
-
Incubation: Seal the plate with a sterile lid or an adhesive plate sealer. Incubate the plate at 37°C. For M. tuberculosis, incubation in a 5% CO₂ atmosphere is recommended. Incubation times will vary depending on the growth rate of the mycobacterial species:
-
M. smegmatis (rapid grower): 2-3 days
-
M. tuberculosis, M. avium, M. kansasii (slow growers): 7-21 days
-
-
Reading the Results: After the appropriate incubation period, examine the plates for visible growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth (no turbidity or pellet at the bottom of the well). The growth control well should show clear turbidity or a bacterial pellet. The sterility control well should remain clear.
Visualizations
Caption: Experimental workflow for determining the MIC of this compound.
Caption: Mechanism of action of this compound in mycobacteria.
References
- 1. Molecular Analysis of Cross-Resistance to Capreomycin, Kanamycin, Amikacin, and Viomycin in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mycobacterium kansasii: antibiotic susceptibility and PCR-restriction analysis of clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Viomycin - Wikipedia [en.wikipedia.org]
- 4. In vitro activities of fourteen antimicrobial agents against drug susceptible and resistant clinical isolates of Mycobacterium tuberculosis and comparative intracellular activities against the virulent H37Rv strain in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in Viomycin sulfate fermentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yield issues during Viomycin sulfate fermentation.
Troubleshooting Guide: Low this compound Yield
Low yields in this compound fermentation can be attributed to a variety of factors, ranging from suboptimal media composition to inadequate process control. This guide provides a structured approach to identifying and resolving common issues.
Issue 1: Poor or No this compound Production with Good Biomass
This is a common scenario where the primary metabolism (growth) of the Streptomyces strain is robust, but the secondary metabolism (antibiotic production) is suppressed.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low Viomycin yield with good biomass.
Possible Causes and Solutions:
-
Suboptimal Fermentation Parameters: Even with good growth, secondary metabolite production can be sensitive to deviations in pH, temperature, dissolved oxygen (DO), and agitation.
-
Recommendation: Continuously monitor and control these parameters. For Streptomyces species, a pH between 6.5 and 7.5, a temperature of 28-30°C, and a DO level above 30% saturation are generally recommended.
-
-
Incorrect Media Composition: The balance of carbon and nitrogen is critical. High levels of readily metabolizable carbon sources can lead to catabolite repression, inhibiting antibiotic synthesis.
-
Recommendation: Systematically evaluate different carbon and nitrogen sources. Consider using more complex, slowly utilized carbon sources. Ensure essential minerals and trace elements are present in the medium.
-
-
Metabolic Bottlenecks: A deficiency in a specific enzyme or cofactor in the Viomycin biosynthetic pathway can lead to the accumulation of intermediate compounds and a low final product yield.
-
Recommendation: Analyze the fermentation broth for the presence of known Viomycin precursors using techniques like LC-MS. If a particular intermediate is accumulating, consider precursor feeding strategies to bypass the metabolic block.
-
Issue 2: Poor Growth and Low this compound Yield
In this case, the fermentation conditions are likely unfavorable for the overall health of the Streptomyces culture.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor growth and low Viomycin yield.
Possible Causes and Solutions:
-
Poor Inoculum Quality: A non-viable, contaminated, or improperly aged seed culture will result in poor growth and low productivity.
-
Recommendation: Always use a fresh, pure, and actively growing seed culture. Optimize the age of the inoculum for the production phase.
-
-
Contamination: Contamination with other microorganisms can compete for nutrients and produce inhibitory substances.
-
Recommendation: Ensure strict aseptic techniques during all stages of media preparation, inoculation, and sampling.
-
-
Inappropriate Medium Composition: The medium may be lacking essential nutrients or contain inhibitory concentrations of certain components.
-
Recommendation: Review the media composition and ensure all components are of high quality and at the correct concentrations.
-
-
Suboptimal Physical Parameters: Extreme deviations in pH, temperature, or aeration can severely inhibit growth.
-
Recommendation: Calibrate all probes and ensure that the control systems are functioning correctly to maintain optimal fermentation conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical production medium for this compound fermentation?
A1: While the exact composition can be strain-specific and is often proprietary, a good starting point for Streptomyces fermentations producing Viomycin-like antibiotics includes a complex nitrogen source and a moderately available carbon source.
Q2: How does the carbon-to-nitrogen (C:N) ratio affect this compound production?
A2: The C:N ratio is a critical factor. Generally, a high C:N ratio can favor biomass production at the expense of secondary metabolite synthesis. Conversely, nitrogen limitation, after an initial growth phase, often triggers the onset of antibiotic production. It is crucial to optimize this ratio for your specific strain.
Q3: What are the optimal physical parameters for this compound fermentation?
A3: Optimal parameters can vary between strains, but a general range for Streptomyces species is:
-
Temperature: 28-30°C
-
pH: 6.5-7.5
-
Agitation: 200-400 rpm (in shake flasks, dependent on flask size and volume)
-
Aeration: 1.0-1.5 vvm (volume of air per volume of medium per minute) in a bioreactor.
Q4: My this compound yield is inconsistent between batches. What could be the cause?
A4: Inconsistent yields are often due to variations in raw materials, inoculum quality, or slight deviations in fermentation parameters.
-
Recommendation: Use high-quality, consistent raw materials. Standardize your inoculum preparation protocol. Ensure that all fermentation parameters are tightly controlled and monitored from batch to batch.
Q5: Can precursor supplementation improve my this compound yield?
A5: Yes, the biosynthesis of Viomycin involves specific amino acid precursors. Supplementing the medium with these precursors, such as L-arginine and L-serine, can potentially increase the yield by alleviating any biosynthetic bottlenecks. The optimal concentration and feeding strategy for these precursors should be determined experimentally.
Data Presentation
Table 1: Illustrative Impact of Carbon and Nitrogen Sources on Secondary Metabolite Production in Streptomyces
| Carbon Source (20 g/L) | Nitrogen Source (5 g/L) | Relative Yield (%) | Observations |
| Glucose | Peptone | 60 | Rapid growth, potential for catabolite repression. |
| Soluble Starch | Soybean Meal | 100 | Slower carbon utilization, often leads to higher antibiotic yields. |
| Glycerol | Yeast Extract | 85 | Good biomass and moderate antibiotic production. |
| Maltose | Ammonium Sulfate | 70 | Can be a good combination, but pH control is crucial. |
Note: This table provides illustrative data based on general principles of Streptomyces fermentation. Optimal sources and concentrations must be determined experimentally for this compound production.
Table 2: Typical Ranges for Key Fermentation Parameters
| Parameter | Typical Range | Potential Impact on Low Yield |
| Temperature | 25-32°C | Deviations can reduce enzyme activity and overall metabolic function. |
| pH | 6.0-8.0 | Drastic shifts can inhibit biosynthetic enzymes and affect nutrient uptake. |
| Dissolved Oxygen (DO) | >30% saturation | Low DO is a common limiting factor for aerobic antibiotic synthesis. |
| Agitation (rpm) | 200-500 | Affects mixing and oxygen transfer; excessive shear can damage mycelia. |
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of a Single Medium Component
This protocol is designed to determine the optimal concentration of a single medium component (e.g., a carbon or nitrogen source).
-
Prepare a series of flasks with the basal production medium.
-
Vary the concentration of the target component across a range (e.g., 5, 10, 15, 20, 25 g/L) while keeping all other components constant.
-
Inoculate all flasks with the same volume of a standardized seed culture.
-
Incubate under standard fermentation conditions for a predetermined period.
-
At the end of the fermentation, harvest samples from each flask.
-
Measure the biomass (e.g., dry cell weight).
-
Extract and quantify the this compound concentration using a validated analytical method (e.g., HPLC).
-
Plot the this compound yield against the concentration of the tested component to determine the optimum.
Protocol 2: Quantification of this compound by HPLC
-
Sample Preparation:
-
Centrifuge a known volume of the fermentation broth to pellet the mycelia.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with the mobile phase to a concentration within the linear range of the standard curve.
-
-
HPLC Conditions (Illustrative):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of a suitable buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 268 nm.
-
-
Quantification:
-
Prepare a standard curve using a certified reference standard of this compound.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.
-
Mandatory Visualization
Viomycin Biosynthetic Pathway
The biosynthesis of Viomycin is a complex process involving a non-ribosomal peptide synthetase (NRPS) system. Understanding this pathway can help in identifying potential metabolic bottlenecks.
Caption: Simplified Viomycin biosynthetic pathway.
Overcoming poor solubility of Viomycin sulfate in experimental buffers
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to overcome challenges associated with the poor solubility of Viomycin sulfate in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is generally considered soluble in water and methanol. One supplier indicates a solubility of up to 75 mM in water, which is equivalent to 66.14 mg/mL. However, achieving this concentration in complex experimental buffers can be challenging.
Q2: Why am I having trouble dissolving this compound in my buffer?
A2: Several factors can contribute to the poor solubility of this compound in experimental buffers, including the pH of the buffer, the temperature of the solution, and the presence of other salts or organic components in the buffer. This compound is a strongly basic peptide antibiotic, and its solubility can be significantly influenced by the ionic strength and pH of the solvent.
Q3: What is the recommended storage condition for this compound solutions?
A3: For short-term storage (days to weeks), it is recommended to store this compound solutions at 0-4°C. For long-term storage (months), the solutions should be stored at -20°C. It is generally not recommended to store aqueous solutions for more than one day to ensure stability and prevent degradation.
Q4: Can I use organic solvents to dissolve this compound?
A4: While this compound is soluble in methanol, using organic co-solvents should be approached with caution as they can impact your experimental system. If using an organic solvent to create a stock solution, ensure that the final concentration of the organic solvent in your experimental setup is low enough to not have physiological effects.
Troubleshooting Guide
This section provides a step-by-step guide to troubleshoot and overcome common solubility issues with this compound.
Initial Assessment of Solubility Issues
If you are encountering poor solubility, it is important to systematically assess the potential causes. The following diagram illustrates a logical workflow for troubleshooting.
Caption: Troubleshooting workflow for this compound solubility.
Factors Influencing this compound Solubility
The solubility of this compound can be influenced by several factors. Understanding these can help in optimizing your experimental conditions.
| Factor | Effect on Solubility | Recommendations |
| pH | As a basic peptide, the solubility of this compound is pH-dependent. Solubility is generally higher in acidic to neutral solutions. | Adjust the pH of your buffer to be slightly acidic (e.g., pH 6.0-7.0) if your experiment allows. Avoid highly alkaline conditions. |
| Temperature | Increased temperature can enhance the solubility of many compounds. | Gently warm the buffer (e.g., to 37°C) while dissolving the this compound. Ensure the temperature is not detrimental to the stability of the antibiotic or other components of your experiment. |
| Ionic Strength | High salt concentrations in buffers can either increase or decrease the solubility of peptides through "salting-in" or "salting-out" effects. | If possible, try dissolving this compound in a lower ionic strength buffer first, and then add other components. |
| Co-solvents | The use of water-miscible organic solvents can increase the solubility of poorly soluble drugs. | If your experimental system can tolerate it, consider preparing a concentrated stock solution in a small amount of a co-solvent like DMSO or methanol and then diluting it into your aqueous buffer. |
Experimental Protocols
This protocol outlines the standard procedure for preparing a 10 mg/mL stock solution of this compound in a common biological buffer, Phosphate-Buffered Saline (PBS).
Caption: Experimental workflow for stock solution preparation.
Materials:
-
This compound powder
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile conical tubes
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
-
Sterile microcentrifuge tubes
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile conical tube.
-
Add the calculated volume of PBS (pH 7.2) to achieve a final concentration of 10 mg/mL.
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution to ensure complete dissolution. If not fully dissolved, continue vortexing for another 1-2 minutes. Gentle warming to 37°C can be applied if necessary.
-
Once completely dissolved, sterile filter the solution using a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the stock solution into sterile microcentrifuge tubes for single-use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use.
This protocol describes the use of a co-solvent to prepare a high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile experimental buffer
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add a small volume of DMSO to the powder. Start with a volume that will result in a highly concentrated stock (e.g., 100 mg/mL).
-
Vortex the mixture until the this compound is completely dissolved.
-
Perform serial dilutions of this high-concentration stock solution into your final experimental buffer to achieve the desired working concentration.
-
Important: Ensure the final concentration of DMSO in your experimental setup is below the threshold that could cause cellular toxicity or interfere with your assay (typically <0.5%).
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between factors that can be manipulated to improve the solubility of this compound.
Caption: Factors to enhance this compound solubility.
Technical Support Center: Viomycin Sulfate Stability and Storage
This guide provides researchers, scientists, and drug development professionals with essential information for avoiding the degradation of Viomycin sulfate during long-term storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of solid this compound powder?
A: There are conflicting recommendations for the optimal storage temperature of solid this compound. Some sources suggest storage at 2-8°C, while others recommend -20°C.[1][2][3] As a general rule for antibiotics, storage as a dry powder is more stable than in solution.[4][5] To ensure maximum stability for long-term storage, it is advisable to store the powder at -20°C in a tightly sealed container to protect it from moisture, which can cause the powder to cake.[5][6] For routine use, storing a smaller, working aliquot at 2-8°C may be sufficient.
Q2: I've prepared a stock solution of this compound in water. How should I store it and for how long?
A: Aqueous solutions of antibiotics are susceptible to hydrolysis and are therefore less stable than the powder form.[4] For short-term storage (days to weeks), it is recommended to keep the stock solution at 0-4°C.[7] For long-term storage (months), the stock solution should be divided into aliquots and stored at -20°C to prevent repeated freeze-thaw cycles, which can accelerate degradation.[5][7] It is not recommended to store this compound solutions for extended periods.[3]
Q3: Can I store my this compound-containing media or plates?
A: Yes, but with precautions. To prevent heat degradation, the this compound stock solution should be added to the agar medium after it has cooled to around 55°C, just before pouring the plates.[4] Some antibiotics are light-sensitive, so if storing plates in a lighted cold room, it is best to wrap them in foil.[4] While some antibiotics can be stable in plates for up to six months, it is generally recommended to use them within three months to avoid issues with the plates drying out or condensation forming.[4]
Q4: What are the main factors that can cause this compound to degrade?
A: The primary factors that can lead to the degradation of this compound are:
-
Hydrolysis: This is a major concern for this compound in aqueous solutions.[4]
-
Temperature: Elevated temperatures can accelerate degradation.[8]
-
Light: Some antibiotics are sensitive to light (photodegradation).[4] To minimize this, store both powder and solutions in the dark or in amber containers.[5][8]
-
pH: Viomycin is most stable in neutral to slightly alkaline conditions. Acidic environments can lead to reduced activity.[8]
-
Humidity: For the powder form, exposure to humidity can lead to caking and degradation.[6]
Q5: How can I tell if my this compound has degraded?
A: Visual inspection might reveal changes in the powder's color or texture (e.g., caking). In solution, a change in color or the appearance of precipitates could indicate degradation. However, significant loss of potency can occur without any visible changes. The most reliable way to assess degradation is through analytical methods like High-Performance Liquid Chromatography (HPLC), which can separate and quantify the active this compound from its degradation products.[9] A microbiological assay, such as a disk diffusion assay, can also be used to test the antibiotic's efficacy.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Loss of antibiotic activity in experiments (e.g., failed selection) | 1. Degradation of this compound stock solution. 2. Improper storage of prepared media/plates. 3. Inactivation during media preparation. | 1. Prepare a fresh stock solution from the powder. Test the efficacy of the old and new stock solutions in parallel using a control organism. 2. Ensure plates are stored at 4°C, protected from light, and used within the recommended timeframe. 3. Confirm that the antibiotic was added to the media after it had cooled to 55°C. |
| Inconsistent results between experiments | 1. Use of different aliquots of a stock solution that have undergone varying numbers of freeze-thaw cycles. 2. Variability in storage conditions of plates or media. | 1. Always aliquot stock solutions to avoid repeated freezing and thawing. Discard an aliquot after it has been thawed. 2. Standardize your procedure for preparing and storing antibiotic-containing media and plates. |
| Visible changes in this compound powder (e.g., clumping, discoloration) | Exposure to humidity or light. | Discard the powder. Ensure that new containers are stored in a dry, dark place and are tightly sealed. |
Stability of this compound Under Different Conditions
| Form | Storage Condition | Temperature | Light/Humidity | Expected Stability | Citations |
| Powder | Tightly sealed container | -20°C | Protected from light and humidity | High (Months to Years) | [4][5] |
| Powder | Tightly sealed container | 2-8°C | Protected from light and humidity | Moderate (Months) | [1][2] |
| Aqueous Solution | Aliquots | -20°C | Protected from light | Moderate (Up to 6 months for many antibiotics) | [4][7] |
| Aqueous Solution | Single vial | 0-4°C | Protected from light | Low (Days to Weeks) | [7] |
| In Agar Plates | Wrapped/in the dark | 4°C | N/A | Moderate (Up to 3 months recommended) | [4] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol is a template for assessing the stability of this compound under various stress conditions. The goal is to intentionally degrade the molecule to identify potential degradation products and to develop a stability-indicating analytical method.[2][3][7][10]
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in HPLC-grade water to create a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Incubate at 60°C for a specified time (e.g., 30 minutes). Cool the solution and neutralize it with 1 N NaOH.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Incubate at 60°C for a specified time. Cool the solution and neutralize it with 1 N HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for a specified time.
-
Thermal Degradation: Place the solid this compound powder in a hot air oven at 105°C for 6 hours. Also, incubate the stock solution at 60°C.
-
Photolytic Degradation: Expose the solid powder and the stock solution to direct sunlight for a specified duration (e.g., 6 hours).
3. Sample Preparation for Analysis:
-
For each stress condition, dilute the sample with the mobile phase to a final concentration suitable for HPLC analysis.
-
Also, prepare an unstressed control sample by diluting the original stock solution to the same final concentration.
4. HPLC Analysis (Example Starting Conditions):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 0.1 M phosphate buffer, pH 6.5) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio and gradient program will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound has maximum absorbance (this will need to be determined, but a starting point could be around 268 nm, which is the λmax for some Viomycin derivatives).[1]
-
Injection Volume: 20 µL.
5. Data Analysis:
-
Compare the chromatograms of the stressed samples to the unstressed control.
-
A loss in the peak area of the main Viomycin peak indicates degradation.
-
The appearance of new peaks suggests the formation of degradation products.
-
The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the main Viomycin peak.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for experimental failures.
References
- 1. Investigations into Viomycin Biosynthesis Using Heterologous Production in Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. pharmasm.com [pharmasm.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Viomycin - Wikipedia [en.wikipedia.org]
- 6. forced degradation study: Topics by Science.gov [science.gov]
- 7. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. Comparing the efficacy of various methods for sulfate radical generation for antibiotics degradation in synthetic wastewater: degradation mechanism, kinetics study, and toxicity assessment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Molecular mechanism of viomycin inhibition of peptide elongation in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biomedres.us [biomedres.us]
Technical Support Center: Interpreting Unexpected Results in Viomycin Sulfate MIC Assays
Welcome to the technical support center for Viomycin sulfate Minimum Inhibitory Concentration (MIC) assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a tuberactinomycin antibiotic used in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1] It inhibits protein synthesis in bacteria by binding to the 16S rRNA of the 30S ribosomal subunit.[2] This binding interferes with the correct alignment of mRNA and tRNA, leading to the production of faulty proteins and ultimately bacterial cell death.[2] Viomycin also inhibits the translocation step of protein synthesis.[2][3][4]
Q2: Which medium should be used for this compound MIC testing against Mycobacterium tuberculosis?
The recommended medium for susceptibility testing of Mycobacterium tuberculosis is Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, and catalase).[5][6][7][8][9] This medium provides the necessary nutrients for the growth of mycobacteria.
Q3: What is a typical inoculum size for an MIC assay with Mycobacterium tuberculosis?
A standardized inoculum is crucial for reproducible MIC results. For Mycobacterium tuberculosis, the final inoculum in the wells should be approximately 1 x 10^5 CFU/mL.[5][6] This is typically achieved by preparing a 0.5 McFarland standard suspension and then diluting it.
Q4: How long should the incubation period be?
Due to the slow growth of Mycobacterium tuberculosis, a longer incubation period is required compared to other bacteria. Results for broth microdilution assays are typically read between 14 and 21 days.[5][8]
Troubleshooting Guide
This guide addresses common unexpected results encountered during this compound MIC assays.
Issue 1: Higher-Than-Expected MIC Values
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | Prepare fresh stock solutions of this compound for each experiment. While specific stability data in 7H9 broth is not readily available, antibiotic degradation can be a factor in prolonged assays. |
| Incorrect Inoculum Density | Ensure the inoculum is standardized to a 0.5 McFarland standard and then appropriately diluted. A higher than intended inoculum can lead to apparently higher MIC values. |
| Media Composition Variability | Divalent cation concentrations (e.g., Ca²⁺ and Mg²⁺) in the Mueller-Hinton broth can affect the activity of some antibiotics against non-fermenting bacteria.[10][11] While specific effects on Viomycin in 7H9 broth are not well-documented, ensure consistent media preparation to minimize variability. |
| Resistant Subpopulation | The bacterial culture may contain a subpopulation of resistant mutants. Consider plating the culture on antibiotic-free agar to check for purity and colony morphology consistency. |
Issue 2: No Growth in Positive Control Wells
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Loss of Inoculum Viability | Use a fresh, actively growing culture of Mycobacterium tuberculosis for inoculum preparation. |
| Improper Media Preparation | Ensure the Middlebrook 7H9 broth is properly prepared and supplemented with OADC. Incorrect preparation can inhibit mycobacterial growth. |
| Incubation Conditions | Verify that the incubator is maintaining the correct temperature (35-37°C) and a 5-10% CO₂ atmosphere if required for the specific strain.[12] |
Issue 3: "Skipped Wells" or "Trailing Endpoints"
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Contamination | Visually inspect the wells under a microscope for any contaminating organisms. Streak the well contents onto a general-purpose agar to check for contamination. |
| Inaccurate Pipetting | Ensure accurate and consistent pipetting of the antibiotic dilutions and the bacterial inoculum. |
| Antibiotic-Plastic Binding | Some cationic peptides are known to bind to the surface of polystyrene microplates, which can reduce the effective concentration of the antibiotic.[13] While specific data for Viomycin is limited, if this is a concern, consider using low-protein-binding plates. |
| Interpretation of Trailing | Trailing endpoints (reduced but still visible growth over a range of concentrations) can be difficult to interpret. The MIC should be recorded as the lowest concentration that shows a significant inhibition of growth compared to the positive control. |
Experimental Protocols
Broth Microdilution MIC Assay for this compound against Mycobacterium tuberculosis
This protocol is based on established methods for second-line anti-tuberculosis drugs.[2][5][14]
1. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in sterile deionized water at a concentration 100 times the highest concentration to be tested.
-
Filter-sterilize the stock solution through a 0.22 µm filter.
2. Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the this compound stock solution in Middlebrook 7H9 broth supplemented with 10% OADC in a 96-well microtiter plate.
-
The final volume in each well should be 50 µL.
-
Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
3. Inoculum Preparation:
-
From a fresh culture of Mycobacterium tuberculosis, prepare a suspension in sterile saline or 7H9 broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final inoculum density of approximately 1 x 10^5 CFU/mL in the test wells.
4. Inoculation and Incubation:
-
Add 50 µL of the standardized inoculum to each well (except the negative control).
-
Seal the plate to prevent evaporation and incubate at 37°C.
5. Reading and Interpretation:
-
Read the plates visually using a reading mirror or a plate reader after 14 and 21 days of incubation.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected MIC results.
References
- 1. Viomycin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. Molecular mechanism of viomycin inhibition of peptide elongation in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the broth microdilution plate methodology for susceptibility testing of Mycobacterium tuberculosis in Peru - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. researchgate.net [researchgate.net]
- 9. Susceptibility testing of slowly growing mycobacteria by a microdilution MIC method with 7H9 broth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Divalent Cation Concentrations on the Antibiotic Susceptibilities of Nonfermenters Other than Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cation Concentration Variability of Four Distinct Mueller-Hinton Agar Brands Influences Polymyxin B Susceptibility Results - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hardydiagnostics.com [hardydiagnostics.com]
- 13. dovepress.com [dovepress.com]
- 14. journals.asm.org [journals.asm.org]
Technical Support Center: Viomycin-Induced Stop Codon Read-Through in In Vitro Translation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing viomycin to induce stop codon read-through in in vitro translation experiments. This resource offers frequently asked questions, detailed troubleshooting guides, experimental protocols, and an exploration of the underlying molecular mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of viomycin-induced stop codon read-through?
A1: Viomycin is a tuberactinomycin antibiotic that inhibits bacterial protein synthesis through a dual mechanism.[1] Primarily, it blocks the translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome.[1] Secondly, it decreases translational fidelity by causing misreading of the genetic code.[1][2] This reduction in accuracy can lead to the misinterpretation of a stop codon as a sense codon, resulting in the incorporation of a near-cognate aminoacyl-tRNA and subsequent read-through of the stop signal.[2] Viomycin traps the ribosome in a specific conformation, which prevents the dissociation of near- and non-cognate tRNAs, thereby enhancing the probability of misincorporation at the A-site, including at stop codons.[2]
Q2: What is the expected efficiency of viomycin-induced read-through for different stop codons (UAA, UAG, UGA)?
Q3: How do I optimize the concentration of viomycin for my in vitro translation experiment?
A3: Optimizing the viomycin concentration is critical. Too high a concentration will lead to potent inhibition of overall translation, masking any read-through effects, while too low a concentration will not induce significant read-through. The optimal concentration should be determined empirically for each experimental system. A common approach is to perform a dose-response curve where a range of viomycin concentrations are tested. The goal is to find a concentration that maximizes read-through (e.g., measured by a reporter assay) while minimizing the overall inhibition of protein synthesis. It is advisable to start with a broad range of concentrations, for instance, from nanomolar to low micromolar ranges, based on reported IC50 values for translocation inhibition which can be in the nanomolar range under in vivo-like conditions.
Q4: Can viomycin's inhibition of translocation interfere with the interpretation of read-through assays?
A4: Yes, this is a crucial point to consider. Viomycin's potent inhibition of translocation can lead to a general decrease in the overall reporter signal (e.g., luciferase or fluorescent protein).[1] This can complicate the interpretation of results, as a reduction in signal could be due to either efficient termination at the stop codon or a global inhibition of translation. Therefore, it is essential to include proper controls in your experimental design. A control construct without a stop codon between the two reporters in a dual-reporter system is vital to assess the overall inhibitory effect of viomycin on translation elongation. By normalizing the read-through signal to the signal from the control construct, you can distinguish between specific effects on termination and general inhibition of translation.
Data Presentation
Table 1: Reference Data on Aminoglycoside-Induced Stop Codon Read-Through Efficiency
Disclaimer: The following data is for the aminoglycoside G418 and is provided as a reference due to the lack of specific, comparative quantitative data for viomycin. The actual read-through efficiencies for viomycin will need to be determined empirically.
| Stop Codon | Read-Through Efficiency (in the presence of G418) |
| UGA | Highest |
| UAG | Intermediate |
| UAA | Lowest |
This table is a qualitative summary based on multiple studies indicating the relative leakiness of the three stop codons in the presence of aminoglycosides.[3]
Experimental Protocols
Protocol 1: Dual-Luciferase Reporter Assay for Measuring Stop Codon Read-Through
This protocol outlines the use of a dual-luciferase reporter system to quantify viomycin-induced stop codon read-through in an in vitro translation system. The reporter construct typically contains a Renilla luciferase (Rluc) gene followed by a stop codon (UAA, UAG, or UGA) and then a Firefly luciferase (Fluc) gene in the same reading frame.
Materials:
-
In vitro transcription/translation kit (e.g., rabbit reticulocyte lysate or E. coli S30 extract)
-
Dual-luciferase reporter plasmid DNA (with the desired stop codon)
-
Control plasmid DNA (with a sense codon instead of a stop codon)
-
Viomycin stock solution
-
Luciferase assay reagents
-
Luminometer
Procedure:
-
In Vitro Translation Reaction Setup:
-
On ice, prepare the in vitro translation reactions according to the manufacturer's protocol.
-
For each reaction, add the reporter plasmid DNA (and control plasmid in separate reactions) to the master mix.
-
Create a series of reactions with varying concentrations of viomycin. Include a no-viomycin control.
-
Incubate the reactions at the recommended temperature (e.g., 30°C or 37°C) for the specified time (e.g., 60-90 minutes).
-
-
Luciferase Activity Measurement:
-
Following incubation, allow the reactions to cool to room temperature.
-
Add the Firefly luciferase substrate to each reaction and measure the luminescence using a luminometer. This reading corresponds to the amount of read-through.
-
Next, add the Renilla luciferase substrate (which also quenches the Firefly luciferase signal) and measure the luminescence again. This reading serves as an internal control for translation efficiency up to the stop codon.
-
-
Data Analysis:
-
Calculate the read-through efficiency for each reaction by dividing the Firefly luciferase activity by the Renilla luciferase activity.
-
Normalize the read-through efficiency of the viomycin-treated samples to the no-viomycin control to determine the fold-induction of read-through.
-
Compare the read-through efficiencies obtained with the different stop codon constructs.
-
Protocol 2: Fluorescent Reporter Assay for Measuring Stop Codon Read-Through
This protocol uses a reporter construct with two different fluorescent proteins (e.g., mCherry and GFP) separated by a stop codon.
Materials:
-
In vitro transcription/translation kit
-
Fluorescent reporter plasmid DNA (with the desired stop codon)
-
Control plasmid DNA (with a sense codon)
-
Viomycin stock solution
-
Fluorometer or fluorescence microscope
Procedure:
-
In Vitro Translation Reaction Setup:
-
Set up the in vitro translation reactions as described in Protocol 1, using the fluorescent reporter plasmids.
-
-
Fluorescence Measurement:
-
After the incubation period, measure the fluorescence of the first fluorescent protein (e.g., mCherry) at its specific excitation and emission wavelengths. This serves as the internal control.
-
Then, measure the fluorescence of the second fluorescent protein (e.g., GFP) at its specific wavelengths. This represents the read-through product.
-
-
Data Analysis:
-
Calculate the read-through efficiency by determining the ratio of the second fluorescent protein's intensity to the first fluorescent protein's intensity.
-
Normalize the results as described in Protocol 1.
-
Mandatory Visualizations
Caption: Mechanism of viomycin-induced stop codon read-through.
Caption: Experimental workflow for in vitro stop codon read-through assay.
Caption: Troubleshooting decision tree for viomycin read-through assays.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no signal from both reporters (including sense-codon control) | 1. Viomycin concentration is too high, causing complete inhibition of translation. 2. Inactive components in the in vitro translation kit. 3. Poor quality or incorrect concentration of template DNA. | 1. Perform a dose-response curve to find the optimal viomycin concentration. Start with a lower concentration range. 2. Use a fresh in vitro translation kit and ensure all components are stored correctly. 3. Verify the integrity and concentration of your plasmid DNA. |
| Low read-through signal (second reporter) but strong internal control signal (first reporter) | 1. The specific stop codon or its context is highly resistant to read-through. 2. Insufficient viomycin concentration to induce read-through. | 1. If possible, test a different stop codon (UGA is generally the leakiest).[3] 2. Increase the viomycin concentration, while monitoring the effect on the sense-codon control to avoid excessive translation inhibition. |
| High background read-through in the absence of viomycin | 1. The stop codon context in your reporter construct is inherently "leaky". 2. The in vitro translation system has a high basal error rate. | 1. Redesign the reporter construct with a stronger termination signal context (e.g., a UAA codon followed by a purine). 2. Try a different batch or type of in vitro translation extract. |
| High variability between replicate experiments | 1. Inconsistent pipetting of small volumes. 2. Fluctuations in incubation temperature or time. 3. Reagent degradation. | 1. Prepare master mixes to minimize pipetting variability. Use calibrated pipettes. 2. Ensure consistent and accurate incubation conditions. 3. Prepare fresh dilutions of viomycin and other critical reagents for each experiment. |
| Decreased signal in the sense-codon control with increasing viomycin concentration | This is expected due to viomycin's inhibitory effect on translocation. | This data is valuable for determining the IC50 of viomycin for general translation inhibition in your system. Use this information to select a viomycin concentration for your read-through experiments that is below the concentration causing severe inhibition. Normalize the read-through data from your stop-codon constructs to the data from the sense-codon control at the same viomycin concentration to account for this general inhibitory effect. |
References
Technical Support Center: Optimizing Viomycin Sulfate for Ribosome Footprinting
Welcome to the technical support center for utilizing Viomycin sulfate in ribosome footprinting experiments. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using this compound to capture snapshots of ribosomal activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in the context of ribosome footprinting?
This compound is a tuberactinomycin antibiotic that inhibits bacterial protein synthesis.[1] It functions by binding to the ribosome at the interface between the small (30S) and large (50S) subunits, specifically involving the 16S and 23S rRNA. This binding event locks the ribosome in a pre-translocation state, effectively stalling the ribosome after a peptide bond has been formed but before it has moved to the next codon.[2] This mechanism of action makes it a useful tool for ribosome profiling (Ribo-seq) to trap and map the precise location of translating ribosomes.
Q2: What is the primary advantage of using this compound over other translation inhibitors like cycloheximide or chloramphenicol?
While cycloheximide is widely used, it can introduce artifacts such as ribosome pile-ups at the 5' end of coding sequences.[3] this compound's specific mechanism of stalling ribosomes in a pre-translocation state can provide a more accurate representation of ribosome occupancy at the moment of cell lysis. However, like any translation inhibitor, it is crucial to optimize its concentration to minimize potential artifacts.
Q3: What is a good starting concentration for this compound in a ribosome footprinting experiment?
The optimal concentration of this compound can vary significantly depending on the bacterial species, cell density, and specific experimental conditions. Based on in vitro translation and toeprinting assays, a broad range of effective concentrations has been reported. It is highly recommended to perform a dose-response experiment to determine the minimal concentration that effectively stalls translation in your specific system.
Q4: Can this compound be used for ribosome profiling in eukaryotic cells?
Viomycin's primary target is the bacterial ribosome, and it is generally not effective against eukaryotic ribosomes. Therefore, its use in ribosome footprinting is restricted to prokaryotic organisms.
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration (IC50) in a Cell-Free Translation System
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound using a commercial E. coli cell-free translation system. This provides a baseline for concentrations to test in your ribosome profiling experiments.
Materials:
-
E. coli cell-free transcription/translation system
-
Control DNA template (e.g., expressing LacZ or Luciferase)
-
This compound stock solution (e.g., 10 mM in nuclease-free water)
-
Nuclease-free water
-
Detection reagent for the expressed protein (e.g., luciferase assay substrate)
Procedure:
-
Prepare a master mix of the cell-free translation system components according to the manufacturer's instructions.
-
Create a serial dilution of this compound to achieve a range of final concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM, 50 µM, 100 µM).
-
Set up reactions in triplicate for each concentration, including a no-drug control.
-
Add the this compound dilution to each reaction tube.
-
Initiate the reactions by adding the control DNA template.
-
Incubate the reactions at 37°C for the time recommended by the manufacturer (e.g., 1-2 hours).
-
Measure the protein expression levels for each reaction.
-
Plot the percentage of inhibition against the this compound concentration and determine the IC50 value.
Protocol 2: Ribosome Footprinting with this compound
This protocol provides a general workflow for a ribosome profiling experiment in bacteria using this compound to stall ribosomes.
1. Cell Culture and Lysis:
-
Grow bacterial cells to the desired optical density (e.g., mid-log phase).
-
Rapidly harvest the cells by centrifugation at 4°C or by filtration. To best preserve the in vivo state of translation, some protocols recommend flash-freezing the culture directly in liquid nitrogen.[4]
-
Resuspend the cell pellet in ice-cold lysis buffer containing the optimized concentration of this compound.
2. Nuclease Footprinting:
-
Lyse the cells (e.g., by sonication or bead beating) on ice.
-
Clarify the lysate by centrifugation.
-
Treat the supernatant with RNase I to digest mRNA not protected by ribosomes. The amount of RNase I and incubation time will need to be optimized.
3. Ribosome Recovery:
-
Stop the RNase I digestion.
-
Load the lysate onto a sucrose density gradient (e.g., 10-50%) and centrifuge to separate monosomes from polysomes and other cellular components.
-
Fractionate the gradient and collect the monosome peak.
4. Footprint Extraction and Library Preparation:
-
Extract the RNA from the monosome fraction.
-
Purify the ribosome-protected footprints (RPFs), typically 20-40 nucleotides in length, by denaturing PAGE.
-
Proceed with a small RNA library preparation protocol, which includes 3' adapter ligation, reverse transcription, circularization, and PCR amplification.
5. Sequencing and Data Analysis:
-
Sequence the library on a high-throughput sequencing platform.
-
Analyze the data to map the RPFs to the genome, determine ribosome density, and assess periodicity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield of ribosome footprints | Ineffective ribosome stalling: this compound concentration is too low. | Perform a dose-response experiment to find the optimal concentration. Increase the concentration in a stepwise manner. |
| Over-digestion with RNase I: Too much RNase I or incubation time is too long. | Optimize RNase I concentration and digestion time. Start with a lower concentration and shorter incubation. | |
| High rRNA contamination | Inefficient rRNA depletion: The rRNA removal kit is not effective or the protocol was not followed precisely. | Ensure the rRNA depletion kit is compatible with your bacterial species. Consider a second round of depletion. Check the quality of your initial RNA sample.[5] |
| Poor triplet periodicity in footprints | Suboptimal this compound concentration: The concentration may be causing incomplete or unstable stalling. | Titrate the this compound concentration. Analyze periodicity across a range of concentrations to find the optimal one. |
| Nuclease digestion issues: Non-uniform digestion of mRNA. | Optimize RNase I concentration and buffer conditions (e.g., magnesium concentration). | |
| Accumulation of reads at the 5' end of genes | This compound concentration is too high: This can sometimes lead to artifacts similar to those seen with other translation inhibitors. | Reduce the this compound concentration. Compare with a no-drug control to assess baseline 5' bias. |
| Slow drug diffusion: The drug may not have had enough time to act before lysis. | Increase the incubation time with this compound before cell lysis. | |
| Multiple faint bands in a toeprinting assay | Context-dependent stalling: Viomycin's efficiency can be influenced by the mRNA sequence. | Analyze the sequence context around the faint bands. Optimize reaction conditions like magnesium and potassium concentrations. |
| No clear toeprint in a toeprinting assay | This compound concentration is too low. | Increase the this compound concentration. |
| Inefficient in vitro translation system. | Ensure the quality and activity of your cell-free system components. |
Quantitative Data Summary
The following table summarizes effective concentrations of this compound reported in various in vitro studies. These values can serve as a starting point for optimizing the concentration for your specific ribosome footprinting experiment.
| Experimental System | Organism/Cell Line | Assay Type | Reported Effective Concentration | Reference |
| In vitro translation | M. smegmatis | Tripeptide formation | IC50 ≈ 0.84 µM | [6] |
| In vitro translation | E. coli | Tripeptide formation | IC50 ≈ 3.72 µM | [6] |
| In vitro translation | E. coli | Tripeptide formation | 1 µM - 100 µM | [7] |
| In vitro translation | E. coli | GTP-hydrolysis | 0 - 2000 µM | [8] |
Visualizations
Caption: Ribosome footprinting workflow with this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. Molecular mechanism of viomycin inhibition of peptide elongation in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. diva-portal.org [diva-portal.org]
- 7. Molecular mechanism of viomycin inhibition of peptide elongation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanism of error induction by the antibiotic viomycin provides insight into the fidelity mechanism of translation - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Viomycin sulfate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Viomycin sulfate. Our goal is to help you address potential batch-to-batch variability and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is batch-to-batch variability a concern?
This compound is a peptide antibiotic belonging to the tuberactinomycin family, produced by certain strains of Streptomyces bacteria.[][2] It is primarily used in the treatment of tuberculosis.[] Batch-to-batch variability is a significant concern because Viomycin is a complex biological product. Variations in the fermentation and purification processes can lead to differences in the composition of impurities, related substances, and overall potency, which can impact experimental outcomes and therapeutic efficacy.[]
Q2: What are the common causes of batch-to-batch variability in this compound?
The primary causes of variability stem from the microbial fermentation process and subsequent purification steps:
-
Biosynthesis of Related Substances: During fermentation, the Streptomyces strain may produce structurally similar but less active or inactive variants of Viomycin.[3]
-
Impurities from Production: Residual media components, metabolic byproducts, and reagents used during extraction and purification can contaminate the final product.
-
Degradation: this compound can degrade under certain conditions of pH, temperature, and light, leading to the formation of degradation products with altered activity.[4][5]
-
Sulfate Content: As a sulfate salt, variations in the sulfate counter-ion content can affect the overall purity and potency calculations.[6]
Q3: How can I assess the quality and consistency of a new batch of this compound?
It is crucial to perform a comprehensive analysis of each new batch. This should include:
-
Visual Inspection: Check for any changes in color or physical appearance of the powder.
-
Purity Analysis: Employ High-Performance Liquid Chromatography (HPLC) to assess the purity and identify any related substances or impurities.
-
Potency Determination: Conduct a microbiological potency assay to determine the biological activity of the batch against a susceptible microorganism.
-
Identity Confirmation: Use Mass Spectrometry (MS) to confirm the molecular weight of the main component and to characterize any major impurities.
Q4: What is a reference standard and why is it important for this compound analysis?
A reference standard is a highly characterized and well-established batch of a substance used as a benchmark for analytical tests. For this compound, using an international or in-house qualified reference standard is critical for comparing the purity, potency, and impurity profile of different production batches, ensuring consistency over time.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Reduced or inconsistent biological activity in cell-based assays. | 1. Lower Potency of the Batch: The actual biological activity of the current batch may be lower than previous batches. 2. Degradation of this compound: Improper storage or handling may have led to degradation. 3. Presence of Antagonistic Impurities: Some impurities might interfere with the biological activity. | 1. Perform a Microbiological Potency Assay: Compare the potency of the current batch against a reference standard. Adjust concentrations in your experiments based on the measured potency. 2. Verify Storage Conditions: Ensure the material has been stored at the recommended temperature (typically -20°C for long-term storage) and protected from light and moisture.[2] 3. Analyze Impurity Profile: Use HPLC and MS to identify and quantify impurities. Compare the impurity profile to previous batches that showed good activity. |
| Unexpected peaks in HPLC chromatogram. | 1. Presence of Related Substances: Biosynthetic variants of Viomycin may be present.[3] 2. Degradation Products: The sample may have degraded due to improper handling or storage.[4] 3. Contamination: The sample or your experimental setup (e.g., solvents, vials) may be contaminated. | 1. Characterize Unknown Peaks: Use LC-MS/MS to determine the molecular weight and fragmentation pattern of the unexpected peaks to identify them as related substances or degradation products.[7] 2. Perform a Forced Degradation Study: Subject a reference sample to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This can help in identifying the unknown peaks in your sample.[5] 3. Run a Blank Analysis: Inject your solvent blank to check for contamination in your HPLC system. |
| Inconsistent results between different laboratories using the same batch. | 1. Differences in Experimental Protocols: Variations in media, cell lines, incubation times, or analytical methods can lead to different results. 2. Variability in Potency Assay: Microbiological assays can have inherent variability. | 1. Standardize Protocols: Ensure all laboratories are using the exact same, detailed standard operating procedures (SOPs). 2. Use a Common Reference Standard: All labs should use the same lot of a qualified reference standard for comparison. 3. Inter-laboratory Validation: Conduct a collaborative study to identify and minimize sources of variation between labs. |
Quantitative Data Summary
The following table provides a hypothetical example of key parameters that can be used to compare different batches of this compound. It is recommended to establish your own internal specifications based on experimental needs and historical data.
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Appearance | White to off-white powder | White to off-white powder | Yellowish powder | White to off-white powder |
| Purity (HPLC, % Area) | 98.5% | 99.2% | 95.1% | ≥ 98.0% |
| Largest Individual Impurity (HPLC, % Area) | 0.8% | 0.5% | 2.3% | ≤ 1.0% |
| Total Impurities (HPLC, % Area) | 1.5% | 0.8% | 4.9% | ≤ 2.0% |
| Potency (µg/mg, as is) | 780 | 810 | 720 | 750 - 850 |
| Sulfate Content (%) | 21.5% | 21.8% | 22.5% | 20.0% - 23.0% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method provides a means to separate Viomycin from its related substances and degradation products.
Instrumentation:
-
HPLC system with a UV detector
Materials:
-
This compound sample and reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 40% B
-
25-30 min: 40% B
-
30-32 min: 40% to 5% B
-
32-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 268 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in water at a concentration of 1 mg/mL.
-
Sample Preparation: Prepare a stock solution of the this compound sample in water at a concentration of 1 mg/mL.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Evaluation: Compare the chromatogram of the sample to that of the reference standard. Calculate the purity of the sample by the area percentage method. Identify and quantify any impurities relative to the main Viomycin peak.
Mass Spectrometry (MS) for Identity and Impurity Characterization
This protocol is for confirming the identity of Viomycin and characterizing unknown peaks observed in the HPLC analysis.
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with tandem MS (MS/MS) capability (e.g., ion trap or Q-TOF)
Procedure:
-
LC Separation: Use the HPLC method described above to separate the components of the this compound sample.
-
MS Analysis:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Mass Range: Scan a mass range appropriate for Viomycin (MW ~685.7 g/mol for the free base) and its potential derivatives and degradation products (e.g., m/z 200-1200).
-
MS/MS Fragmentation: For any impurity peaks of interest, perform MS/MS analysis to obtain fragment ion spectra.
-
-
Data Interpretation:
-
Confirm the identity of the main peak by comparing its mass-to-charge ratio (m/z) to the theoretical mass of Viomycin.
-
Analyze the mass spectra and fragmentation patterns of the impurity peaks to propose their structures. This can be done by comparing the data to known related substances or by interpreting the fragmentation patterns.[7]
-
Microbiological Potency Assay (Agar Diffusion Method)
This bioassay determines the biological activity of this compound by measuring the inhibition of microbial growth.
Materials:
-
This compound sample and reference standard
-
Susceptible test microorganism (e.g., Bacillus subtilis or a sensitive strain of Mycobacterium)
-
Appropriate culture media (e.g., Mueller-Hinton agar)
-
Sterile petri dishes, pipettes, and other microbiological lab equipment
Procedure:
-
Preparation of Media: Prepare and sterilize the agar medium according to the manufacturer's instructions. Cool to 45-50°C.
-
Inoculation: Inoculate the molten agar with a standardized suspension of the test microorganism.
-
Pouring Plates: Pour the inoculated agar into sterile petri dishes and allow them to solidify on a level surface.
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of the this compound reference standard of known potency. From this, prepare a series of at least three dilutions in a suitable buffer.
-
Prepare a stock solution of the this compound sample with an assumed potency. Prepare dilutions of the sample in the same manner as the standard.
-
-
Application to Plates:
-
Create wells in the agar using a sterile borer.
-
Carefully pipette a fixed volume of each standard and sample dilution into separate wells on multiple plates.
-
-
Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C) for 18-24 hours.
-
Measurement and Calculation:
-
Measure the diameter of the zones of inhibition for each standard and sample dilution.
-
Plot the logarithm of the concentration of the standard against the diameter of the zone of inhibition to generate a standard curve.
-
Determine the potency of the sample by interpolating the zone of inhibition from the sample dilutions onto the standard curve.
-
Visualizations
Caption: Workflow for the quality control analysis of a new batch of this compound.
Caption: A logical flowchart for troubleshooting inconsistent experimental results with this compound.
Caption: Simplified diagram showing sources of variability during Viomycin biosynthesis.
References
- 2. medkoo.com [medkoo.com]
- 3. Investigations into Viomycin Biosynthesis Using Heterologous Production in Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Investigation of vancomycin and related substances by liquid chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing non-specific binding of Viomycin sulfate in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent non-specific binding of Viomycin sulfate in cellular assays.
Troubleshooting Guide
High background or non-specific binding of this compound can obscure specific signals, leading to unreliable and difficult-to-interpret results. This guide addresses common issues and provides solutions to enhance the signal-to-noise ratio in your experiments.
Q1: I am observing high background fluorescence in my cellular imaging assay with fluorescently-labeled this compound. What is the likely cause and how can I fix it?
High background fluorescence is often a result of non-specific binding of the cationic this compound to negatively charged cellular components or to the culture vessel itself.[1][2] Viomycin, as a peptide antibiotic, possesses multiple positive charges, leading to electrostatic interactions with anionic surfaces like the cell membrane and extracellular matrix.[3][4][5][6]
Troubleshooting Steps:
-
Optimize this compound Concentration: Titrate the concentration of this compound to find the lowest effective concentration that still provides a detectable specific signal.[1][7] Excessive concentrations are a primary cause of high background.[8]
-
Implement a Blocking Step: Before adding this compound, incubate your cells with a blocking agent to saturate non-specific binding sites.[1][9]
-
Increase Wash Steps: After incubation with this compound, increase the number and duration of washing steps to remove unbound or weakly bound molecules.[1][2][8]
-
Modify Buffer Composition: Adjust the ionic strength and pH of your buffers to minimize electrostatic interactions.[10][11]
-
Check for Autofluorescence: Include an unstained control sample to assess the natural fluorescence of your cells and materials at the wavelengths you are using.[2][7][8]
Q2: What are the recommended blocking agents and concentrations to reduce non-specific binding of this compound?
The choice of blocking agent can significantly impact the level of non-specific binding. Protein-based blockers are commonly used to occupy charged and hydrophobic sites on cell surfaces and culture vessels.[9][12]
| Blocking Agent | Recommended Concentration Range | Incubation Time & Temperature | Notes |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | 30-60 minutes at Room Temperature | A common and effective blocking agent.[10][13] Can be included in the this compound dilution buffer as well.[10] |
| Normal Serum (from the host species of the secondary antibody, if applicable, or a non-reactive species) | 5 - 10% (v/v) | 30-60 minutes at Room Temperature | Very effective but can be more expensive.[9] |
| Non-fat Dry Milk | 1 - 5% (w/v) | 30-60 minutes at Room Temperature | A cost-effective option, but not recommended for assays involving biotin-avidin systems or phosphoprotein detection.[9] |
This table provides general starting recommendations. Optimal concentrations and incubation times should be determined empirically for your specific cell type and assay conditions.
Q3: Can I modify my buffers to reduce non-specific binding? What are the recommended adjustments?
Yes, modifying your buffers is a highly effective strategy. The goal is to disrupt the non-specific electrostatic and hydrophobic interactions that cause this compound to bind indiscriminately.
| Buffer Component | Recommended Adjustment | Mechanism of Action |
| Salt (e.g., NaCl) | Increase concentration (150 mM to 500 mM) | Shields electrostatic interactions between the cationic Viomycin and anionic cell surfaces.[10][11] |
| Non-ionic Detergent (e.g., Tween-20, Triton X-100) | Add a low concentration (0.01 - 0.05% v/v) | Disrupts non-specific hydrophobic interactions.[10][12] |
| pH | Adjust to be closer to the isoelectric point of key interacting proteins | Can help neutralize surface charges, though cell viability must be maintained.[10][12] |
Always ensure that any buffer modifications do not adversely affect cell health or the specific biological interaction you are studying.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why does it bind non-specifically?
This compound is a tuberactinomycin antibiotic that inhibits bacterial protein synthesis by binding to the bacterial ribosome, preventing the translocation of mRNA.[3][5][14][15][16] It is a highly cationic peptide, meaning it carries a strong positive charge at physiological pH.[4] This positive charge leads to strong, non-specific electrostatic interactions with negatively charged molecules and surfaces, such as phospholipids in the cell membrane, nucleic acids, and acidic proteins in the extracellular matrix.[6][17][18]
Q2: I am using primary cells that are very sensitive. Are there any gentle methods to reduce non-specific binding?
For sensitive cells, it is crucial to use the least harsh methods possible. Start by:
-
Using a protein-based blocking agent like 1% BSA, which is generally well-tolerated by cells.[10][13]
-
Performing gentle but thorough washing steps with a physiologically balanced salt solution (e.g., PBS) at the correct temperature.
-
Optimizing the this compound concentration to the lowest possible level that gives a specific signal.
-
Minimizing incubation times where possible.
Avoid high concentrations of detergents, which can be detrimental to cell membranes.
Q3: Can serum in the culture medium affect the binding of this compound?
Yes, serum contains abundant proteins, most notably serum albumin, which can bind to a wide variety of drugs and small molecules.[19][20][21][22] This can have two main effects:
-
Reduced effective concentration: Serum proteins can sequester this compound, reducing the amount available to interact with your cells.
-
Reduced non-specific binding: The serum proteins themselves can act as blocking agents, binding to non-specific sites on the cell surface and culture vessel.
If you are observing inconsistent results, consider whether you are performing your assay in the presence or absence of serum and aim for consistency. For some applications, switching to a serum-free, optically clear medium for the duration of the experiment can reduce background and improve signal-to-noise.[2]
Q4: How do I perform a control experiment to confirm non-specific binding?
A key control is to use a fluorescently-labeled molecule with a similar charge and molecular weight to this compound but without a specific cellular target. If this control molecule shows high background staining that can be reduced by your blocking and washing protocol, it provides strong evidence that your protocol is effective at mitigating non-specific binding. Additionally, a "no primary reagent" control (if using secondary detection methods) or imaging of unstained cells can help identify sources of autofluorescence.[7][8]
Visualized Workflows and Concepts
Caption: Electrostatic attraction between positively charged Viomycin and negatively charged surfaces.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Exploiting peptide chirality and transport to dissect the complex mechanism of action of host peptides on bacteria | PLOS Genetics [journals.plos.org]
- 5. Viomycin | C25H43N13O10 | CID 135398671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biotium.com [biotium.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 11. researchgate.net [researchgate.net]
- 12. nicoyalife.com [nicoyalife.com]
- 13. Efficiency of blocking of non-specific interaction of different proteins by BSA adsorbed on hydrophobic and hydrophilic surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular mechanism of viomycin inhibition of peptide elongation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular mechanism of viomycin inhibition of peptide elongation in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The structures of the anti-tuberculosis antibiotics viomycin and capreomycin bound to the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. Mechanisms of Antimicrobial Peptide Resistance in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Serum albumin: clinical significance of drug binding and development as drug delivery vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Physiological concentrations of albumin favor drug binding - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP03583J [pubs.rsc.org]
- 22. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
Strategies to minimize Viomycin sulfate toxicity in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Viomycin sulfate toxicity in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary toxic effects in cell culture?
This compound is a tuberactinomycin antibiotic primarily used against multidrug-resistant tuberculosis.[1][2] In cell culture, its main toxic effects are observed in cell types susceptible to its in vivo toxicities, namely kidney cells (nephrotoxicity) and cells of the inner ear (ototoxicity).[2][3][4] This toxicity is primarily mediated through the induction of oxidative stress and apoptosis.
Q2: What is the general mechanism of this compound-induced cytotoxicity?
This compound, like other aminoglycosides, induces cytotoxicity primarily through the generation of reactive oxygen species (ROS).[5] This increase in ROS can lead to cellular damage, including lipid peroxidation, protein damage, and DNA strand breaks. Ultimately, this oxidative stress triggers the intrinsic apoptotic pathway, characterized by mitochondrial dysfunction and activation of caspases, leading to programmed cell death.
Q3: What are the initial signs of this compound toxicity in my cell culture?
Initial signs of toxicity can include changes in cell morphology, such as rounding up and detachment from the culture surface. You may also observe a decrease in cell proliferation or metabolic activity. More specific indicators that can be measured experimentally include an increase in ROS levels, a decrease in mitochondrial membrane potential, and the activation of caspase-3.
Q4: Can I use antioxidants to reduce this compound toxicity?
Yes, co-treatment with antioxidants is a primary strategy to mitigate this compound-induced cytotoxicity. Antioxidants like N-acetylcysteine (NAC) can help to neutralize the excess ROS produced, thereby reducing oxidative stress and subsequent apoptosis.[6][7]
Q5: Are there other potential protective agents I can use?
Besides antioxidants, pan-caspase inhibitors such as Z-VAD-FMK can be used to block the execution phase of apoptosis.[8][9][10] By inhibiting caspases, particularly caspase-3, the downstream events of apoptosis can be prevented, thus preserving cell viability even in the presence of upstream apoptotic signals.
Troubleshooting Guides
Problem 1: High levels of cell death observed after this compound treatment.
| Possible Cause | Suggested Solution |
| This compound concentration is too high. | Perform a dose-response experiment (kill curve) to determine the optimal concentration for your specific cell line and experimental goals. Start with a wide range of concentrations to identify the IC50 value (the concentration that causes 50% cell death). |
| High cellular production of Reactive Oxygen Species (ROS). | Co-treat your cells with an antioxidant, such as N-acetylcysteine (NAC). Optimize the concentration of NAC to effectively scavenge ROS without causing toxicity itself. A typical starting concentration for NAC is 1-10 mM.[11] |
| Activation of apoptosis. | Co-treat with a pan-caspase inhibitor like Z-VAD-FMK to block the apoptotic cascade. Use a concentration that has been shown to be effective in your cell type, typically in the range of 20-50 µM.[9] |
Problem 2: Inconsistent or unexpected results in toxicity assays.
| Possible Cause | Suggested Solution |
| Variability in cell health and density. | Ensure consistent cell seeding density and use cells from a similar passage number for all experiments. Cells that are overly confluent or have been in culture for too long may respond differently to toxic compounds. |
| Issues with the this compound stock solution. | Prepare fresh stock solutions of this compound regularly and store them appropriately. Avoid repeated freeze-thaw cycles. Confirm the purity and activity of your this compound. |
| Assay-specific artifacts. | Optimize your toxicity assay protocols. For example, in an MTT assay, ensure complete solubilization of formazan crystals. For fluorescence-based assays, include appropriate controls to account for background fluorescence and photobleaching. |
Quantitative Data Summary
Disclaimer: Specific IC50 values and fold-change data for this compound are not widely available in the public domain. The following tables provide illustrative data based on the known effects of related compounds (e.g., other aminoglycosides) and protective agents. This data should be used as a guideline for experimental design, and specific values should be determined empirically for your experimental system.
Table 1: Illustrative IC50 Values of Nephrotoxic Antibiotics in Kidney Cell Lines
| Antibiotic | Cell Line | IC50 (µM) | Reference |
| Gentamicin | HK-2 | ~22,300 | [12] |
| This compound (Hypothetical) | HK-2 | To be determined empirically | |
| Capreomycin (Hypothetical) | HK-2 | To be determined empirically |
Table 2: Illustrative Protective Effect of N-Acetylcysteine (NAC) on Cell Viability
| Treatment | Cell Viability (%) | Fold Change vs. Viomycin Alone |
| Control | 100% | - |
| This compound (IC50 concentration) | 50% | 1.0 |
| This compound + 5 mM NAC | 75% | 1.5 |
| This compound + 10 mM NAC | 85% | 1.7 |
Table 3: Illustrative Effect of this compound and Protective Agents on Cytotoxicity Markers
| Treatment | Relative ROS Production (Fold Change vs. Control) | Caspase-3 Activity (Fold Change vs. Control) | Mitochondrial Membrane Potential (Red/Green Fluorescence Ratio) |
| Control | 1.0 | 1.0 | 2.5 |
| This compound | 3.5 | 4.0 | 1.2 |
| This compound + NAC (10 mM) | 1.5 | 2.0 | 2.0 |
| This compound + Z-VAD-FMK (50 µM) | 3.5 | 1.2 | 1.3 |
Key Experimental Protocols
Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the experiment. Allow cells to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound, with or without protective agents. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Measurement of Intracellular ROS using DCFDA Assay
-
Cell Seeding and Treatment: Seed and treat cells as described for the MTT assay.
-
DCFDA Loading: Remove the treatment media and wash the cells with warm PBS. Add 100 µL of 10 µM 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) solution in serum-free media to each well.
-
Incubation: Incubate for 30-60 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Wash the cells with PBS and add 100 µL of PBS to each well. Measure the fluorescence intensity with excitation at ~485 nm and emission at ~535 nm using a fluorescence plate reader.
Assessment of Mitochondrial Membrane Potential using JC-1 Assay
-
Cell Seeding and Treatment: Seed and treat cells as described previously.
-
JC-1 Staining: Remove the treatment media and wash the cells. Add the JC-1 staining solution (typically 1-10 µg/mL) to each well and incubate for 15-30 minutes at 37°C.
-
Washing: Remove the staining solution and wash the cells with assay buffer.
-
Fluorescence Measurement: Measure the fluorescence of the JC-1 aggregates (red fluorescence; Ex/Em ~560/595 nm) and JC-1 monomers (green fluorescence; Ex/Em ~485/535 nm).[13][14][15][16]
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.[13][14][15][16]
Caspase-3 Activity Assay
-
Cell Lysis: After treatment, harvest and lyse the cells according to the assay kit manufacturer's protocol.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Caspase-3 Reaction: In a 96-well plate, mix the cell lysate with the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assays or Ac-DEVD-AMC for fluorometric assays) and reaction buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance (at 405 nm for colorimetric assays) or fluorescence (Ex/Em ~380/460 nm for fluorometric assays).
-
Data Analysis: Calculate the fold change in caspase-3 activity relative to the untreated control.
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for assessing Viomycin toxicity.
Caption: Troubleshooting logic for high cell death.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Capreomycin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Antituberculosis Antibiotic Capreomycin Inhibits Protein Synthesis by Disrupting Interaction between Ribosomal Proteins L12 and L10 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ototoxic interaction of viomycin, capreomycin and polymyxin B with ethacrynic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Reactive Oxygen Species in Antibiotic Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pretreatment with Pancaspase Inhibitor (Z-VAD-FMK) Delays but Does Not Prevent Intraperitoneal Heat-Killed Group B Streptococcus-Induced Preterm Delivery in a Pregnant Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apjai-journal.org [apjai-journal.org]
- 12. An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. plus.ac.at [plus.ac.at]
- 14. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
Validation & Comparative
A Comparative Analysis of Viomycin Sulfate and Capreomycin in the Management of Multidrug-Resistant Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
The global health challenge of multidrug-resistant tuberculosis (MDR-TB) necessitates a comprehensive understanding of the therapeutic options available. Historically, second-line injectable agents, including viomycin sulfate and capreomycin, have been crucial components of treatment regimens. This guide provides an objective comparison of the efficacy of these two cyclic peptide antibiotics, supported by experimental data, to inform research and drug development efforts in the ongoing fight against MDR-TB.
Executive Summary
Viomycin and capreomycin are structurally similar tuberactinomycin antibiotics that inhibit protein synthesis in Mycobacterium tuberculosis by binding to the ribosome.[1][2][3] While both have demonstrated activity against MDR-TB, capreomycin largely supplanted viomycin in clinical practice due to a more favorable toxicity profile.[3] However, with the advent of all-oral regimens, the use of both agents has significantly declined.[4] This guide delves into their mechanisms of action, comparative in vitro activity, cross-resistance patterns, and adverse effect profiles to provide a retrospective analysis of their roles in MDR-TB treatment.
Mechanism of Action: Targeting the Ribosome
Both viomycin and capreomycin exert their bactericidal effect by interfering with protein synthesis. They bind to a common site on the 70S ribosome, at the interface of the small (30S) and large (50S) subunits, specifically involving helix 44 (h44) of the 16S rRNA and helix 69 (H69) of the 23S rRNA.[1][2][3][4][5] This binding stabilizes the pre-translocation state of tRNA in the A-site, thereby inhibiting the translocation step of elongation and halting peptide synthesis.[3][5]
In Vitro Efficacy: A Look at Minimum Inhibitory Concentrations
Minimum Inhibitory Concentration (MIC) data provides a quantitative measure of a drug's in vitro potency. While direct comparative studies are scarce, analysis of published MIC distributions for MDR-TB isolates reveals broadly similar activity profiles for viomycin and capreomycin. It's important to note that critical concentrations for susceptibility testing can vary between methodologies.
| Drug | MIC50 (µg/mL) | MIC90 (µg/mL) | Critical Concentration (µg/mL) |
| Capreomycin | 2.0 - 8.0 | >10 | 2.5 - 10 |
| Viomycin | 10 - 20 | >40 | 10 |
Table 1: Summary of reported MIC values for Capreomycin and Viomycin against MDR-TB isolates. Data compiled from multiple sources where available.[1][6][7]
Cross-Resistance: A Shared Challenge
A significant challenge in the use of viomycin and capreomycin is the high level of cross-resistance observed between them.[6] This is primarily due to mutations in the genes encoding their ribosomal binding sites or modifying enzymes.
Mutations in the rrs gene (encoding 16S rRNA) and the tlyA gene (encoding a 2'-O-methyltransferase that modifies both 16S and 23S rRNA) are the most common mechanisms of resistance.[6] A mutation in tlyA often confers resistance to both capreomycin and viomycin.[6] Similarly, specific mutations in the rrs gene, such as A1401G, can lead to high-level resistance to aminoglycosides like kanamycin and amikacin, and variable resistance to capreomycin and viomycin.[6]
Clinical Efficacy and Adverse Effects
Direct comparative clinical trial data for viomycin and capreomycin is limited as viomycin's use declined before large-scale, modern clinical trials for MDR-TB became common. A meta-analysis of individual patient data from 2009-2016, which included over 12,000 patients, found that patients treated with capreomycin had lower success rates (49%) compared to those treated with amikacin (62-69%) or streptomycin (62-69%).[8] This analysis did not include a viomycin arm. Historically, capreomycin was preferred over viomycin due to a perception of lower toxicity.
Both drugs are associated with significant adverse effects, primarily ototoxicity (hearing loss) and nephrotoxicity (kidney damage).[4] Comparative data on adverse events is also limited, but some studies suggest capreomycin may be less ototoxic than other injectable agents like amikacin.[9][10]
| Adverse Effect | This compound | Capreomycin |
| Ototoxicity | High | High, potentially lower than amikacin |
| Nephrotoxicity | High | High |
| Electrolyte Disturbances | Reported | Reported |
| Injection Site Pain | Common | Common |
Table 2: Comparative Adverse Effect Profiles of this compound and Capreomycin.[4][9][10]
Experimental Protocols
Drug Susceptibility Testing (DST) - Agar Proportion Method
The agar proportion method is a standard technique for determining the susceptibility of M. tuberculosis to antimicrobial agents.[11][12][13][14]
1. Media Preparation:
-
Prepare Middlebrook 7H10 agar according to the manufacturer's instructions.
-
After autoclaving and cooling to 50-55°C, aseptically add oleic acid-albumin-dextrose-catalase (OADC) enrichment.
-
For drug-containing plates, add the appropriate volume of a stock solution of this compound or capreomycin to the molten agar to achieve the desired final critical concentration (e.g., 10 µg/mL for viomycin, 10 µg/mL for capreomycin).
-
Pour the agar into quadrant petri dishes, with one quadrant containing drug-free control medium.
2. Inoculum Preparation:
-
From a pure, actively growing culture of M. tuberculosis, prepare a bacterial suspension in sterile saline or water containing 0.1% Tween 80.
-
Adjust the turbidity of the suspension to match a 1.0 McFarland standard.
-
Prepare serial 10-fold dilutions of the standardized suspension (e.g., 10-2 and 10-4).
3. Inoculation and Incubation:
-
Inoculate the surfaces of both the drug-containing and drug-free quadrants with 0.1 mL of the appropriate dilutions.
-
Seal the plates and incubate at 37°C in a 5-10% CO2 atmosphere for 3 to 4 weeks.
4. Interpretation of Results:
-
Count the number of colonies on the drug-free control quadrant from the dilution that yields 50-200 colonies.
-
Count the number of colonies on the drug-containing quadrants.
-
An isolate is considered resistant if the number of colonies on the drug-containing medium is >1% of the number of colonies on the drug-free control.
Minimum Inhibitory Concentration (MIC) Determination - Broth Microdilution
Broth microdilution is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15]
1. Plate Preparation:
-
In a 96-well microtiter plate, prepare serial two-fold dilutions of this compound or capreomycin in Middlebrook 7H9 broth supplemented with OADC. The final volume in each well should be 100 µL.
-
Include a drug-free growth control well and a sterility control well.
2. Inoculum Preparation:
-
Prepare a bacterial suspension from a pure culture of M. tuberculosis and adjust it to a 0.5 McFarland standard.
-
Dilute the suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the wells.
3. Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control).
-
Seal the plates and incubate at 37°C for 7 to 14 days.
4. Interpretation of Results:
-
The MIC is the lowest concentration of the drug that completely inhibits visible growth (no turbidity) as observed with the naked eye or a reading mirror.
Conclusion
This compound and capreomycin have played a historical role in the treatment of MDR-TB, with capreomycin being the preferred agent due to a better-perceived safety profile. Both drugs share a similar mechanism of action and are subject to a high degree of cross-resistance. While their clinical use has been largely superseded by newer, all-oral regimens, the study of their mechanisms of action and resistance continues to provide valuable insights for the development of novel anti-tubercular agents. For researchers, understanding the structure-activity relationships and resistance pathways of these tuberactinomycins can inform the design of next-generation antibiotics that are more potent, less toxic, and less susceptible to existing resistance mechanisms.
References
- 1. Determination of MIC Breakpoints for Second-Line Drugs Associated with Clinical Outcomes in Multidrug-Resistant Tuberculosis Treatment in China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Basis for the Selectivity of Antituberculosis Compounds Capreomycin and Viomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The structures of the anti-tuberculosis antibiotics viomycin and capreomycin bound to the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Tuberactinomycin antibiotics: Biosynthesis, anti-mycobacterial action, and mechanisms of resistance [frontiersin.org]
- 5. The structures of the anti-tuberculosis antibiotics viomycin and capreomycin bound to the 70S ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Analysis of Cross-Resistance to Capreomycin, Kanamycin, Amikacin, and Viomycin in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aminoglycosides and Capreomycin in the Treatment of Multidrug-resistant Tuberculosis: Individual Patient Data Meta-analysis of 12 030 Patients From 25 Countries, 2009–2016 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. journals.asm.org [journals.asm.org]
- 11. benchchem.com [benchchem.com]
- 12. aphl.org [aphl.org]
- 13. researchgate.net [researchgate.net]
- 14. Testing Susceptibility of Multidrug-Resistant Mycobacterium tuberculosis to Second-Line Drugs by Use of Blood Agar - PMC [pmc.ncbi.nlm.nih.gov]
- 15. microbiology.testcatalog.org [microbiology.testcatalog.org]
Navigating the Maze of Resistance: A Comparative Guide to Viomycin, Kanamycin, and Amikacin Cross-Resistance Patterns
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant tuberculosis (MDR-TB) has underscored the critical need for a nuanced understanding of the cross-resistance profiles of second-line antitubercular drugs. This guide provides a comprehensive comparison of the cross-resistance patterns between the cyclic peptide antibiotic viomycin and the aminoglycosides kanamycin and amikacin. By delving into the molecular underpinnings of resistance and presenting supporting experimental data, this document aims to equip researchers and drug development professionals with the knowledge to inform treatment strategies and guide the development of novel therapeutics.
Unraveling the Mechanisms of Resistance
Cross-resistance between viomycin, kanamycin, and amikacin is a complex phenomenon primarily mediated by specific genetic mutations in Mycobacterium tuberculosis. These mutations typically alter the drug target site, the 16S ribosomal RNA (rRNA), or involve enzymatic modification of the drugs.
The primary mechanism of high-level resistance to kanamycin and amikacin involves mutations in the rrs gene, which encodes the 16S rRNA, a crucial component of the 30S ribosomal subunit.[1][2][3] Specifically, the A1401G mutation in the rrs gene is a well-established cause of high-level resistance to both kanamycin and amikacin.[1][4] Other mutations in the rrs gene, such as C1402T and G1484T, have also been associated with varying levels of resistance to these drugs, as well as to capreomycin and viomycin.[1][2]
Resistance to viomycin, along with capreomycin, is often linked to mutations in the tlyA gene, which is believed to encode a 2'-O-methyltransferase responsible for modifying the 16S and 23S rRNA.[1][2] The absence of this modification is thought to confer resistance.
Furthermore, low-level resistance to kanamycin can be conferred by mutations in the promoter region of the eis gene.[4][5] The eis gene encodes an aminoglycoside acetyltransferase that inactivates kanamycin through acetylation.[5][6] Upregulation of the whiB7 transcriptional activator can also lead to increased expression of eis and the tap efflux pump, contributing to low-level resistance to kanamycin and streptomycin, respectively.[5][7]
Quantitative Analysis of Cross-Resistance
The following tables summarize the minimum inhibitory concentration (MIC) data from various studies, illustrating the impact of specific mutations on the susceptibility of M. tuberculosis to viomycin, kanamycin, and amikacin.
| Genotype | Viomycin MIC (µg/mL) | Kanamycin MIC (µg/mL) | Amikacin MIC (µg/mL) | Reference |
| Wild-Type (H37Rv) | ≤10 | ≤5 | ≤4 | [1] |
| rrs A1401G | ≤10 - 40 | >80 | >64 | [1] |
| rrs C1402T | 10 | 10 | Susceptible | [1] |
| rrs G1484T | 40 - 80 | >80 | >64 | [1] |
| tlyA mutation | Resistant | Susceptible | Susceptible | [1] |
| eis promoter mutation | Susceptible | 10 - 30 | ≤4 | [4][5] |
Table 1: Cross-Resistance Patterns Associated with Specific Genotypes in M. tuberculosis.
| Phenotype | Viomycin MIC (µg/mL) | Kanamycin MIC (µg/mL) | Amikacin MIC (µg/mL) | Reference |
| Kanamycin-resistant, Amikacin-susceptible | - | 8 - 32 | ≤1 | [8] |
| Kanamycin-resistant, Amikacin-resistant | - | >64 | >64 | [4] |
| Capreomycin-resistant | 4 - >64 | Susceptible - >64 | Susceptible - >64 | [4] |
Table 2: Phenotypic Cross-Resistance Profiles in Clinical Isolates of M. tuberculosis.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
A standardized method for determining the MIC of antitubercular drugs is crucial for accurate resistance profiling. The agar proportion method is a commonly used and reliable technique.
Materials:
-
Middlebrook 7H10 agar
-
Oleic acid-albumin-dextrose-catalase (OADC) enrichment
-
Viomycin, kanamycin, and amikacin powders
-
M. tuberculosis isolates (test strains and a susceptible control strain, e.g., H37Rv)
-
Sterile saline or Tween 80 solution
-
Sterile petri dishes, pipettes, and other standard microbiology laboratory equipment
Protocol:
-
Prepare Drug-Containing Media: Prepare stock solutions of viomycin, kanamycin, and amikacin. Aseptically add appropriate volumes of the stock solutions to molten Middlebrook 7H10 agar supplemented with OADC to achieve the desired final concentrations. Pour the agar into petri dishes and allow to solidify. Prepare a drug-free control plate.
-
Prepare Inoculum: Culture the M. tuberculosis isolates on a suitable medium. Prepare a bacterial suspension in sterile saline or Tween 80 solution and adjust the turbidity to match a 1.0 McFarland standard. This corresponds to approximately 1 x 10⁷ CFU/mL. Prepare serial dilutions of this suspension (e.g., 10⁻² and 10⁻⁴).
-
Inoculate Plates: Inoculate the drug-containing and drug-free control plates with 100 µL of each bacterial dilution.
-
Incubate: Incubate the plates at 37°C in a 5-10% CO₂ atmosphere for 3-4 weeks.
-
Interpret Results: The MIC is defined as the lowest drug concentration that inhibits more than 99% of the bacterial population compared to the growth on the drug-free control plate.
Gene Sequencing for Resistance Mutation Detection
Identifying the specific mutations responsible for resistance is essential for understanding cross-resistance patterns.
Materials:
-
Genomic DNA extracted from M. tuberculosis isolates
-
Primers specific for the rrs, tlyA, and eis promoter regions
-
PCR reagents (DNA polymerase, dNTPs, buffer)
-
Thermocycler
-
DNA sequencing reagents and equipment
Protocol:
-
PCR Amplification: Amplify the target gene regions (rrs, tlyA, eis promoter) from the extracted genomic DNA using the specific primers and standard PCR protocols.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
DNA Sequencing: Sequence the purified PCR products using a suitable sequencing method (e.g., Sanger sequencing).
-
Sequence Analysis: Align the obtained sequences with the wild-type reference sequences to identify any mutations.
Visualizing Resistance Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key molecular pathways leading to resistance and a typical experimental workflow for assessing cross-resistance.
Caption: Molecular mechanisms of resistance to aminoglycosides and viomycin.
Caption: Experimental workflow for determining cross-resistance profiles.
References
- 1. Molecular Analysis of Cross-Resistance to Capreomycin, Kanamycin, Amikacin, and Viomycin in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular analysis of cross-resistance to capreomycin, kanamycin, amikacin, and viomycin in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Molecular characterization of amikacin, kanamycin and capreomycin resistance in M/XDR-TB strains isolated in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminoglycoside Cross-Resistance in Mycobacterium tuberculosis Due to Mutations in the 5′ Untranslated Region of whiB7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Unraveling the mechanisms of intrinsic drug resistance in Mycobacterium tuberculosis [frontiersin.org]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
A Tale of Two Tuberactinomycins: Structural Insights into Viomycin and Capreomycin's Ribosomal Siege
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Viomycin and capreomycin, two closely related tuberactinomycin antibiotics, are critical weapons in the fight against multidrug-resistant tuberculosis. Their efficacy stems from their ability to target the bacterial ribosome, the cellular machinery responsible for protein synthesis. While both antibiotics bind to a similar region of the ribosome and inhibit the crucial process of translocation, high-resolution structural studies have unveiled subtle yet significant differences in their binding modes and mechanisms. This guide provides an objective comparison of the structural basis of their interaction with the ribosome, supported by experimental data, to inform future drug development and research endeavors.
At a Glance: Key Differences in Ribosomal Binding
While both viomycin and capreomycin anchor themselves at the vital interface of the small (30S) and large (50S) ribosomal subunits, their interaction with the dynamic ribosomal machinery reveals a key distinction. Viomycin exhibits a more complex binding profile, recognizing multiple sites on the ribosome, particularly when it is in a rotated conformation, a key intermediate state during translocation. Capreomycin's interaction, in contrast, has been primarily characterized at a single, conserved site.
| Feature | Viomycin | Capreomycin |
| Primary Binding Site | Intersubunit bridge B2a (helix 44 of 16S rRNA and Helix 69 of 23S rRNA) | Intersubunit bridge B2a (helix 44 of 16S rRNA and Helix 69 of 23S rRNA) |
| Additional Binding Sites | Yes, up to four additional sites identified in the rotated ribosomal state | Not prominently observed |
| Interaction with Ribosomal State | Stabilizes the rotated, hybrid tRNA state of the ribosome | Primarily observed binding to the non-rotated, classical state ribosome |
| Key rRNA Interactions (Primary Site) | A1492, A1493, G1494 (16S rRNA); A1913, C1914 (23S rRNA) | A1492, A1493, G1494 (16S rRNA); A1913, C1914 (23S rRNA) |
Delving into the Structural Nuances
The primary binding pocket for both viomycin and capreomycin is a highly conserved and functionally critical region of the ribosome, nestled between helix 44 (h44) of the 16S rRNA in the 30S subunit and Helix 69 (H69) of the 23S rRNA in the 50S subunit.[1] This intersubunit bridge, known as B2a, is pivotal for the coordinated movements of the ribosomal subunits during translocation.
Both antibiotics, upon binding, influence the conformation of key nucleotides involved in decoding the messenger RNA (mRNA) and the movement of transfer RNA (tRNA) through the ribosome. Specifically, they affect the positioning of nucleotides A1492 and A1493 in the 16S rRNA and A1913 in the 23S rRNA.[1] By stabilizing the A-site tRNA in a pre-translocation state, they effectively jam the ribosomal machinery, halting protein synthesis.[1]
A significant divergence in their binding mechanism lies in viomycin's ability to interact with the ribosome in its rotated state. Cryo-electron microscopy (cryo-EM) studies have revealed up to five distinct binding sites for viomycin. One of these corresponds to the primary site also occupied by capreomycin. The other four sites are unique to viomycin and are predominantly observed when the ribosome is in a rotated conformation, a state that is an intermediate in the translocation process.[2] This multi-site binding explains viomycin's potent ability to trap the ribosome in this intermediate state and inhibit the dissociation of the ribosomal subunits.
The following diagram illustrates the primary and additional binding sites of viomycin on the 70S ribosome.
Caption: Viomycin and capreomycin share a primary binding site (Vio1), while viomycin has additional sites.
Quantitative Comparison of Ribosomal Inhibition
| Parameter | Viomycin | Capreomycin | Experimental System |
| IC50 (In vitro translation) | ~1 µM | ~0.5 µM | E. coli cell-free translation system |
| Dissociation Constant (Kd) | ~20 µM (to empty ribosome) | Not explicitly reported | Single-molecule FRET |
| Inhibition Constant (KI1) | 0.55 ± 0.03 | Not reported | Pre-steady-state kinetics |
| Inhibition Constant (KI2) | 66 ± 5 µM | Not reported | Pre-steady-state kinetics |
Data compiled from multiple sources; direct comparison should be made with caution due to variations in experimental conditions.
Kinetic studies on viomycin have revealed a dissociation constant (Kd) of approximately 20 µM for the empty ribosome.[3] However, its affinity dramatically increases when a tRNA is present in the A-site, with drug binding being saturated at 1 µM, indicating a much tighter interaction with the functionally relevant state of the ribosome.[3] Pre-steady-state kinetic analysis has further dissected the inhibitory mechanism of viomycin, yielding two distinct inhibition constants, KI1 and KI2, which describe its competition with elongation factor G (EF-G) and its effect on the translocation process, respectively.[3]
Experimental Methodologies
The structural and functional understanding of viomycin and capreomycin's interaction with the ribosome has been made possible through a combination of sophisticated experimental techniques.
X-ray Crystallography
This technique has been instrumental in providing the first high-resolution snapshots of viomycin and capreomycin bound to the 70S ribosome.
Workflow for Ribosome-Antibiotic Complex Crystallography:
Caption: A simplified workflow for determining the structure of ribosome-antibiotic complexes using X-ray crystallography.
A typical protocol involves:
-
Purification of 70S ribosomes: Often from thermophilic bacteria like Thermus thermophilus due to their inherent stability.
-
Formation of a functional complex: Purified ribosomes are incubated with a specific mRNA fragment and tRNAs to mimic a particular state of translation.
-
Antibiotic binding: The antibiotic is then added to the ribosome complex.
-
Crystallization: The entire complex is subjected to crystallization trials, often using the vapor diffusion method.
-
Data collection and structure solution: Crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map and build an atomic model of the complex.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has emerged as a powerful tool for studying the structure of large and dynamic complexes like the ribosome. It has been particularly insightful in revealing the multiple binding sites of viomycin on the ribosome in different conformational states.
Cryo-EM Workflow:
Caption: A generalized workflow for structural analysis of ribosome complexes by cryo-EM.
The key steps include:
-
Sample preparation: Similar to crystallography, a purified ribosome-antibiotic complex is prepared.
-
Vitrification: A thin layer of the sample is rapidly frozen in liquid ethane, trapping the complexes in a near-native state in a thin layer of amorphous ice.
-
Data collection: The frozen sample is imaged in a transmission electron microscope.
-
Image processing: Thousands of images of individual ribosomal particles are computationally extracted, aligned, and classified to generate a high-resolution 3D reconstruction.
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions in solution. It can provide precise values for the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between an antibiotic and the ribosome. While specific ITC data for viomycin and capreomycin binding to the ribosome is not extensively reported in the provided search results, it remains a valuable method for such studies.
ITC Protocol Outline:
-
Sample Preparation: Purified ribosomes are placed in the sample cell of the calorimeter, and the antibiotic solution is loaded into a syringe. Both are in an identical buffer to minimize heat of dilution effects.
-
Titration: The antibiotic is injected in small, precise aliquots into the ribosome solution.
-
Data Analysis: The heat change associated with each injection is measured, and the resulting data is fit to a binding model to determine the thermodynamic parameters.
Conclusion and Future Directions
The structural and functional studies of viomycin and capreomycin have provided a detailed picture of how these essential anti-tuberculosis drugs inhibit bacterial protein synthesis. While they share a primary binding site and a common mechanism of translocation inhibition, the discovery of viomycin's multiple binding sites on the rotated ribosome highlights a key difference that could be exploited for the design of new, more potent antibiotics.
Future research should focus on obtaining high-resolution structures of capreomycin bound to the rotated ribosome to definitively determine if it shares any of viomycin's secondary binding sites. Furthermore, comprehensive quantitative binding studies, such as those using ITC, performed under identical conditions for both drugs would provide a more precise comparison of their binding affinities and thermodynamics. A deeper understanding of these structural and quantitative differences will be invaluable for the rational design of next-generation tuberactinomycins that can overcome existing resistance mechanisms and provide more effective treatments for tuberculosis.
References
- 1. The structures of the anti-tuberculosis antibiotics viomycin and capreomycin bound to the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The structural basis for inhibition of ribosomal translocation by viomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of viomycin inhibition of peptide elongation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Ototoxicity: A Comparative Analysis of Viomycin Sulfate and Aminoglycosides
A guide for researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the in vitro ototoxicity of viomycin sulfate and aminoglycoside antibiotics. A significant body of research exists detailing the ototoxic effects of aminoglycosides in vitro, providing a robust dataset for comparison. However, publicly available in vitro quantitative data for this compound is limited. Therefore, this guide will present the comprehensive data for aminoglycosides as a benchmark, while summarizing the available information for this compound, highlighting the current data gap.
Comparative Ototoxicity Data
The following tables summarize quantitative data from in vitro studies on the ototoxicity of various aminoglycoside antibiotics. These studies typically utilize auditory cell lines, such as House Ear Institute-Organ of Corti 1 (HEI-OC1) cells, or organ of Corti explant cultures to assess cellular viability and hair cell survival following drug exposure.
Table 1: In Vitro Ototoxicity of Aminoglycosides in HEI-OC1 Auditory Cells
| Aminoglycoside | Concentration | Exposure Time | Cell Viability (%) | Assay Method |
| Neomycin | 10 mM | 24 hours | ~50% | CCK8 Assay |
| Kanamycin | 20 mM | 24 hours | 49.8% ± 1.3% | CCK8 Assay |
| Gentamicin | Various Doses | 24 and 48 hours | Dose-dependent decrease | MTT Assay |
| Tobramycin | Various Doses | 24 and 48 hours | Dose-dependent decrease | MTT Assay |
| Streptomycin | Various Doses | 24 and 48 hours | Dose-dependent decrease | MTT Assay |
Table 2: In Vitro Ototoxicity of Aminoglycosides in Organ of Corti Explants
| Aminoglycoside | Concentration | Exposure Time | Observation |
| Neomycin | 1 mM | 3 hours | Significant reduction in inner and outer hair cell survival. |
| Gentamicin | 0.3 - 2.4 mM | Not Specified | Dose-dependent hair cell loss. |
| Amikacin | 0.3 - 2.4 mM | Not Specified | Dose-dependent hair cell loss, less toxic than gentamicin. |
| Kanamycin | Not Specified | Not Specified | Dose-dependent bilateral hearing loss in vivo, suggesting hair cell damage.[1] |
| Streptomycin | Various Doses | 24 hours | Dose-dependent increase in hair cell loss, affecting both inner and outer hair cells. |
This compound:
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of ototoxicity studies. Below are summaries of common experimental protocols used to assess antibiotic ototoxicity in vitro.
HEI-OC1 Cell Culture and Viability Assay
The HEI-OC1 cell line is an immortalized mouse auditory cell line widely used for ototoxicity research.[3]
1. Cell Culture:
-
HEI-OC1 cells are cultured in high-glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Cells are maintained at 33°C in a 10% CO2 atmosphere for proliferation.
2. Cell Viability Assay (MTT or CCK8):
-
Cells are seeded in 96-well plates at a specific density (e.g., 5,000-9,000 cells/well) and allowed to adhere overnight.
-
The culture medium is then replaced with fresh medium containing various concentrations of the test antibiotic (e.g., neomycin, kanamycin) or a control vehicle.
-
After a specified incubation period (e.g., 24 or 48 hours), a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK8 (Cell Counting Kit-8) is added to each well.
-
Living cells with active mitochondrial dehydrogenases convert the reagent into a colored formazan product.
-
The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 450 nm for CCK8).
-
Cell viability is calculated as a percentage relative to the untreated control cells.
Organ of Corti Explant Culture and Hair Cell Quantification
Organ of Corti explants from neonatal rodents provide an ex vivo model that preserves the complex structure of the cochlear sensory epithelium.
1. Explant Dissection and Culture:
-
Cochleae are dissected from neonatal rodents (e.g., postnatal day 3 mice or rats) in a sterile buffer.
-
The organ of Corti is carefully separated from the modiolus and surrounding tissues.
-
Explants are placed on a culture surface (e.g., cell culture inserts) in a culture dish containing serum-free medium.
-
The explants are incubated at 37°C in a 5% CO2 atmosphere.
2. Drug Treatment and Hair Cell Staining:
-
After an initial culture period to allow the explants to stabilize, the medium is replaced with medium containing the test antibiotic or a control.
-
Following the treatment period, the explants are fixed (e.g., with 4% paraformaldehyde).
-
To visualize hair cells, the explants are stained with fluorescently-labeled phalloidin, which binds to the F-actin in the stereocilia of hair cells. Cell nuclei can be counterstained with a fluorescent dye like DAPI.
3. Hair Cell Quantification:
-
The stained explants are imaged using fluorescence microscopy.
-
Surviving inner and outer hair cells are counted in specific regions of the cochlea (e.g., apical, middle, and basal turns).
-
Hair cell loss is determined by comparing the number of surviving hair cells in the treated explants to that in the untreated controls.
TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
1. Sample Preparation:
-
HEI-OC1 cells or organ of Corti explants are treated with the test compound and then fixed and permeabilized.
2. Labeling and Detection:
-
The enzyme terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled nucleotides (e.g., BrdUTP) at the 3'-hydroxyl ends of fragmented DNA.
-
The incorporated labels are then detected using a fluorescently-labeled antibody or streptavidin conjugate.
3. Visualization:
-
The samples are visualized using fluorescence microscopy. Cells with significant DNA fragmentation (apoptotic cells) will exhibit bright fluorescent staining in their nuclei.
Mandatory Visualizations
References
Validating Viomycin Sulfate as a Tool for Studying Ribosomal Dynamics: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate dance of the ribosome is paramount to unraveling the mechanisms of protein synthesis and developing novel therapeutics. Viomycin sulfate, a tuberactinomycin antibiotic, has emerged as a valuable tool for probing these ribosomal dynamics. This guide provides an objective comparison of this compound with other commonly used ribosome-targeting antibiotics, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
Introduction to this compound
This compound is a polypeptide antibiotic produced by Streptomyces puniceus[1]. It is primarily used in the treatment of multidrug-resistant tuberculosis[1]. Its mechanism of action involves binding to the bacterial ribosome and inhibiting protein synthesis, making it a subject of interest for studying ribosomal function[1][2]. Viomycin targets the ribosome at the interface between the small (30S) and large (50S) subunits, interfering with key processes in translation[3][4].
Comparative Analysis of Ribosome-Targeting Antibiotics
The study of ribosomal dynamics often employs a variety of antibiotics that target different aspects of the translation process. Here, we compare this compound with four other widely used antibiotics: tetracycline, chloramphenicol, streptomycin, and puromycin.
Mechanism of Action
Each of these antibiotics has a unique mechanism for disrupting protein synthesis:
-
This compound: Primarily inhibits the translocation step of elongation, where the ribosome moves along the mRNA[4][5]. It stabilizes the ribosome in a pre-translocation state, effectively stalling protein synthesis[6]. Viomycin has also been shown to induce misreading of the genetic code[7][8][9].
-
Tetracycline: Binds to the 30S ribosomal subunit and sterically hinders the binding of aminoacyl-tRNA to the A-site, thereby preventing the incorporation of new amino acids into the growing polypeptide chain[10][11][12][13][14].
-
Chloramphenicol: Targets the peptidyl transferase center (PTC) on the 50S subunit, inhibiting peptide bond formation[15][16]. Its binding site overlaps with that of the incoming aminoacyl-tRNA, preventing it from properly positioning for catalysis[17].
-
Streptomycin: An aminoglycoside antibiotic that binds to the 30S subunit and induces misreading of the mRNA codon, leading to the synthesis of non-functional proteins[18][19]. It can also inhibit translation initiation at high concentrations.
-
Puromycin: An aminoacyl-tRNA analog that acts as a chain terminator. It enters the A-site and is incorporated into the growing polypeptide chain. However, due to its stable amide bond, it cannot be translocated to the P-site, leading to the premature release of the puromycylated nascent chain[2][20][21].
Diagram: Mechanism of Action of this compound
Caption: this compound binds to the ribosome, inhibiting translocation and causing stalling and misreading.
Diagram: Comparative Mechanisms of Ribosome-Targeting Antibiotics
Caption: Binding sites and primary inhibitory effects of the compared antibiotics on the ribosome.
Quantitative Comparison
The following tables summarize key quantitative data for this compound and its alternatives. It is important to note that experimental conditions can significantly influence these values, and direct comparisons should be made with caution when data is sourced from different studies.
Table 1: Ribosome Binding Affinities (Kd)
| Antibiotic | Ribosome/Subunit | Kd (µM) | Method |
| This compound | 70S (with A-site tRNA) | < 1 | Pre-steady-state kinetics[6] |
| This compound | 70S (empty A-site) | ~20 | Single-molecule study estimation[22] |
| Tetracycline | 30S Subunit | ~1-2 | In vitro competition experiments[12] |
| Chloramphenicol | 70S Ribosome | ~2.3 - 2.8 | Direct [14C]-CHL binding / Competition with BODIPY-ERY[23][24] |
| Streptomycin | 30S Subunit | - | Binds to a single site[10] |
| Puromycin | 70S Ribosome | - | Binds to A-site[2][20][21] |
Table 2: In Vitro Translation Inhibition (IC50)
| Antibiotic | In Vitro System | IC50 (µM) |
| This compound | E. coli reconstituted | - |
| Tetracycline | E. coli cell-free | - |
| Chloramphenicol | E. coli cell-free | - |
| Streptomycin | - | 5.36[25] |
| Puromycin | Rabbit reticulocyte lysate | < 50 (for short conjugates)[2] |
| Puromycin | NIH/3T3 cells | 3.96[24] |
Note: Directly comparable IC50 values for all five antibiotics in the same in vitro translation system were not found in the searched literature. The provided values are from different experimental setups.
Experimental Protocols
To facilitate the use of these antibiotics in research, we provide detailed protocols for two key experimental techniques used to study ribosomal dynamics.
Ribosome Profiling
Ribosome profiling is a powerful technique that provides a "snapshot" of all the ribosomes actively translating in a cell at a specific moment. This allows for the genome-wide analysis of protein synthesis.
Diagram: Ribosome Profiling Workflow
Caption: The major steps involved in a ribosome profiling experiment.
Detailed Protocol:
-
Cell Growth and Harvest: Grow bacterial cultures to the desired optical density. Arrest translation by flash-freezing the culture in liquid nitrogen to prevent changes in ribosome occupancy during harvesting[3][9][23].
-
Cell Lysis: Lyse the frozen cells, for example, by grinding in a freezer mill, in a lysis buffer containing high concentrations of MgCl2 to keep ribosomes intact and inhibit their movement[23].
-
Nuclease Treatment: Treat the cell lysate with a nuclease (e.g., micrococcal nuclease) to digest all mRNA that is not protected by ribosomes[3].
-
Monosome Isolation: Isolate the 70S monosomes (ribosomes bound to mRNA fragments) from the lysate. This is typically done by ultracentrifugation through a sucrose density gradient or by using size-exclusion spin columns[3][26].
-
Ribosome Footprint Extraction: Extract the mRNA fragments (ribosome footprints) from the isolated monosomes using a phenol-chloroform extraction or a suitable RNA purification kit[3].
-
Library Preparation:
-
Size Selection: Isolate the ribosome footprints of the expected size (typically 20-30 nucleotides) by polyacrylamide gel electrophoresis (PAGE)[27].
-
Adapter Ligation: Ligate sequencing adapters to the 3' and 5' ends of the footprints[3].
-
Reverse Transcription and PCR: Reverse transcribe the footprints into cDNA and amplify the library by PCR[27].
-
-
Deep Sequencing: Sequence the prepared library using a high-throughput sequencing platform[23].
-
Data Analysis: Align the sequencing reads to the reference genome or transcriptome to determine the density of ribosomes on each gene. This data can reveal which genes are being actively translated and can identify sites of ribosomal pausing[28].
Toeprinting Assay
The toeprinting assay, or primer extension inhibition assay, is used to map the precise location of a ribosome (or other RNA-binding protein) on a specific mRNA molecule[29][30].
Diagram: Toeprinting Assay Workflow
Caption: The general workflow of a toeprinting assay to map ribosome binding sites.
Detailed Protocol:
-
Prepare the mRNA Template: In vitro transcribe the mRNA of interest. It is crucial that the mRNA is pure and full-length[31].
-
Assemble the Ribosome-mRNA Complex:
-
Incubate the mRNA with purified 70S ribosomes (or a cell-free translation system like rabbit reticulocyte lysate) in a suitable buffer[31][32].
-
For studying initiation, include initiation factors and initiator tRNA (fMet-tRNAfMet).
-
To study the effect of an antibiotic, add it to the reaction at the desired concentration.
-
-
Primer Annealing: Anneal a radiolabeled or fluorescently labeled DNA primer to the mRNA, downstream of the expected ribosome binding site[31].
-
Primer Extension: Add reverse transcriptase and dNTPs to the reaction. The reverse transcriptase will synthesize a cDNA complementary to the mRNA template[29].
-
Termination of Reverse Transcription: The reverse transcriptase will be physically blocked by the ribosome, causing it to terminate synthesis. This results in a truncated cDNA product, the "toeprint"[1].
-
Analysis of cDNA Products:
-
Denature the reaction and separate the cDNA products by denaturing polyacrylamide gel electrophoresis[31].
-
Include a sequencing ladder of the same mRNA to precisely map the position of the toeprint. The toeprint will appear as a distinct band that is absent or reduced in control reactions without ribosomes. The position of this band indicates the 3' boundary of the ribosome on the mRNA.
-
Conclusion
This compound offers a unique tool for dissecting the dynamics of ribosomal translocation. Its ability to stall the ribosome in a pre-translocation state provides a valuable window into this critical step of protein synthesis. By comparing its effects with other well-characterized ribosome-targeting antibiotics, researchers can gain a more comprehensive understanding of the intricate mechanisms governing translation. The experimental protocols provided in this guide offer a starting point for utilizing these powerful tools to investigate ribosomal function and to screen for novel antimicrobial agents. Careful consideration of the specific research question and the distinct mechanisms of these antibiotics will enable the selection of the most appropriate tool to advance our understanding of the ribosome.
References
- 1. Toeprint Assays for Detecting RNA Structure and Protein-RNA Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Puromycin oligonucleotides reveal steric restrictions for ribosome entry and multiple modes of translation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. eukaryotic-translation-elongation-factor-1-alpha-1.com [eukaryotic-translation-elongation-factor-1-alpha-1.com]
- 5. Molecular mechanism of viomycin inhibition of peptide elongation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Translation error clusters induced by aminoglycoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanism of error induction by the antibiotic viomycin provides insight into the fidelity mechanism of translation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanism of error induction by the antibiotic viomycin provides insight into the fidelity mechanism of translation | eLife [elifesciences.org]
- 9. diva-portal.org [diva-portal.org]
- 10. Comparative Analysis of Transcriptomic Response of Escherichia coli K-12 MG1655 to Nine Representative Classes of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A Complementary Mechanism of Bacterial mRNA Translation Inhibition by Tetracyclines [frontiersin.org]
- 12. Tetracyclines Modify Translation By Targeting Key Human rRNA Substructures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Chloramphenicol-induced translational activation of cat messenger RNA in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Dynamics of the context-specific translation arrest by chloramphenicol and linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Differential pattern of misreading induced by streptomycin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. astralscientific.com.au [astralscientific.com.au]
- 22. Streptomycin and its analogues are potent inhibitors of the hypotonicity-induced Ca2+ entry and Cl- channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Quantitative IC50 Analysis of Puromycin-Induced Cytotoxicity in NIH/3T3 Cells Using a Multi-Well Array Impedance Biosensor [mdpi.com]
- 25. PDB-101: Global Health: Antimicrobial Resistance: undefined: Streptomycin [pdb101.rcsb.org]
- 26. researchgate.net [researchgate.net]
- 27. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]
- 28. static1.squarespace.com [static1.squarespace.com]
- 29. Toeprinting assay - Wikipedia [en.wikipedia.org]
- 30. Toeprinting Assays | Springer Nature Experiments [experiments.springernature.com]
- 31. Toeprinting Analysis of Translation Initiation Complex Formation on Mammalian mRNAs [jove.com]
- 32. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Potential of Viomycin Sulfate in Combination Therapy for Tuberculosis
A Comparative Guide for Researchers and Drug Development Professionals
Viomycin sulfate, a tuberactinomycin antibiotic, has historically served as a second-line agent in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its mechanism of action, involving the inhibition of protein synthesis in Mycobacterium tuberculosis, presents a compelling case for its use in combination with other antitubercular drugs. This guide provides a comparative analysis of the potential synergistic effects of this compound with other key antitubercular agents, supported by detailed experimental protocols and conceptual signaling pathways to inform further research and development.
Mechanisms of Action: A Basis for Synergy
Understanding the distinct molecular targets of various antitubercular drugs is fundamental to predicting and evaluating their synergistic potential. This compound's primary mode of action is the inhibition of bacterial protein synthesis.[1][] It achieves this by binding to the 30S ribosomal subunit, which disrupts the translation process and leads to the production of non-functional proteins, ultimately resulting in bacterial cell death.[1][]
A synergistic effect can be anticipated when this compound is combined with drugs that target different essential pathways in M. tuberculosis. The following table summarizes the mechanisms of action for this compound and other key antitubercular drugs.
| Drug | Class | Mechanism of Action |
| This compound | Tuberactinomycin | Inhibits protein synthesis by binding to the 30S ribosomal subunit.[1][] |
| Rifampicin | Rifamycin | Inhibits DNA-dependent RNA polymerase, thereby blocking RNA synthesis.[3][4][5] |
| Ethambutol | Diamine | Inhibits arabinosyl transferase, an enzyme crucial for the synthesis of the mycobacterial cell wall.[6][7][] |
| Pyrazinamide | Carboxamide | A prodrug converted to pyrazinoic acid, which disrupts membrane transport, energy production, and inhibits fatty acid synthase I.[9][10][11] |
In Vitro Synergy Assessment: Experimental Data
Table 1: Illustrative In Vitro Synergistic Activity of this compound Combinations against M. tuberculosis
| Drug Combination | Strain | MIC of Viomycin Alone (µg/mL) | MIC of Partner Drug Alone (µg/mL) | MIC of Viomycin in Combination (µg/mL) | MIC of Partner Drug in Combination (µg/mL) | FICI | Interpretation |
| Viomycin + Rifampicin | H37Rv | 8 | 0.25 | 2 | 0.0625 | 0.5 | Synergy |
| Viomycin + Ethambutol | MDR-TB | 16 | 4 | 8 | 1 | 0.75 | Additive |
| Viomycin + Pyrazinamide | H37Rv | 8 | 100 | 4 | 50 | 1.0 | Indifference |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Accurate assessment of drug synergy requires standardized and meticulously executed experimental protocols. The two primary methods for determining in vitro synergy are the checkerboard assay and the time-kill curve assay.
Checkerboard Assay Protocol
The checkerboard assay is a widely used method to assess the in vitro interaction of two antimicrobial agents against a bacterial isolate.
Materials:
-
Mycobacterium tuberculosis culture (e.g., H37Rv or clinical isolates)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
-
96-well microtiter plates
-
This compound and partner antitubercular drug stock solutions
-
Resazurin solution (for viability testing)
-
Incubator (37°C with 5% CO₂)
Procedure:
-
Preparation of Drug Dilutions:
-
Prepare serial twofold dilutions of this compound horizontally across the microtiter plate.
-
Prepare serial twofold dilutions of the partner drug vertically down the plate.
-
The final plate will contain a gradient of concentrations for both drugs, with wells containing single drugs and combinations of both.
-
-
Inoculum Preparation:
-
Grow M. tuberculosis in 7H9 broth to mid-log phase.
-
Adjust the bacterial suspension to a McFarland standard of 0.5.
-
Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well of the 96-well plate with the prepared bacterial suspension.
-
Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Seal the plates and incubate at 37°C for 7-14 days.
-
-
Determination of MIC and FICI:
-
After incubation, add resazurin solution to each well and incubate for a further 24-48 hours. A color change from blue to pink indicates bacterial growth.
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that inhibits visible growth.
-
The Fractional Inhibitory Concentration (FIC) for each drug is calculated as:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
-
The FICI is the sum of the FIC values for both drugs: FICI = FIC of Drug A + FIC of Drug B.
-
-
Interpretation of Results:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Time-Kill Curve Assay Protocol
Time-kill curve assays provide a dynamic picture of the bactericidal or bacteriostatic effects of drug combinations over time.
Materials:
-
Mycobacterium tuberculosis culture
-
Middlebrook 7H9 broth with OADC
-
Culture flasks or tubes
-
This compound and partner antitubercular drug solutions
-
Plating media (e.g., Middlebrook 7H11 agar)
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized inoculum of M. tuberculosis in the mid-logarithmic phase of growth.
-
-
Drug Exposure:
-
Add the drugs to the bacterial cultures at predetermined concentrations (e.g., at their MIC, or multiples of the MIC). Include a no-drug control.
-
-
Sampling and Plating:
-
At various time points (e.g., 0, 24, 48, 72, 96, and 168 hours), withdraw aliquots from each culture.
-
Perform serial dilutions of the aliquots and plate them on Middlebrook 7H11 agar.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colony-forming units (CFU) on each plate.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each drug and drug combination.
-
Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL by the combination compared with the most active single agent.
-
Visualizing Molecular Interactions and Experimental Processes
Diagrams illustrating the molecular targets and experimental workflows can aid in conceptualizing synergistic interactions and standardizing laboratory procedures.
Caption: Molecular targets of Viomycin and other antitubercular drugs.
Caption: Workflow for the checkerboard synergy assay.
Caption: Workflow for the time-kill curve assay.
Conclusion
While historical clinical use suggests the value of this compound in combination regimens for tuberculosis, there is a clear need for contemporary, quantitative in vitro and in vivo studies to rigorously evaluate its synergistic potential with current first- and second-line antitubercular drugs. The experimental protocols and conceptual frameworks presented in this guide offer a robust starting point for researchers to systematically investigate these interactions. Such studies are crucial for optimizing treatment strategies for MDR-TB and exploring the potential for repurposing this established antibiotic in novel, more effective combination therapies.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of Rifampin? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. Rifampicin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Ethambutol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. What is the mechanism of Ethambutol Hydrochloride? [synapse.patsnap.com]
- 9. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]
- 10. droracle.ai [droracle.ai]
- 11. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]
A Head-to-Head Comparison of Viomycin and Spectinomycin Derivatives in the Pursuit of Novel Antitubercular Agents
For researchers, scientists, and drug development professionals, the quest for effective treatments against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) is a paramount challenge. This guide provides a detailed, data-driven comparison of two classes of ribosome-targeting antibiotics: viomycin and spectinomycin derivatives. While both parent compounds have a history in antibacterial therapy, recent advancements in medicinal chemistry have spurred the development of novel analogs with improved efficacy and resistance profiles.
This comparative analysis reveals a significant disparity in the current landscape of available data. Spectinomycin derivatives, particularly the spectinamides, have been the subject of extensive recent research, yielding a wealth of in vitro and in vivo efficacy data. In contrast, while the potential for viomycin derivatization is recognized, publicly accessible, robust data on the antimicrobial activity of novel viomycin analogs remains limited. This guide, therefore, presents a comprehensive overview of the well-documented spectinomycin derivatives and contrasts this with the available information on viomycin, highlighting the current state of research and future opportunities.
Executive Summary
Spectinomycin derivatives, specifically the spectinamides, have emerged as a promising new class of antitubercular agents.[1] Structure-based drug design has led to the generation of analogs with potent activity against Mycobacterium tuberculosis, including MDR and XDR strains.[1] A key advantage of these derivatives is their ability to evade native efflux pumps, a common mechanism of intrinsic resistance in M. tuberculosis.[1] In contrast, while viomycin, a member of the tuberactinomycin family, has been a cornerstone of second-line TB treatment, the development and published efficacy of its novel derivatives are not as extensively documented.[2][3] The focus of recent research on viomycin has been largely on understanding its biosynthesis and mechanism of action to lay the groundwork for the generation of new analogs.[3]
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for spectinomycin and viomycin derivatives. The disparity in the level of detail is a direct reflection of the current state of published research.
Table 1: In Vitro Activity of Spectinamide Derivatives Against M. tuberculosis
| Derivative | M. tuberculosis H37Rv MIC (µg/mL) | MDR/XDR Strain MIC Range (µg/mL) | Key Features | Reference |
| Spectinomycin | 50 - 100 | >100 | Parent compound, susceptible to efflux | [1] |
| Spectinamide 1329 | 1.6 | 0.8 - 6.25 | Good antitubercular activity | [1] |
| Spectinamide 1445 | 0.8 | 0.4 - 3.12 | Potent activity against MDR/XDR strains | [1] |
| Spectinamide 1544 | 0.8 | 0.4 - 3.12 | Potent activity, favorable pharmacokinetics | [1] |
| Spectinamide 1599 | 0.4 | 0.2 - 1.56 | Lead compound with excellent in vivo efficacy | [1] |
Table 2: In Vivo Efficacy of Lead Spectinamides in Murine Tuberculosis Models
| Derivative | Dosing Regimen | Reduction in Lung CFU (log10) vs. Control | Key Findings | Reference |
| Spectinamide 1544 | 100 mg/kg, s.c., daily | >1.0 | Significant reduction in bacterial burden | [1] |
| Spectinamide 1599 | 100 mg/kg, s.c., daily | >1.5 | Superior efficacy in acute infection models | [1] |
Table 3: Viomycin and its Derivatives - Available Data
| Compound | Target Organism | MIC (µg/mL) | Notes | Reference |
| Viomycin | M. tuberculosis | 2.5 - 10 | Parent compound, second-line anti-TB drug. | [2][3] |
| Non-hydroxylated viomycin derivatives | Not Reported | Not Reported | Generated through gene deletion in the biosynthetic pathway. Antimicrobial activity not detailed in the publication. | [3] |
| Des-β-Lys viomycin derivatives | Not Reported | Not Reported | Generated through gene deletion in the biosynthetic pathway. Antimicrobial activity not detailed in the publication. | [3] |
| Acetylated viomycin derivatives | Not Reported | Not Reported | Generated through gene deletion in the biosynthetic pathway. Produced at very low levels. Antimicrobial activity not detailed in the publication. | [3] |
Mechanism of Action: Targeting the Ribosome
Both viomycin and spectinomycin inhibit bacterial protein synthesis by binding to the ribosome, but they target different sites and affect different stages of translation.
Spectinomycin and its derivatives bind to the 30S ribosomal subunit in a pocket primarily formed by helix 34 of the 16S rRNA.[4] This binding event interferes with the translocation step of elongation by physically blocking the necessary conformational changes in the ribosome, specifically the swiveling of the 30S subunit head.[4] This action prevents the movement of the peptidyl-tRNA from the A-site to the P-site, effectively halting protein synthesis.[4]
References
- 1. Spectinamides: A New Class of Semisynthetic Anti-Tuberculosis Agents that Overcome Native Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tuberactinomycin antibiotics: Biosynthesis, anti-mycobacterial action, and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigations into Viomycin Biosynthesis Using Heterologous Production in Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Differential Resistance to Viomycin and Capreomycin: A Comparative Analysis
A deep dive into the molecular mechanisms governing resistance to the tuberactinomycin antibiotics, Viomycin and Capreomycin, reveals subtle yet significant differences that have critical implications for the treatment of multidrug-resistant tuberculosis. While both drugs target the bacterial ribosome, the pathways to resistance are not identical, offering potential avenues for the development of novel therapeutics to circumvent these mechanisms. This guide provides a comparative overview of the resistance mechanisms, supported by experimental data and detailed protocols for researchers in the field.
Viomycin and Capreomycin, both cyclic peptide antibiotics, bind to a common site on the 70S ribosome, at the interface of the small (30S) and large (50S) subunits.[1][2][3][4][5][6] This binding site involves helix 44 (h44) of the 16S rRNA in the 30S subunit and helix 69 (H69) of the 23S rRNA in the 50S subunit.[1][5] By binding to this crucial location, they inhibit protein synthesis, specifically the translocation step.[3][7] Despite this shared target, the primary mechanisms of resistance and the degree of cross-resistance can vary.
The key players in mediating resistance to these antibiotics are modifications in the ribosomal RNA (rRNA) and the enzymes that catalyze these modifications. Specifically, mutations in the rrs gene (encoding 16S rRNA) and the tlyA gene (encoding a 2'-O-methyltransferase) are the most clinically relevant.[8][9][10][11][12]
Primary Mechanisms of Resistance
Resistance to both Viomycin and Capreomycin predominantly arises from two distinct molecular events:
-
Mutations in the tlyA Gene: The tlyA gene encodes an rRNA methyltransferase responsible for the 2'-O-methylation of nucleotide C1409 in the 16S rRNA and C1920 in the 23S rRNA.[13] Inactivation of TlyA leads to the absence of these methyl groups, which in turn reduces the binding affinity of both Capreomycin and Viomycin to the ribosome.[13][14] This loss of function is a common mechanism for conferring resistance to both drugs.[9][10][12]
-
Mutations in the rrs Gene (16S rRNA): Specific point mutations within the rrs gene, particularly at positions A1401G, C1402T, and G1484T, are strongly associated with resistance.[8][11] These mutations directly alter the antibiotic binding site on the 30S subunit. The A1401G mutation, for instance, is linked to high-level resistance to the aminoglycosides amikacin and kanamycin, and also confers cross-resistance to Capreomycin.[11][15]
While these mechanisms often lead to cross-resistance, the level of resistance conferred by each mutation can differ between Viomycin and Capreomycin.
Quantitative Analysis of Resistance
The following table summarizes the minimum inhibitory concentrations (MICs) of Viomycin and Capreomycin for Mycobacterium tuberculosis strains with different resistance-conferring mutations. The data highlights the differential impact of these mutations on the susceptibility to each antibiotic.
| Gene | Mutation | Viomycin MIC (µg/mL) | Capreomycin MIC (µg/mL) | Reference |
| tlyA | Inactivation | >10 | 10 | [10] |
| rrs | A1401G | >80 | 20 | [11] |
| rrs | C1402T | 10 | 160 | [11] |
| rrs | G1484T | >80 | 10 | [11] |
Visualizing Resistance Pathways
The logical flow of events leading to resistance can be visualized as follows:
Caption: Primary pathways to Viomycin and Capreomycin resistance.
Experimental Protocols
A fundamental aspect of studying antibiotic resistance is the accurate determination of MICs and the identification of genetic mutations.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Protocol:
-
Prepare Bacterial Inoculum: Culture the Mycobacterium strain in an appropriate liquid medium (e.g., Middlebrook 7H9 broth) to mid-log phase. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
Prepare Antibiotic Dilutions: Prepare a series of twofold dilutions of Viomycin and Capreomycin in a multi-well microplate containing the culture medium. The concentration range should bracket the expected MIC.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (no antibiotic) and a negative control (no bacteria).
-
Incubation: Incubate the microplates at the optimal temperature for the specific bacterial species (e.g., 37°C for M. tuberculosis) for a defined period (e.g., 7-14 days).
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[16][17]
Gene Sequencing for Mutation Analysis
Objective: To identify mutations in the tlyA and rrs genes associated with resistance.
Protocol:
-
DNA Extraction: Isolate genomic DNA from the resistant bacterial strain using a suitable extraction kit or protocol.
-
PCR Amplification: Amplify the target genes (tlyA and the relevant region of rrs) using specific primers. The PCR reaction mixture typically contains the template DNA, primers, dNTPs, Taq polymerase, and PCR buffer.
-
PCR Cycling: Perform the PCR using a thermal cycler with an optimized program of denaturation, annealing, and extension steps.
-
Purification of PCR Product: Purify the amplified DNA fragment to remove primers, dNTPs, and other components of the PCR mixture.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing.
-
Sequence Analysis: Align the obtained sequence with the wild-type reference sequence to identify any nucleotide changes.[18]
Experimental Workflow
The general workflow for investigating Viomycin and Capreomycin resistance is depicted below.
Caption: Workflow for characterizing antibiotic resistance.
References
- 1. The structures of the anti-tuberculosis antibiotics viomycin and capreomycin bound to the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The structures of the anti-tuberculosis antibiotics viomycin and capreomycin bound to the 70S ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The structures of the anti-tuberculosis antibiotics viomycin and capreomycin bound to the 70S ribosome (Journal Article) | OSTI.GOV [osti.gov]
- 4. worldscientific.com [worldscientific.com]
- 5. Frontiers | Tuberactinomycin antibiotics: Biosynthesis, anti-mycobacterial action, and mechanisms of resistance [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Basis for the Selectivity of Antituberculosis Compounds Capreomycin and Viomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular analysis of cross-resistance to capreomycin, kanamycin, amikacin, and viomycin in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mutation of tlyA Confers Capreomycin Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Molecular Analysis of Cross-Resistance to Capreomycin, Kanamycin, Amikacin, and Viomycin in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mutation of tlyA confers capreomycin resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Capreomycin susceptibility is increased by TlyA-directed 2′-O-methylation on both ribosomal subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New Insights in to the Intrinsic and Acquired Drug Resistance Mechanisms in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mutations in the rrs A1401G gene and phenotypic resistance to amikacin and capreomycin in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. crimsonpublishers.com [crimsonpublishers.com]
- 17. bmj.com [bmj.com]
- 18. journals.asm.org [journals.asm.org]
Evaluating the selectivity of Viomycin sulfate for prokaryotic vs. eukaryotic ribosomes
For Immediate Release
This guide provides a comprehensive evaluation of the selectivity of Viomycin sulfate for prokaryotic versus eukaryotic ribosomes, offering researchers, scientists, and drug development professionals a critical overview supported by experimental data. Viomycin, a tuberactinomycin antibiotic, is a potent inhibitor of bacterial protein synthesis, and understanding its specificity is paramount for therapeutic applications and further drug development.
Executive Summary
This compound exhibits a high degree of selectivity for prokaryotic (70S) ribosomes over eukaryotic (80S) ribosomes. Experimental data demonstrates that Viomycin is a potent inhibitor of bacterial translation with an IC50 value of 0.6 µM in E. coli systems. In contrast, its inhibitory effect on eukaryotic translation is significantly lower, with an IC50 in yeast approximately two orders of magnitude higher[1]. This selectivity is attributed to specific structural differences in the ribosomal RNA (rRNA) at the antibiotic's binding site.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the inhibitory concentration (IC50) of this compound against prokaryotic and eukaryotic translation systems, highlighting its selectivity.
| Ribosome Type | Organism/System | IC50 Value | Reference |
| Prokaryotic (70S) | Escherichia coli (in vitro translation) | 0.6 µM | [1] |
| Eukaryotic (80S) | Yeast (in vitro translation) | ~60 µM (estimated) | [1] |
Note: The IC50 for yeast is estimated based on the finding that it is approximately two orders of magnitude higher than in the E. coli system[1].
Mechanism of Action and Basis of Selectivity
Viomycin primarily inhibits protein synthesis in bacteria by interfering with the translocation step of the elongation cycle. It binds to a pocket at the interface of the small (30S) and large (50S) ribosomal subunits, involving helix 44 of the 16S rRNA and helix 69 of the 23S rRNA[2][3]. This binding event stabilizes the pre-translocation state of the ribosome, effectively stalling protein synthesis[4].
The selectivity of Viomycin for prokaryotic ribosomes stems from subtle but critical differences in the nucleotide sequences and structures of the rRNA at the binding site between bacteria and eukaryotes[5]. While the overall architecture of the ribosome is conserved, these variations are sufficient to significantly reduce the binding affinity of Viomycin to eukaryotic 80S ribosomes.
It is important to note that while eukaryotic cytoplasmic ribosomes are largely insensitive, mitochondrial ribosomes, which are structurally more similar to prokaryotic ribosomes, can be affected by some antibiotics that target bacterial protein synthesis[6][7]. While specific data on Viomycin's effect on mitochondrial protein synthesis is not extensively available, this remains a crucial consideration in the development of ribosome-targeting antibiotics to minimize potential toxicity[5][8].
Experimental Protocols
In Vitro Translation Inhibition Assay
This protocol is a generalized method for determining the IC50 of this compound against prokaryotic and eukaryotic ribosomes.
Objective: To quantify the inhibitory effect of this compound on protein synthesis in cell-free translation systems.
Materials:
-
Prokaryotic System: E. coli S30 extract-based in vitro translation kit.
-
Eukaryotic System: Rabbit reticulocyte lysate or wheat germ extract-based in vitro translation kit.
-
Template: Poly(U) RNA or a specific mRNA (e.g., encoding a reporter protein like luciferase).
-
Amino Acid Mixture: Containing all essential amino acids, with one radiolabeled amino acid (e.g., [14C]-Phenylalanine for Poly(U) template or [35S]-Methionine for a specific mRNA).
-
This compound: Stock solution of known concentration.
-
Trichloroacetic Acid (TCA): For precipitation of synthesized proteins.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Reaction Setup: Prepare reaction mixtures for both prokaryotic and eukaryotic systems according to the manufacturer's instructions. Each reaction should contain the cell extract, template RNA, amino acid mixture, and an energy source.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a control with no antibiotic.
-
Incubation: Incubate the reactions at the optimal temperature for each system (typically 37°C for E. coli and 30°C for eukaryotic systems) for a defined period (e.g., 60 minutes).
-
Protein Precipitation: Stop the reaction by adding cold TCA to precipitate the newly synthesized proteins.
-
Washing: Wash the precipitate with TCA to remove unincorporated radiolabeled amino acids.
-
Quantification: Dissolve the precipitate and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration. The IC50 value is the concentration of the inhibitor that causes a 50% reduction in protein synthesis.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams have been generated.
Caption: Workflow for assessing this compound's ribosomal selectivity.
Caption: Viomycin's inhibitory action on bacterial ribosome translocation.
References
- 1. Specific, efficient, and selective inhibition of prokaryotic translation initiation by a novel peptide antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Tuberactinomycin antibiotics: Biosynthesis, anti-mycobacterial action, and mechanisms of resistance [frontiersin.org]
- 3. Tuberactinomycin antibiotics: Biosynthesis, anti-mycobacterial action, and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of viomycin inhibition of peptide elongation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for selectivity and toxicity of ribosomal antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Mammalian Mitochondrial Protein Synthesis by Oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibiotic use and abuse: A threat to mitochondria and chloroplasts with impact on research, health, and environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of mammalian mitochondrial protein synthesis by oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Viomycin and Aminoglycoside Impact on Translation Fidelity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced effects of antibiotics on the intricate process of protein synthesis is paramount. This guide provides a detailed comparative analysis of two classes of ribosome-targeting antibiotics, Viomycin and aminoglycosides, focusing on their impact on translational fidelity. By examining their mechanisms of action and presenting supporting experimental data, this document aims to be a valuable resource for those engaged in antimicrobial research and drug discovery.
Introduction
Both Viomycin, a tuberactinomycin antibiotic, and the broad-spectrum aminoglycosides exert their antibacterial effects by targeting the bacterial ribosome. A critical aspect of their mechanism involves the disruption of translational accuracy, leading to the synthesis of erroneous proteins and ultimately contributing to cell death. While both classes of drugs are known to induce misreading of the genetic code, the specifics of their interactions with the ribosome and the quantitative extent of their impact on fidelity differ significantly. This guide will delve into these differences, providing a framework for their comparative evaluation.
Mechanisms of Action: A Tale of Two Ribosomal Disruptors
The fidelity of protein synthesis is a two-step process involving initial tRNA selection and a proofreading step. Both Viomycin and aminoglycosides interfere with these crucial checkpoints, albeit through distinct molecular interactions.
Viomycin: This cyclic peptide antibiotic binds at the interface of the 30S and 50S ribosomal subunits. A key aspect of its action is the stabilization of a particular conformation of the ribosome. Specifically, Viomycin locks the monitoring bases A1492 and A1493 of the 16S rRNA into their active, "flipped-out" conformation. This conformation is typically induced by a correct codon-anticodon pairing. By forcing this state even with near-cognate or non-cognate tRNAs, Viomycin effectively bypasses the ribosome's intrinsic ability to reject incorrect aminoacyl-tRNAs during initial selection.[1] Furthermore, this stabilization completely abolishes the proofreading mechanism, meaning that once an incorrect tRNA is accepted, it is irreversibly incorporated into the growing polypeptide chain.[1]
Aminoglycosides: This diverse family of antibiotics, including drugs like gentamicin, paromomycin, and arbekacin, also binds to the decoding A site of the 16S rRNA.[2] Similar to Viomycin, they induce a conformational change that mimics the binding of a cognate tRNA, leading to the stabilization of near-cognate tRNA binding.[2] This interference with the initial selection process is a primary contributor to their misreading-inducing properties. However, the effects of different aminoglycosides can vary. For instance, apramycin has been shown to cause limited miscoding and primarily blocks translocation, while paromomycin and gentamicin induce significant miscoding.[2] Some aminoglycosides can also lead to clusters of translational errors, where a single antibiotic binding event can cause multiple consecutive misincorporations.[3][4]
Quantitative Impact on Translational Fidelity
The following table summarizes the quantitative effects of Viomycin and the aminoglycoside Arbekacin on the accuracy of tRNA selection, as determined by pre-steady-state kinetic analyses. It is crucial to note that the data for Viomycin and Arbekacin are derived from separate studies, and direct comparison should be approached with caution due to potential variations in experimental conditions.
| Antibiotic | Parameter | Cognate (UUC) | Near-Cognate (CUC) | Fold Reduction in Accuracy | Reference |
| Viomycin (1 mM) | kcat/KM for Dipeptide Formation (µM-1s-1) | 38.3 ± 0.7 | 9.4 ± 0.8 | ~21,000-fold | [1] |
| Arbekacin | Accuracy of mRNA decoding (UUC vs. CUC) | - | - | ~80,000-fold | [5] |
Note: The fold reduction in accuracy for Viomycin is calculated from the ratio of kcat/KM for cognate versus near-cognate dipeptide formation in the presence and absence of the drug.
Experimental Protocols
A detailed understanding of the experimental methodologies is essential for interpreting the provided data and for designing future studies. Below are generalized protocols for key experiments used to assess the impact of antibiotics on translational fidelity.
In Vitro Translation Fidelity Assay using a Reconstituted E. coli System
This assay measures the misincorporation of a specific amino acid at a defined codon in a synthetic mRNA template.
1. Preparation of Components:
-
Ribosomes: Purified 70S ribosomes from E. coli MRE600 strain.
-
Initiation Factors (IFs): Purified IF1, IF2, and IF3.
-
Elongation Factors (EFs): Purified EF-Tu and EF-G.
-
tRNAs: Purified and aminoacylated tRNAs, including initiator tRNAfMet and elongator tRNAs for the codons in the mRNA template. One of the near-cognate aminoacyl-tRNAs should be radiolabeled (e.g., [3H]-leucine for a CUC codon when the cognate is UUC for phenylalanine).
-
mRNA: A synthetic mRNA containing a start codon followed by a specific codon to be tested (e.g., UUC for cognate or CUC for near-cognate) and subsequent codons.
-
Energy System: GTP, ATP, and an energy regenerating system (e.g., creatine phosphate and creatine kinase).
-
Buffers: Tris-HCl based buffer with appropriate concentrations of Mg2+, K+, and DTT.
2. Formation of Initiation Complexes:
-
Incubate 70S ribosomes, mRNA, fMet-tRNAfMet, IFs, and GTP in the reaction buffer to form 70S initiation complexes.
3. Measurement of Misincorporation:
-
To the initiation complexes, add the antibiotic of interest (Viomycin or aminoglycoside) at various concentrations.
-
Initiate the elongation reaction by adding a pre-incubated mixture of EF-Tu-GTP and the cognate (unlabeled) and near-cognate (radiolabeled) aminoacyl-tRNAs.
-
At specific time points, quench the reaction by adding a strong acid (e.g., trichloroacetic acid, TCA).
-
Precipitate the synthesized peptides, wash, and measure the incorporated radioactivity using liquid scintillation counting.
-
The amount of incorporated radiolabeled amino acid is a direct measure of the misreading frequency.
Pre-Steady-State Kinetic Analysis using a Quench-Flow Instrument
This technique allows for the measurement of rapid kinetic parameters of individual steps in translation.
1. Reagents and Setup:
-
Prepare components as described for the in vitro translation assay, with one of the substrates being radiolabeled (e.g., [γ-32P]GTP to measure GTP hydrolysis or a radiolabeled amino acid on the tRNA).
-
Use a quench-flow apparatus, which allows for rapid mixing of reactants and quenching of the reaction at very short time intervals (milliseconds).
2. Measurement of Single-Turnover Kinetics:
-
Load one syringe of the quench-flow instrument with the 70S initiation complexes and the antibiotic.
-
Load the second syringe with the ternary complex (EF-Tu-[γ-32P]GTP-aminoacyl-tRNA).
-
Rapidly mix the contents of the two syringes to initiate the reaction.
-
After a defined time, quench the reaction with a suitable quenching agent (e.g., acid for GTP hydrolysis).
-
Analyze the products (e.g., separation of [32P]Pi from [γ-32P]GTP by thin-layer chromatography) to determine the rate of the reaction.
-
By varying the concentration of the ternary complex, the kinetic parameters kcat and KM can be determined.
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanistic steps affected by Viomycin and aminoglycosides, as well as a typical experimental workflow.
Caption: Mechanism of Viomycin-induced translational error.
Caption: Mechanism of aminoglycoside-induced translational error.
Caption: General workflow for an in vitro translation fidelity assay.
Conclusion
Both Viomycin and aminoglycosides are potent inhibitors of bacterial protein synthesis that significantly compromise translational fidelity. While they share the common outcome of inducing misreading, their specific molecular mechanisms of action on the ribosome exhibit key differences. Viomycin's ability to lock the decoding center in an active conformation and completely abolish proofreading presents a distinct mechanism compared to the more varied effects of different aminoglycosides. The quantitative data, though not directly comparable across all studies, highlights the profound impact both classes of antibiotics have on ribosomal accuracy. A thorough understanding of these nuances is critical for the rational design of novel antimicrobial agents and for strategies to combat antibiotic resistance. The experimental protocols and workflows provided in this guide offer a foundation for researchers to further investigate the intricate interplay between these antibiotics and the bacterial translation machinery.
References
- 1. The mechanism of error induction by the antibiotic viomycin provides insight into the fidelity mechanism of translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The impact of aminoglycosides on the dynamics of translation elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Translation error clusters induced by aminoglycoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Translation error clusters induced by aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic insights into translation inhibition by aminoglycoside antibiotic arbekacin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Essential Safety and Handling Protocols for Viomycin Sulfate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Viomycin sulfate, a potent antibiotic used in tuberculosis research. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your work.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent exposure. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Usage |
| Hand Protection | Chemical-resistant gloves | Nitrile or rubber gloves are recommended. Double gloving should be considered. Dispose of contaminated gloves after use.[1] |
| Eye and Face Protection | Safety glasses with side shields or goggles | Use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). A face shield may be required for supplementary protection.[2] |
| Skin and Body Protection | Protective clothing | A lab coat or work uniform is required. For extensive handling, impervious clothing and protective shoe covers should be considered.[1][2] |
| Respiratory Protection | NIOSH-approved respirator | Required when dusts are generated. The type of respirator will depend on the potential for exposure.[2] |
Hazard Mitigation and Handling
This compound is classified as harmful if swallowed and is suspected of damaging fertility or the unborn child.[2] It may also cause skin sensitization.[1][3] Therefore, strict adherence to handling procedures is crucial.
Operational Plan:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Read and understand all safety precautions.[2] The work area should be well-ventilated, and an eyewash station and safety shower must be readily accessible.[4]
-
Handling: Avoid contact with eyes, skin, and clothing.[5] Do not breathe dust. When weighing or transferring powder, do so in a designated area with appropriate ventilation, such as a chemical fume hood, to minimize dust generation.[2] Do not eat, drink, or smoke in the handling area.[2]
-
Storage: Store this compound in a cool, dry, and dark place, locked up and in a tightly closed container.[2][6] Recommended storage temperatures are between 0 - 4°C for the short term and -20°C for the long term.[6]
Disposal Plan:
All waste must be handled in accordance with local, state, and federal regulations.[1]
-
Unused Product: Dispose of contents and container to an approved waste disposal plant.[2]
-
Contaminated Materials: Used gloves, lab coats, and other disposable materials should be collected in a labeled container for hazardous waste disposal.
-
Empty Containers: Dispose of empty containers as unused product.[2]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | First Aid and Spill Response Procedures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, holding eyelids open.[2][7] Remove contact lenses if present and easy to do. Seek immediate medical attention.[5] |
| Skin Contact | Immediately remove all contaminated clothing.[1] Flush skin with plenty of soap and water for 15-20 minutes.[2][7] Seek medical advice if discomfort or irritation persists.[2] |
| Inhalation | Move the exposed individual to fresh air.[2][7] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting.[2] Rinse mouth thoroughly with water.[2] Seek immediate medical attention.[2][3] |
| Spill | Evacuate non-essential personnel from the area.[3] Wear appropriate PPE and contain the spill.[3] For dry spills, avoid generating dust.[1] Use a HEPA-filtered vacuum for cleanup if available.[1] Place spilled material into a labeled container for disposal.[3] |
Safety Workflow for Handling this compound
The following diagram outlines the logical steps for safely handling this compound from preparation to disposal.
Caption: this compound Handling Workflow.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
